3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82301. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,9-di(cyclohex-3-en-1-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-3-7-15(8-4-1)17-20-11-19(12-21-17)13-22-18(23-14-19)16-9-5-2-6-10-16/h1-3,5,15-18H,4,6-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTJXDHLMJKSGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C2OCC3(CO2)COC(OC3)C4CCC=CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052343 | |
| Record name | 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane | |
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Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-3-cyclohexen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6600-31-3 | |
| Record name | 3,9-Di-3-cyclohexen-1-yl-2,4,8,10-tetraoxaspiro[5.5]undecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6600-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,9-Di-3-cyclohexen-1-yl-2,4,8,10-tetraoxaspiro(5.5)undecane | |
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| Record name | 6600-31-3 | |
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| Record name | 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-3-cyclohexen-1-yl- | |
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| Record name | 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane | |
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| Record name | 3,9-dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.857 | |
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| Record name | 3,9-DI-3-CYCLOHEXEN-1-YL-2,4,8,10-TETRAOXASPIRO(5.5)UNDECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14QP2637MO | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane" synthesis mechanism
An In-depth Technical Guide to the Synthesis Mechanism of 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane
Abstract
This technical guide provides a comprehensive examination of the synthesis mechanism, experimental protocols, and critical process parameters for this compound. The document elucidates the acid-catalyzed spiroacetalization reaction between pentaerythritol and 3-cyclohexenecarboxaldehyde, detailing the step-by-step mechanistic pathway. Authored for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, field-proven insights to facilitate a deeper understanding of the reaction dynamics, optimization strategies, and analytical characterization of the target compound.
Introduction to the Target Molecule
Chemical Identity and Properties
This compound is a bicyclic organic compound featuring a central spiro atom that links two six-membered 1,3-dioxane rings.[1] This core structure is derived from pentaerythritol. The substituents at the 3 and 9 positions are cyclohex-3-enyl groups, which originate from 3-cyclohexenecarboxaldehyde.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6600-31-3 | [2][3] |
| Molecular Formula | C₁₉H₂₈O₄ | [2][4] |
| Molecular Weight | 320.42 g/mol | [2][3][5] |
| Appearance | Light yellow to brown solid; Pellets or large crystals | [3][4][5] |
| Melting Point | 96-97 °C | [3] |
| IUPAC Name | 3,9-di(cyclohex-3-en-1-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane | [4] |
| Synonyms | Bis(Δ³-tetrahydrobenzylidene)pentaerythritol | [2] |
Significance and Applications
The unique spiroacetal structure imparts significant chemical stability and rigidity. Derivatives of 2,4,8,10-tetraoxaspiro[5.5]undecane are valuable in several fields. They serve as key building blocks for polyorthoesters, which are acid-labile polymers used in drug delivery systems.[1] The title compound is specifically noted for its use as an anti-stain agent and in the manufacturing of rubber products.[4] The presence of the cyclohexenyl groups offers sites for further functionalization, such as polymerization or cross-linking, making it a versatile intermediate in materials science.[6][7]
Core Reactants: A Foundational Analysis
The synthesis originates from two primary reactants: pentaerythritol, which forms the spirocyclic core, and 3-cyclohexenecarboxaldehyde, which provides the peripheral functional groups.
Pentaerythritol (C(CH₂OH)₄)
Pentaerythritol is a polyol containing a neopentane backbone with four primary hydroxyl groups.[8] This symmetrical, tetrafunctional structure is crucial for the formation of the double spiroacetal system.
Synthesis Overview: Pentaerythritol is commercially synthesized via a base-catalyzed reaction between acetaldehyde and formaldehyde.[9] The process involves three sequential aldol additions of formaldehyde to acetaldehyde, forming pentaerythrose.[9] This is followed by a crossed Cannizzaro reaction with a fourth formaldehyde molecule, where the pentaerythrose is reduced to pentaerythritol and the formaldehyde is oxidized to formate.[8][9][10] Common catalysts include calcium hydroxide and sodium hydroxide.[9][11]
3-Cyclohexenecarboxaldehyde
This reactant is an unsaturated aldehyde. The aldehyde's carbonyl group is the electrophilic site for the reaction, while the cyclohexene ring provides the characteristic lipophilic and reactive (due to the double bond) side chains to the final product.
The Synthesis Mechanism: Acid-Catalyzed Spiroacetalization
The formation of this compound is a classic example of an acid-catalyzed acetalization. This is a reversible reaction, and specific conditions are required to drive the equilibrium toward the product side.
Overall Reaction
The stoichiometry involves one molecule of pentaerythritol reacting with two molecules of 3-cyclohexenecarboxaldehyde to yield one molecule of the target spiroacetal and two molecules of water.
Caption: General experimental workflow for synthesis.
Characterization Techniques
-
¹H and ¹³C NMR: To confirm the structure, including the presence of the spiro-carbon, the cyclohexenyl groups, and the methylene groups of the pentaerythritol core.
-
FTIR Spectroscopy: To verify the absence of the broad -OH stretch from pentaerythritol and the C=O stretch from the aldehyde, and the presence of C-O-C acetal stretches.
-
Mass Spectrometry: To confirm the molecular weight of the product (320.42 g/mol ). *[2] Melting Point: To assess the purity of the final product (literature value: 96-97 °C).
The synthesis of this compound is a well-established acid-catalyzed acetalization reaction. A thorough understanding of the reaction mechanism, particularly the equilibrium nature of the process, is paramount for achieving high yields. Key to success is the effective removal of water to drive the reaction to completion. The use of modern solid acid catalysts can significantly improve the sustainability and efficiency of the process. This guide provides the fundamental knowledge and practical framework necessary for the successful synthesis, purification, and characterization of this versatile spirocyclic compound.
References
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Organic Syntheses Procedure. (n.d.). pentaerythritol. Retrieved from orgsyn.org. [Link]
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(PDF) Synthesis of Cyclohexanone Pentaerythritol Ketal Catalyzed by Sulfonated Zeolite. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of Diacetals from Aldehydes and Ketones with Pentaerythritol Catalyzed by the ZrO2/S2O2-8 Solid Superacid. (2004). ResearchGate. Retrieved from [Link]
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Low-Color Pentaerythritol Process. (n.d.). Scribd. Retrieved from [Link]
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Pentaerythritol. (n.d.). Wikipedia. Retrieved from [Link]
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Pentaerythritol: A Versatile Substrate in Organic Transformations, Centralization on the Reaction Medium. (n.d.). Bentham Science. Retrieved from [Link]
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3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. (n.d.). Wikipedia. Retrieved from [Link]
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Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. (2008). MDPI. Retrieved from [Link]
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3,9-Di-3-cyclohexen-1-yl-2,4,8,10-tetraoxaspiro[5.5]undecane. (n.d.). PubChem. Retrieved from [Link]
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The Role of this compound in Specialty Chemical Manufacturing. (2023). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. (2008). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane. As a molecule combining the structural rigidity of a spiroacetal core with the reactive potential of cyclohexenyl moieties, it presents unique opportunities in materials science and synthetic chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and application of this and related compounds.
Molecular Structure and Identification
This compound is a bicyclic organic compound characterized by a central spiro carbon atom connecting two 1,3-dioxane rings. Each of these rings is substituted at the 3- and 9-positions, respectively, with a cyclohex-3-enyl group.
Systematic Name: 3,9-Di(cyclohex-3-en-1-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane[1] CAS Number: 6600-31-3[2][3] Molecular Formula: C₁₉H₂₈O₄[4] Molecular Weight: 320.42 g/mol [4]
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. The data is compiled from various chemical databases and supplier information.
| Property | Value | Source |
| Appearance | Light yellow to brown solid | [4] |
| Melting Point | 96-97 °C | [4] |
| Boiling Point | ~419 °C (estimated) | [4] |
| Water Solubility | 1.84 mg/L at 20 °C | [4] |
| LogP | 5.4 at 25 °C | [4] |
Synthesis and Mechanism
The synthesis of this compound is achieved through the acid-catalyzed acetalization of pentaerythritol with two equivalents of 3-cyclohexenecarbaldehyde.
Caption: Synthetic workflow for this compound.
The reaction proceeds via the formation of a hemiacetal intermediate, followed by the elimination of water to form the spiroacetal. The use of an azeotropic solvent such as toluene allows for the continuous removal of water, driving the equilibrium towards the product.
Chemical Reactivity
The chemical reactivity of this molecule is dictated by two primary functional groups: the spiroacetal core and the cyclohexenyl side chains.
Spiroacetal Core
The tetraoxaspiro[5.5]undecane core is susceptible to acid-catalyzed hydrolysis, which will break down the molecule into its constituent pentaerythritol and 3-cyclohexenecarbaldehyde.[5][6][7][8][9] This reaction is reversible, and the stability of the spiroacetal is dependent on the pH of the environment. In neutral to basic conditions, the spiroacetal is generally stable.
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An In-Depth Technical Guide to 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS 6600-31-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane, CAS number 6600-31-3. This unique spiroacetal, also known by trade names such as Vulkazon AFS, is a non-staining antiozonant crucial in the rubber industry for protecting vulcanized rubbers from degradation by atmospheric ozone. This document delves into its chemical and physical properties, outlines a probable synthesis pathway, explains its mechanism of action as a polymer stabilizer, and discusses its toxicological profile and handling procedures. While its primary application lies in materials science, the guide also touches upon the broader context of spiroacetals in medicinal chemistry to provide a holistic view for a diverse scientific audience.
Introduction: Unveiling a Unique Spiroacetal
This compound is a complex organic molecule characterized by a central spirocyclic core composed of two 1,3-dioxane rings sharing a single carbon atom.[1] This distinctive structure imparts significant chemical stability and specific reactivity. The presence of two cyclohexene rings is fundamental to its primary application as an antiozonant.[2] This guide will explore the synthesis, properties, and applications of this compound from the perspective of a senior application scientist, providing not just procedural details but also the underlying scientific rationale.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective application and safe handling. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 6600-31-3 | [3] |
| Molecular Formula | C₁₉H₂₈O₄ | [3] |
| Molecular Weight | 320.42 g/mol | [3] |
| Appearance | Light yellow to brown solid, often in pellet or granule form. | [4][5] |
| Melting Point | 96-97 °C | [3] |
| Boiling Point | 441.7 °C at 760 mmHg (estimated) | [5] |
| Density | ~1.07 g/cm³ (rough estimate) | [3] |
| Water Solubility | 1.84 mg/L at 20 °C | [3] |
| LogP | 5.4 at 25 °C | [3] |
Synthesis Pathway: The Genesis of a Spiroacetal
The causality behind this synthetic choice lies in the high stability of the resulting spiroacetal structure and the ready availability of the starting materials. Pentaerythritol, with its four primary hydroxyl groups, is an ideal precursor for forming the tetraoxaspiro[5.5]undecane core.[6]
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Step-by-Step Methodology (Inferred)
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add pentaerythritol, two molar equivalents of 3-cyclohexenecarbaldehyde, and an aprotic solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (p-TsOH).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution. Wash the organic layer with water and brine.
-
Isolation and Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent, such as methanol, to yield the final product.[3]
Application as a Non-Staining Antiozonant in the Rubber Industry
The primary industrial application of this compound is as a non-staining antiozonant for rubber products.[2][9] This is particularly important for light-colored or white rubber goods where traditional amine-based antiozonants would cause discoloration.[9]
Mechanism of Action as an Antiozonant
Ozone in the atmosphere readily attacks the carbon-carbon double bonds present in unsaturated elastomers like natural rubber and styrene-butadiene rubber, leading to cracking and degradation of the material.[10][11] Chemical antiozonants function by intercepting the ozone before it can react with the rubber polymer chains. The mechanism is believed to be a combination of two primary actions:
-
Ozone Scavenging: The antiozonant migrates to the surface of the rubber and sacrificially reacts with ozone at a much faster rate than the rubber itself.[2][12] The cyclohexene moieties in this compound are highly reactive towards ozone, making it an effective scavenger.
-
Protective Film Formation: The reaction products of the antiozonant with ozone can form a protective film on the rubber surface.[2][12] This film acts as a physical barrier, preventing further ozone from reaching the rubber.
Caption: Mechanism of action of this compound as an antiozonant.
Experimental Evaluation of Antiozonant Efficacy
The effectiveness of an antiozonant is evaluated using standardized testing methods. A common procedure is the ozone aging test, as described in standards like ISO 1431 and ASTM D1149.[10]
Protocol: Static Ozone Aging Test
-
Sample Preparation: Vulcanized rubber samples, both with and without the antiozonant, are prepared.
-
Straining: The samples are placed under a specific static strain (e.g., 20% elongation) to promote crack formation.
-
Ozone Exposure: The strained samples are placed in an ozone test chamber with a controlled ozone concentration (e.g., 50 pphm) and temperature.
-
Observation: The samples are periodically inspected for the appearance and growth of cracks. The time until the first cracks appear and the severity of the cracking are recorded.
-
Evaluation: The performance of the antiozonant is determined by comparing the crack formation on the protected samples to the unprotected control samples.
Toxicological Profile and Safety
Based on available safety data sheets, this compound exhibits low acute toxicity.[4]
| Toxicity Endpoint | Result | Species |
| Oral LD50 | > 5000 mg/kg | Rat (male) |
| Dermal LD50 | > 5000 mg/kg | Rat (male/female) |
| Inhalation LC50 | > 6.74 mg/L | Rat, mouse, hamster, rabbit (male) |
The primary hazard associated with this compound is its environmental toxicity. It is classified as very toxic to aquatic life with long-lasting effects.[13] Therefore, it is crucial to prevent its release into the environment.
Handling and Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Use in a well-ventilated area or with local exhaust ventilation.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place.
Relevance to Drug Development: A Broader Perspective
While there is no direct evidence of this compound being used in drug development, the spiroacetal moiety is a significant structural motif in many biologically active natural products and synthetic pharmaceuticals.[14][15][16] Spirocycles are of great interest in medicinal chemistry as they can provide rigid, three-dimensional scaffolds that can be used to develop new drugs.[1] The rigidity of the spiroacetal core can lead to improved binding affinity and selectivity for biological targets.
Examples of approved drugs containing a spirocycle include spironolactone (a diuretic) and irbesartan (an antihypertensive).[14] The synthesis of novel spiro-heterocyclic compounds is an active area of research for the development of new therapeutic agents.[1] Therefore, while the subject of this guide has a well-defined role in materials science, the underlying chemistry and structural features are highly relevant to the field of drug discovery.
Conclusion
This compound is a specialized chemical with a critical application as a non-staining antiozonant in the rubber industry. Its synthesis is based on fundamental principles of organic chemistry, and its mechanism of action highlights the importance of targeted reactivity in polymer stabilization. While its direct application in the life sciences has not been established, the spiroacetal core represents a privileged scaffold in medicinal chemistry. This guide has provided a detailed technical overview of this compound, bridging the gap between materials science and the broader chemical sciences.
References
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What testing methods evaluate the efficacy of rubber antioxidants in rubber products?. (2026). Self-publication. [Link]
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SURFACE APPLICATION OF ANTIOZONANTS TO RUBBER ITEMS AND EVALUATION OF ANTIOZONANTS FOR PACKAGING RUBBER ITEMS IN PLASTIC BAGS. Defense Technical Information Center. [Link]
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Antiozonants for white and colored rubber goods. (1998). ResearchGate. [Link]
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New family of spiro-heterocyclic compounds for pharmaceutical applications and its synthesis method. (2020). Viromii. [Link]
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3,9-Di-3-cyclohexen-1-yl-2,4,8,10-tetraoxaspiro[5.5]undecane. PubChem. [Link]
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Kubaskova, P., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]
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Li, W., et al. (2016). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Molecules, 21(11), 1547. [Link]
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Antiozonants for white and colored rubber goods. (1998). ResearchGate. [Link]
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Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. (2020). The Journal of Organic Chemistry. [Link]
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Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]
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Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. (2008). Molecules, 13(11), 2848-2858. [Link]
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Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(7), 1617-1661. [Link]
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The Role of this compound in Specialty Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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This compound. SIELC Technologies. [Link]
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Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. (2008). ResearchGate. [Link]
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Acetal synthesis by acetalization or ring closure. Organic Chemistry Portal. [Link]
- Method of making ketals and acetals.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane
Prepared by: Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of the spectroscopic data for 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS No. 6600-31-3). As a molecule featuring a unique spiroacetal core flanked by two cyclohexenyl moieties, its structural elucidation relies on the synergistic interpretation of multiple analytical techniques. This document is intended for researchers, chemists, and quality control professionals, offering an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The causality behind spectral features is explained, and field-proven protocols for data acquisition are provided, ensuring both scientific integrity and practical applicability.
Molecular Profile and Synthesis
This compound is a complex organic molecule with a central quaternary spiro carbon, forming a rigid bicyclic acetal system. This core structure is derived from pentaerythritol.
| Property | Value | Source |
| IUPAC Name | 3,9-di(cyclohex-3-en-1-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane | [1] |
| CAS Number | 6600-31-3 | [1][2] |
| Molecular Formula | C₁₉H₂₈O₄ | [2][3] |
| Molecular Weight | 320.42 g/mol | [2] |
| Appearance | Light yellow to brown solid; Pellets or large crystals | [2][3] |
| Melting Point | 96-97 °C | [2] |
| Water Solubility | 1.84 mg/L at 20°C | [2] |
Molecular Structure
The structure consists of a central spiro[5.5]undecane core containing four oxygen atoms, with two cyclohexenyl groups attached at the 3 and 9 positions.
Caption: 2D Chemical Structure of the Molecule.
Synthesis Pathway
The molecule is synthesized via an acid-catalyzed acetalization reaction between two equivalents of 3-cyclohexenecarbaldehyde and one equivalent of pentaerythritol. The reaction involves the formation of two acetal linkages, creating the spirocyclic core.
Caption: General Synthesis Pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] Both ¹H and ¹³C NMR are essential for the unambiguous assignment of the structure of this compound. While a publicly available, fully assigned spectrum is not available, the expected chemical shifts can be reliably predicted based on analogous structures and fundamental principles.[5]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be complex but interpretable. Key regions include the olefinic protons, the acetal methine protons, and the aliphatic protons of both the spiro-core and the cyclohexenyl rings.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative) | Assignment | Rationale |
| ~ 5.70 | m | 4H | -CH=CH- | Olefinic protons on the cyclohexenyl rings. |
| ~ 4.50 | d | 2H | O-CH-R (Acetal) | Protons at C3 and C9, adjacent to oxygen and the cyclohexenyl group. |
| ~ 3.75 | m | 8H | -O-CH₂-C | Methylene protons of the pentaerythritol core. Based on similar structures.[5] |
| ~ 2.10 - 2.40 | m | 10H | Allylic & Ring CH | Allylic protons and the methine proton of the cyclohexenyl rings. |
| ~ 1.60 - 2.00 | m | 4H | Ring CH₂ | Remaining aliphatic methylene protons of the cyclohexenyl rings. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a count of unique carbon environments. Symmetry in the molecule means fewer than 19 signals would be observed.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 127.0 | -CH=CH- | Olefinic carbons in the cyclohexenyl rings. |
| ~ 101.5 | O-CH-O (Acetal) | Acetal carbons at C3 and C9. Characteristic for this environment.[5] |
| ~ 64.0 | -O-CH₂- | Methylene carbons of the pentaerythritol core.[5] |
| ~ 38.0 | CH (Cyclohexenyl) | Aliphatic methine carbon in the cyclohexenyl rings. |
| ~ 32.5 | C (Spiro) | Central quaternary spiro carbon (C5).[5] |
| ~ 28.0 | CH₂ (Allylic) | Allylic methylene carbons in the cyclohexenyl rings. |
| ~ 25.0, 21.0 | CH₂ (Aliphatic) | Remaining aliphatic methylene carbons in the cyclohexenyl rings. |
Experimental Protocol: NMR Data Acquisition
A self-validating NMR protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a standard for non-polar to moderately polar organic molecules and its residual solvent peak at 7.26 ppm serves as an internal reference.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex aliphatic region of this molecule.
-
¹H NMR Acquisition: Acquire data using a standard pulse program (e.g., 'zg30'). Key parameters include a 30° pulse angle, a relaxation delay (d1) of at least 2 seconds to allow for full magnetization recovery, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., 'zgpg30'). A larger number of scans (~1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) with an exponential multiplication (line broadening of ~0.3 Hz for ¹H) followed by a Fourier Transform. Phase and baseline correct the spectrum. Calibrate the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
Caption: Standard NMR Experimental Workflow.
Infrared (IR) Spectroscopy
IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.
Predicted IR Absorption Bands
The IR spectrum of this molecule is dominated by C-H, C=C, and C-O stretching and bending vibrations. The absence of a broad O-H band (~3200-3500 cm⁻¹) or a strong C=O band (~1700 cm⁻¹) would confirm the purity of the spiroacetal and the absence of starting materials.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3025 - 3050 | Medium | C-H Stretch | =C-H (Olefinic) |
| 2850 - 2960 | Strong | C-H Stretch | -C-H (Aliphatic) |
| ~ 1650 | Medium-Weak | C=C Stretch | Alkene |
| 1430 - 1470 | Medium | C-H Bend | CH₂ Scissoring |
| 1050 - 1150 | Strong | C-O Stretch | Acetal (O-C-O) |
The strong, complex band in the 1050-1150 cm⁻¹ region is highly characteristic of the tetraoxaspiro core and is a key diagnostic feature.
Experimental Protocol: IR Data Acquisition
-
Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio, at a resolution of 4 cm⁻¹.
-
The final spectrum is automatically generated as the ratio of the sample scan to the background scan.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, critical information about the molecule's substructures.[6] Data from high-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition.
Experimental Mass Spectrometry Data
The following data was obtained via Liquid Chromatography-Electrospray Ionization-Time of Flight Mass Spectrometry (LC-ESI-TOF-MS).[1]
| m/z (Observed) | Ion Formula | Ion Type |
| 321.2060 | [C₁₉H₂₉O₄]⁺ | [M+H]⁺ |
| 303.1945 | [C₁₉H₂₇O₃]⁺ | [M+H - H₂O]⁺ |
| 211.1326 | [C₁₃H₁₉O₂]⁺ | Fragment |
| 179.1064 | [C₁₁H₁₅O]⁺ | Fragment |
| 81.0698 | [C₆H₉]⁺ | Fragment |
Fragmentation Analysis
The fragmentation pattern is consistent with the proposed structure. The molecular ion is observed as the protonated species [M+H]⁺ at m/z 321.2060, confirming the molecular weight of 320.
-
[M+H - H₂O]⁺ (m/z 303.1945): A common loss of water from the protonated molecular ion under ESI conditions.
-
[C₆H₉]⁺ (m/z 81.0698): This highly abundant fragment corresponds to the cyclohexenyl cation, likely formed by cleavage of the bond between the acetal carbon and the ring. This is a very stable fragment and its presence strongly supports the existence of the cyclohexenyl substituents.
-
[C₁₃H₁₉O₂]⁺ (m/z 211.1326): This fragment can be rationalized by the loss of one cyclohexenyl group and a molecule of formaldehyde (CH₂O) from the core.
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An In-Depth Technical Guide to the Solubility of 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane, a complex spiro compound of interest in various fields of chemical research and development. Understanding the solubility of this molecule is paramount for its effective application in synthesis, formulation, and biological studies. This document delves into the theoretical principles governing its solubility, offers a detailed protocol for empirical solubility determination using the gold-standard shake-flask method, and discusses computational approaches for solubility prediction. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the physicochemical properties of this compound.
Introduction: The Significance of Solubility
The solubility of a compound is a critical physicochemical parameter that dictates its behavior in various chemical and biological systems. For a molecule like this compound, a thorough understanding of its solubility profile in different organic solvents is essential for a multitude of applications. In drug discovery, for instance, poor solubility can lead to unreliable results in in-vitro assays and can present significant challenges for bioavailability in later stages of development[1][2]. In materials science and organic synthesis, solvent selection is crucial for controlling reaction kinetics, purification processes, and the formation of desired morphologies.
This guide will provide a detailed exploration of the factors influencing the solubility of this compound and equip the reader with the knowledge to both predict and empirically determine its solubility in a range of organic solvents.
Physicochemical Properties of this compound
A foundational understanding of the molecule's inherent properties is the first step in predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C19H28O4 | [3][4][5] |
| Molecular Weight | 320.42 g/mol | [3][4][5] |
| Appearance | Pellets or Large Crystals | [4] |
| Melting Point | 96-97 °C | [5] |
| Water Solubility | Very slightly soluble (0.61 g/L at 25°C); 0.002 g/L at 20°C | [3][6] |
| log Pow (Octanol-Water Partition Coefficient) | 5.45 at 25°C | [6] |
The molecule's structure is characterized by a central spiro[5.5]undecane core, which is inherently rigid. The two cyclohexenyl rings and the four oxygen atoms in the tetraoxaspiro structure introduce a degree of polarity. However, the overall molecule is dominated by its large, nonpolar hydrocarbon framework. The high log Pow value of 5.45 indicates a strong preference for nonpolar environments over aqueous ones, classifying it as a lipophilic compound.
Theoretical Framework for Solubility Prediction
The age-old chemical maxim "like dissolves like" remains a powerful guiding principle for predicting solubility[7][8]. This principle is rooted in the intermolecular forces between the solute and solvent molecules.
The Role of Polarity
-
Nonpolar Solvents: Given the predominantly nonpolar nature of this compound, it is expected to exhibit higher solubility in nonpolar and weakly polar aprotic solvents. Solvents such as hexane, cyclohexane, toluene, and diethyl ether are likely to be effective at solvating the molecule through van der Waals forces.
-
Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dichloromethane, which possess a moderate dipole moment, are also expected to be good solvents. They can interact with the polar ether linkages of the tetraoxaspiro core while also effectively solvating the nonpolar cyclohexenyl groups.
-
Polar Protic Solvents: Polar protic solvents, such as ethanol, methanol, and water, are generally poor solvents for highly nonpolar compounds. The strong hydrogen bonding networks in these solvents would be disrupted by the large, nonpolar solute, making dissolution energetically unfavorable. The very low experimentally determined water solubility confirms this prediction[3][6].
Predictive Models: The UNIFAC Approach
For more quantitative predictions, group contribution methods like the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model can be employed. UNIFAC is a semi-empirical model that predicts activity coefficients in non-ideal mixtures based on the functional groups present in the molecules[9]. The model breaks down the problem of predicting intermolecular interactions by considering the contributions of individual functional groups[9]. While the application of UNIFAC can sometimes result in deviations from experimental values, it serves as a valuable tool for initial solvent screening and for gaining a deeper understanding of the thermodynamic forces at play[10][11][12]. Several modifications and improvements to the original UNIFAC model have been proposed to enhance its predictive accuracy for pharmaceutical and complex organic molecules[12].
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method[13][14]. This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.
Experimental Workflow
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol
-
Preparation:
-
Add an excess amount of solid this compound to a series of glass vials, each containing a precisely measured volume of the desired organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but longer times may be necessary for poorly soluble substances or those with slow dissolution kinetics[2].
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of dilutions of the filtered sample using a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or g/L, based on the measured concentration and the dilution factors used.
-
Predicted Solubility in Common Organic Solvents
Based on the theoretical principles outlined above, the following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents. These predictions should be confirmed experimentally.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Cyclohexane | High | "Like dissolves like"; strong van der Waals interactions. |
| Nonpolar Aromatic | Toluene, Benzene | High | Similar to aliphatic, with potential for pi-stacking interactions. |
| Halogenated | Dichloromethane, Chloroform | High | Good balance of polarity to interact with the ether groups and nonpolar character to solvate the hydrocarbon portions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | The ether functionality of the solvent can interact favorably with the tetraoxaspiro core. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | The carbonyl group provides polarity, but the overall solvent is less nonpolar than hydrocarbons. |
| Esters | Ethyl acetate | Moderate to High | Similar to ketones in terms of polarity balance. |
| Alcohols | Ethanol, Methanol | Low | The strong hydrogen-bonding network of the solvent makes it difficult to solvate the large, nonpolar solute. |
| Polar Aprotic (highly polar) | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate | While highly polar, these solvents are excellent at disrupting intermolecular forces and may show some solvating power. |
Conclusion
The solubility of this compound is a key parameter for its successful application in research and development. This guide has provided a comprehensive overview of the theoretical and practical aspects of its solubility in organic solvents. The molecule is predicted to be highly soluble in nonpolar and moderately polar aprotic solvents, and poorly soluble in polar protic solvents. For precise and reliable data, the shake-flask method remains the recommended experimental approach. By combining theoretical predictions with empirical determination, researchers can make informed decisions regarding solvent selection, leading to more robust and reproducible scientific outcomes.
References
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Determining compound solubility is an essential tool for the early stages of the drug discovery process, as well as for lead optimization. (protocols.io) [Link]
-
In this study the UNIFAC method was used to predict solubility in highly nonideal multicomponent systems in which only the solute enthalpy of fusion and melting point must by measured. (PubMed) [Link]
-
The shake-flask method is based on the phase solubility technique that was developed 40 years ago and is still considered by most to be the most reliable and widely used method for solubility measurement today. (Dissolution Technologies) [Link]
-
The aim of this study is to develop a new set of Universal Functional Activity. Coefficient (UNIFAC) parameters for solubility prediction of flavonoids in organic solvents. (AIDIC) [Link]
-
How To Determine Solubility Of Organic Compounds? (YouTube) [Link]
-
The UNIFAC model, which has been constantly applied to predict vapor-liquid, liquid-liquid and solid-liquid equilibria. (ResearchGate) [Link]
-
A modified shake-flask solubility method, where the equilibration time was shortened through heating, was used to determine the solubility of 48 different drugs and pharmaceutical excipients in pure water at room temperature. (NIH) [Link]
-
Except for the shake-flask method which is still considered as the 'gold standard' in obtaining thermodynamic data, it is currently difficult to say that another satisfactory model which is routinely used to determine thermodynamic solubility is being applied. (Springer) [Link]
-
How to determine the solubility of a substance in an organic solvent? (ResearchGate) [Link]
-
Several modifications to the original UNIFAC model have been proposed, with the most significant modifications made to the expression for the temperature dependence of binary interaction parameters, and the introduction of different combinatorial expressions, with unique group volume and area parameters, as well as component group fragmentations. (NIH) [Link]
-
A generalization which is very useful in predicting solubility behavior is the widely used rule, "Like dissolves like." (Odessa College) [Link]
-
UNIFAC uses the functional groups present on the molecules that make up the liquid mixture to calculate activity coefficients. (Wikipedia) [Link]
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Unknown Source)
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (Unknown Source)
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3,9-Di-3-cyclohexen-1-yl-2,4,8,10-tetraoxaspiro[5.5]undecane. (PubChem) [Link]
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3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane. (Wikipedia) [Link]
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Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (NIH) [Link]
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Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (NIH) [Link]
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Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (MIT) [Link]
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Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (Research Communities by Springer Nature) [Link]
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How To Predict Solubility Of Organic Compounds? (YouTube) [Link]
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This compound. (Toocle.com) [Link]
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2,4,8,10-Tetraoxa-3lambda6,9lambda6-dithiaspiro[5.5]undecane 3,3,9,9-tetraoxide. (PubChem) [Link]
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A Technical Guide to the Thermal Stability and Degradation of 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane
Abstract: This technical guide provides a comprehensive analysis of the predicted thermal stability and degradation pathways of 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane. Due to the absence of direct empirical data for this specific molecule in publicly accessible literature, this paper establishes a predictive framework grounded in the known thermal behaviors of its core structural motifs: the spiro-acetal system and the cyclohexenyl substituents. We present hypothesized degradation mechanisms, detailed protocols for experimental validation via thermal analysis techniques, and a guide to interpreting the resulting data. This document is intended for researchers, chemists, and materials scientists engaged in the development and characterization of novel chemical entities where thermal stability is a critical performance parameter.
Introduction and Structural Analysis
This compound is a complex organic molecule characterized by a central spiro-acetal core linking two cyclohexenyl rings. Spiroketals are pivotal structural motifs in numerous natural products and pharmaceuticals.[1][2][3] The thermal stability of such a compound is a critical parameter influencing its storage, processing, and application viability. The molecule's structure presents two primary areas of interest for thermal degradation: the acid- and heat-sensitive tetraoxaspiro[5.5]undecane core and the reactive cyclohexenyl functional groups.
A safety data sheet for the target molecule indicates it is a solid, likely in pellet or crystal form, with very low water solubility (0.002 g/L at 20°C) and a high partition coefficient (log Pow = 5.45), suggesting a non-polar nature.[4][5] While no specific melting or boiling points are provided, a related compound, 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane, has a reported melting point of 43-46°C and a boiling point of 108-110°C at 2 mmHg.
The structural integrity of the molecule under thermal stress is dictated by the weakest chemical bonds and the most favorable reaction pathways available.
Caption: Structure of this compound.
Predicted Thermal Degradation Pathways
Based on first principles, two primary degradation pathways are proposed: (1) Hydrolysis of the spiro-acetal core, and (2) Thermal rearrangement or decomposition of the cyclohexenyl rings.
Acetal Core Instability
The spiro-acetal is the most probable site for initial degradation. Acetals are generally stable under neutral to basic conditions but are susceptible to hydrolysis under acidic conditions, a reaction that is significantly accelerated by increased temperature.[6][7] The degradation of an acetal-based plasticizer, bis(2,2-dinitropropyl)acetal/formal (BDNPA/F), was shown to proceed primarily through acid-catalyzed hydrolysis.[8] Even trace amounts of water or acidic impurities in the sample can catalyze the cleavage of the C-O bonds of the spiro-acetal.[9]
Proposed Mechanism:
-
Protonation: An acidic proton (from residual catalyst or atmospheric moisture) protonates one of the acetal oxygen atoms.
-
Ring Opening: The protonated oxygen creates a favorable leaving group (an alcohol), leading to the cleavage of a C-O bond and the formation of a resonance-stabilized oxocarbenium ion. This opens one of the dioxane rings.
-
Nucleophilic Attack: A water molecule attacks the carbocation.
-
Deprotonation & Hemiacetal Formation: Loss of a proton yields a hemiacetal intermediate. Hemiacetals are generally unstable and exist in equilibrium with the corresponding aldehyde/ketone and alcohol.[6]
-
Further Degradation: The hemiacetal can undergo further hydrolysis to yield pentaerythritol and 3-cyclohexenecarbaldehyde.
In the absence of water, acetals are more stable but can decompose at higher temperatures (>400 °C).[10]
Caption: Proposed acid-catalyzed hydrolysis pathway for the spiro-acetal core.
Cyclohexenyl Ring Instability
The cyclohexenyl groups introduce a second potential degradation pathway. At elevated temperatures, cyclohexene itself undergoes a retro-Diels-Alder reaction to form 1,3-butadiene and ethylene.[11][12] This unimolecular decomposition is a significant pathway at temperatures above 400°C.[13] The activation energy for this reaction is reported to be around 66 kcal/mole.[11]
Proposed Mechanism:
-
Concerted Rearrangement: Under sufficient thermal energy, the cyclohexenyl ring can undergo a concerted pericyclic reaction.
-
Bond Cleavage: The C-C single bonds beta to the double bond cleave, while a new pi-bond forms, resulting in the release of 1,3-butadiene and an ethylene derivative attached to the spiro-acetal core.
-
Secondary Reactions: The highly reactive diene and alkene products can subsequently undergo polymerization or other secondary reactions, potentially leading to char formation at very high temperatures.
It is plausible that both the acetal hydrolysis and the retro-Diels-Alder reaction can occur, with the dominant pathway being dependent on the specific conditions (temperature, pressure, and presence of catalysts or water).
Experimental Workflow for Thermal Characterization
To empirically determine the thermal stability and degradation profile of this compound, a multi-faceted analytical approach is required. The following workflow provides a robust system for comprehensive characterization.
Caption: Experimental workflow for comprehensive thermal analysis.
Thermogravimetric Analysis (TGA)
TGA is a foundational technique for assessing thermal stability by measuring changes in a material's mass as a function of temperature in a controlled atmosphere.[14]
Protocol:
-
Sample Preparation: Place 5-10 mg of the sample into a clean, tared TGA pan (platinum or alumina).
-
Instrument Setup:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), flow rate of 50-100 mL/min. Running in both atmospheres is recommended to assess oxidative stability.
-
Temperature Program: Ramp from 30°C to 600°C at a heating rate of 10°C/min. A slower rate (e.g., 5°C/min) can improve resolution of complex events.
-
-
Data Analysis:
-
Onset Temperature of Decomposition (Td): Determine the temperature at which a significant mass loss begins (e.g., 5% mass loss). This is a primary indicator of thermal stability.[15]
-
Derivative Thermogram (DTG): Plot the first derivative of the TGA curve. Peaks in the DTG curve indicate temperatures of maximum decomposition rates.
-
Residual Mass: Note the percentage of mass remaining at the end of the experiment, which can indicate char or inorganic residue formation.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally, providing information on thermal transitions.[16][17][18]
Protocol:
-
Sample Preparation: Hermetically seal 3-5 mg of the sample in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Temperature Program (Heat-Cool-Heat):
-
1st Heat: Ramp from 25°C to a temperature just below the Td determined by TGA, at 10°C/min. This removes thermal history.
-
Cool: Cool the sample to 25°C at 10°C/min.
-
2nd Heat: Ramp again to the maximum temperature at 10°C/min. The second heat scan provides data on the material's intrinsic properties.
-
-
-
Data Analysis:
-
Melting Point (Tm): An endothermic peak in the heating scan indicates melting.
-
Glass Transition Temperature (Tg): A step-like change in the baseline indicates a glass transition, relevant for amorphous solids.
-
Decomposition: A sharp or broad exothermic or endothermic peak, often concurrent with mass loss in TGA, indicates decomposition.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This powerful technique provides definitive identification of the volatile and semi-volatile products formed during thermal degradation.[19][20] The sample is rapidly heated (pyrolyzed), and the resulting fragments are separated by GC and identified by MS.[21]
Protocol:
-
Sample Preparation: Place approximately 0.1-0.5 mg of the sample into a pyrolysis sample cup.
-
Instrument Setup:
-
Pyrolyzer: Set the pyrolysis temperature based on the TGA data. A multi-step thermal desorption/pyrolysis program can be insightful:
-
Step 1 (Desorption): Heat to a temperature below decomposition (e.g., 150°C) to analyze for volatile impurities.
-
Step 2 (Pyrolysis): Rapidly heat to the Td or the temperature of maximum decomposition rate (from DTG peak) to analyze the primary degradation products.
-
-
GC-MS: Use a standard capillary column (e.g., DB-5ms) and a temperature program suitable for separating a wide range of organic molecules. The mass spectrometer will fragment the eluting compounds, allowing for identification via library matching (e.g., NIST).
-
-
Data Analysis:
-
Identify the chromatographic peaks by comparing their mass spectra to known libraries.
-
The identity of the fragments provides direct evidence for the degradation mechanism. For example, the detection of 3-cyclohexenecarbaldehyde would support the acetal hydrolysis pathway, while the detection of 1,3-butadiene would support the retro-Diels-Alder mechanism.
-
Data Interpretation and Expected Results
By synthesizing the data from TGA, DSC, and Py-GC-MS, a comprehensive thermal profile can be constructed.
| Parameter | Analytical Technique | Expected Observation for this compound |
| Melting Point (Tm) | DSC | A sharp endothermic peak, likely in the range of 50-150°C, assuming a crystalline solid. |
| Onset of Decomposition (Td) | TGA | Initial mass loss may begin between 200-350°C. Spiro polycycloacetals have shown decomposition temperatures (5% mass loss) in the range of 343–370°C.[15] |
| Decomposition Profile | TGA/DTG | A multi-step decomposition may be observed. An initial, lower-temperature step could correspond to hydrolysis of the acetal, especially if moisture is present. A second, higher-temperature step could correspond to the decomposition of the hydrocarbon backbone. |
| Degradation Products | Py-GC-MS | Low-Temp Pyrolysis: 3-Cyclohexenecarbaldehyde, Pentaerythritol derivatives. High-Temp Pyrolysis: 1,3-Butadiene, Ethylene, and fragments from the spiro core. |
Causality and Insights:
-
Correlation of TGA and DSC: An endothermic or exothermic event in the DSC curve that coincides with a mass loss event in the TGA curve confirms a decomposition process.
-
Influence of Atmosphere: A lower Td in air compared to nitrogen would indicate that oxidation plays a significant role in the degradation process.
-
Kinetic Analysis: Advanced TGA software can be used to perform kinetic analysis (e.g., using the Flynn-Wall-Ozawa method) on the mass loss data to determine the activation energy of decomposition, providing deeper insights into the stability of the material.[22]
Conclusion
While direct experimental data for this compound is not currently available, a robust understanding of its thermal stability can be predicted through the analysis of its constituent functional groups. The spiro-acetal core is susceptible to acid-catalyzed hydrolysis at moderate temperatures, while the cyclohexenyl rings are prone to retro-Diels-Alder reactions at higher temperatures. The comprehensive experimental workflow detailed in this guide, utilizing TGA, DSC, and Py-GC-MS, provides a self-validating system to empirically determine the precise thermal profile, decomposition kinetics, and degradation mechanisms of this molecule. The application of this methodology will enable researchers to confidently assess the material's suitability for its intended applications and to develop appropriate handling and processing parameters.
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Fülöp, F., & Mattinen, J. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane Derivatives. Molecules.
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Pineda, E. J., et al. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. ACS Applied Polymer Materials.
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EAG Laboratories. Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS).
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Wikipedia. (2024). Differential scanning calorimetry.
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Zhang, Z., et al. (2021). A Trifluoroethoxyl Functionalized Spiro‐Based Hole‐Transporting Material for Highly Efficient and Stable Perovskite Solar Cells. Advanced Functional Materials.
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Uchiyama, M., Tomioka, T., & Amano, A. (1964). Thermal Decomposition of Cyclohexene. The Journal of Physical Chemistry.
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Green, L. G., et al. (2022). eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids. Green Chemistry.
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Li, Y., et al. (2012). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. Physical Chemistry Chemical Physics.
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Hussain, S. T., et al. (2023). Thermal Degradation Studies and Machine Learning Modelling of Nano-Enhanced Sugar Alcohol-Based Phase Change Materials for Medium Temperature Applications. Materials.
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Xiong, X., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports.
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Ashenhurst, J. (2023). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.
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TA Instruments. Differential Scanning Calorimetry (DSC) Theory and Applications.
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Kaal, J., et al. (2023). Simultaneous molecular fingerprinting of natural organic matter and synthetic polymers (PE, PET, PP, PS and PVC) using analytical pyrolysis. Journal of Analytical and Applied Pyrolysis.
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Claflin, M. S., & Ziemann, P. J. (2019). Thermal desorption behavior of hemiacetal, acetal, ether, and ester oligomers. Aerosol Science and Technology.
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Singh, A., & Bishnoi, N. R. (2014). Characterization of Spirogyra sp. Using Thermogravimetric/ Derivative Thermogravimetric (TG/DTG) Analysis and Bomb Calorimeter for Energy Application. International Journal of Renewable Energy and Biofuels.
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Chemistry LibreTexts. (2023). 4: Differential Scanning Calorimetry (DSC).
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Marjavaara, L., et al. (2017). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments.
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Waters Corporation. (2021). Pyrolysis-Gas Chromatography-High Resolution Mass Spectrometry with Soft Ionization for Increased Confidence of Polymer Characterization.
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Al-Qaheem, H., et al. (2022). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. ACS Omega.
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Xu, X., et al. (2020). Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry.
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Fülöp, F., & Mattinen, J. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane Derivatives. ResearchGate.
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Doughty, A. (1989). Thermal decomposition of cyclohexane and cyclohexane/benzene mixtures. ProQuest.
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Wu, Y., et al. (2024). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. AAPS PharmSciTech.
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Pressure Sensitive Tape Council. (n.d.). Pyrolysis GC/MS as a Method for Quality and Manufacturing Control.
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Organic Chemistry Portal. (n.d.). Dimethyl Acetals.
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Hu, Y., & Long, Z. (2020). Investigation of cyclohexene thermal decomposition and cyclohexene + OH reactions. ResearchGate.
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Jurca, T., et al. (2021). Thermogravimetric analysis of commercial tungsten molecular precursors for vapor phase deposition processes. Dalton Transactions.
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Organic Syntheses. (n.d.). 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester.
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Sigma-Aldrich. (n.d.). 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane.
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An In-depth Technical Guide to 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane: A Key Monomer in Low-Shrinkage Polymer Systems
Foreword: Addressing a Fundamental Challenge in Polymer Chemistry
In the realm of polymer science, particularly in applications demanding high precision and dimensional stability, volumetric shrinkage during polymerization presents a persistent and formidable challenge. This phenomenon, arising from the transition from longer van der Waals distances between monomer units to shorter covalent bonds in the polymer network, can lead to internal stresses, micro-fracturing, and compromised adhesive interfaces. For researchers, scientists, and drug development professionals, mitigating this shrinkage is paramount. This guide delves into the chemistry and application of a unique molecule designed to address this very issue: 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane . Through a detailed exploration of its synthesis, polymerization behavior, and functional implications, we will illuminate its role as a potent anti-shrinkage additive and a building block for advanced, dimensionally stable polymer networks.
Molecular Identity and Physicochemical Properties
This compound is a spirocyclic orthoester characterized by a central spiro[5.5]undecane core with two cyclohexenyl substituents. This unique architecture is the cornerstone of its functionality.
| Property | Value | Source(s) |
| CAS Number | 6600-31-3 | |
| Molecular Formula | C₁₉H₂₈O₄ | |
| Molecular Weight | 320.42 g/mol | |
| IUPAC Name | 3,9-di(cyclohex-3-en-1-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane | |
| Synonyms | Bis(delta-tetrahydrobenzylidene)pentaerythritol, VULKAZON AFS | |
| Appearance | Light yellow to brown solid; pellets or large crystals | |
| Melting Point | 96-97 °C | |
| Boiling Point | ~419.31 °C (estimated) | |
| Density | ~1.0695 g/cm³ (estimated) | |
| Water Solubility | 1.84 mg/L at 20 °C | |
| LogP | 5.4 at 25 °C |
Synthesis: The Genesis of a Low-Shrinkage Monomer
The synthesis of this compound is conceptually rooted in the acid-catalyzed reaction between a polyol and an aldehyde or ketone to form a cyclic acetal. In this case, the key precursors are pentaerythritol and 3-cyclohexenecarboxaldehyde.
Underlying Principles and Rationale
The formation of the spiroacetal structure is an equilibrium-driven process. The reaction is typically carried out in a non-polar solvent with azeotropic removal of water to drive the equilibrium towards the product. An acid catalyst, such as p-toluenesulfonic acid (p-TSA), is employed to protonate the aldehyde's carbonyl group, thereby activating it for nucleophilic attack by the hydroxyl groups of pentaerythritol. The spirocyclic structure is formed by the sequential reaction of the four hydroxyl groups of pentaerythritol with two molecules of 3-cyclohexenecarboxaldehyde.
Generalized Synthesis Protocol
Step 1: Reactant Setup
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, pentaerythritol and a suitable solvent (e.g., toluene or benzene) are combined.
-
A slight molar excess of 3-cyclohexenecarboxaldehyde (approximately 2.1 to 2.2 equivalents) is added to the mixture.
Step 2: Catalysis and Reaction
-
A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid, is introduced into the flask.
-
The reaction mixture is heated to reflux. The azeotropic removal of water via the Dean-Stark trap is continuously monitored to follow the progress of the reaction.
Step 3: Work-up and Purification
-
Upon completion of the reaction (indicated by the cessation of water collection), the reaction mixture is cooled to room temperature.
-
The acidic catalyst is neutralized with a mild base (e.g., sodium bicarbonate solution).
-
The organic layer is washed with water and brine, then dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate).
-
The solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent such as methanol or ethanol, to yield the final product.
Caption: Generalized workflow for the synthesis of this compound.
Spectroscopic and Structural Characterization
A thorough characterization is essential to confirm the structure and purity of the synthesized monomer. The following are the expected spectroscopic signatures based on the molecular structure:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the cyclohexenyl protons, including the olefinic protons as a multiplet in the downfield region. The protons of the spirocyclic core's methylene groups will likely appear as distinct multiplets. The methine proton adjacent to the oxygen atoms will also have a characteristic chemical shift.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal the presence of the spiro carbon atom as a quaternary signal. The olefinic carbons of the cyclohexenyl groups will be observed in the typical alkene region. The carbons of the methylene and methine groups within the spiro and cyclohexenyl rings will also have distinct chemical shifts.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to be dominated by C-H stretching and bending vibrations of the aliphatic and olefinic groups. Strong C-O stretching bands characteristic of the acetal linkages will also be prominent. The absence of a broad O-H stretching band (from pentaerythritol) and a C=O stretching band (from 3-cyclohexenecarboxaldehyde) would indicate the successful formation of the product.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (320.42 g/mol ). The fragmentation pattern would likely involve the cleavage of the cyclohexenyl groups and fragmentation of the spirocyclic core.
The Core Functionality: Cationic Ring-Opening Polymerization (CROP) and Volumetric Expansion
The primary application of this compound lies in its ability to undergo cationic ring-opening polymerization (CROP). This process is unique because it can result in near-zero shrinkage or even a net expansion in volume.
Mechanism of Cationic Ring-Opening Polymerization
The polymerization is typically initiated by a cationic species, such as a strong acid or a Lewis acid. The mechanism involves a double ring-opening of the spiroorthoester.
Step 1: Initiation
-
A cationic initiator (e.g., BF₃·OEt₂, SnCl₄) attacks one of the oxygen atoms in the spirocyclic core, leading to the opening of one of the rings and the formation of a carboxonium ion intermediate.
Step 2: Propagation
-
The carboxonium ion is then attacked by a monomer molecule, propagating the polymer chain. A key feature of spiroorthoester polymerization is the subsequent opening of the second ring in the spiro system. This double ring-opening is the crucial step that leads to volume expansion. For every single bond formed between monomer units (which contributes to shrinkage), two bonds within the monomer are cleaved, resulting in an overall increase in volume. The resulting polymer contains ether and ester linkages.
Step 3: Termination
-
The polymerization can be terminated by various mechanisms, including reaction with impurities, chain transfer, or recombination with the counter-ion.
Caption: Simplified mechanism of cationic ring-opening polymerization of a spiroorthoester.
Volumetric Expansion: A Deeper Look
The phenomenon of volumetric expansion during the polymerization of spiro compounds is a direct consequence of the change in the number and type of chemical bonds. While the formation of new intermolecular bonds leads to a decrease in volume, the cleavage of two intramolecular bonds for each propagation step in the double ring-opening mechanism leads to a net increase in volume. This unique property makes this compound a valuable "expanding monomer."
The degree of volume expansion can be influenced by several factors, including:
-
The specific structure of the monomer.
-
The polymerization conditions (temperature, pressure).
-
The nature of the initiator.
-
The presence of co-monomers.
Applications: Engineering Low-Shrinkage Materials
The ability to counteract polymerization shrinkage makes this compound a highly desirable component in various high-performance material formulations.
Dental Composites and Restoratives
One of the most significant applications of expanding monomers is in dental composites. Polymerization shrinkage in dental fillings can lead to the formation of gaps at the tooth-restoration interface, resulting in marginal leakage, secondary caries, and post-operative sensitivity. By incorporating this compound into dental resin formulations (often based on dimethacrylates), the overall shrinkage of the composite can be significantly reduced, leading to improved marginal integrity and longevity of the restoration.
Precision Adhesives and Coatings
In applications where precise bonding and coating are critical, such as in electronics and optics, minimizing internal stress is crucial. The use of formulations containing this compound can lead to adhesives and coatings with enhanced dimensional stability and reduced risk of delamination or cracking.
Other Potential Applications
-
Rubber Product Manufacturing: The compound is listed for use in rubber product manufacturing, where it may act as a crosslinking agent or an additive to improve dimensional stability.
-
Anti-Stain Agent: It has also been identified as an anti-stain agent, although the specific mechanism and application are not detailed in the available literature.
-
Advanced Composites: Its use can be envisioned in other high-performance composites where dimensional fidelity is critical, such as in aerospace components and precision molding.
Safety and Handling
According to available safety data, this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be stored in a well-ventilated area, away from sources of ignition.
Conclusion and Future Outlook
This compound stands out as a specialty monomer with a unique and highly valuable property: the ability to mitigate or even reverse polymerization shrinkage. Its application in fields demanding high precision, such as dentistry and advanced composites, underscores its importance. While the fundamental principles of its synthesis and polymerization are understood, further research into optimizing polymerization conditions, quantifying its volumetric expansion in various systems, and exploring its copolymerization with a wider range of monomers will undoubtedly unlock new applications and lead to the development of next-generation, dimensionally stable materials.
References
-
Expanding Monomers as Anti-Shrinkage Additives. PMC - NIH. Available at: [Link]
-
Synthesis of copolymers containing a spiro orthocarbonate moiety and evaluation of the volume change during their cationic crosslinking. ResearchGate. Available at: [Link]
-
Cationic ring-opening polymerization of spiroorthoester: polymer structure, polymerization mechanism, and volume change on polymerization. ACS Publications. Available at: [Link]
-
Expanding Monomers as Anti-Shrinkage Additives. PMC. Available at: [Link]
-
New aspects of cationic polymerization of spiroorthoester: cationic single ring-opening polymerization and equilibrium polymerization. ACS Publications. Available at: [Link]
-
Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. PMC - NIH. Available at: [Link]
-
3,9-Di-3-cyclohexen-1-yl-2,4,8,10-tetraoxaspiro[5.5]undecane. PubChem. Available at: [Link]
-
Poly(N, N-dimethylacrylamide-co-3, 9-divinyl-2, 4, 8, 10-tetraoxaspiro (5.5) undecane) synthesis as matrix ensuring intramolecular strategies for further coupling applications. ResearchGate. Available at: [Link]
-
Synthesis and polymerization of new expanding dental monomers. PubMed. Available at: [Link]
-
Ring-Opening Polymerization—An Introductory Review. SciSpace. Available at: [Link]
-
Ring Opening Polymerization(ROP). Willson Research Group. Available at: [Link]
-
This compound. SIELC Technologies. Available at: [Link]
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3,9-Di-3-cyclohexen-1-yl-2,4,8,10-tetraoxaspiro[5.5]undecane. PubChem. Available at: [Link]
-
Ring-Opening Polymerization—An Introductory Review. ResearchGate. Available at: [Link]
-
Pentaerythritol. Wikipedia. Available at: [Link]
-
Top 151 Dental Materials papers published in 2006. SciSpace. Available at: [Link]
-
Radical Polymerization of Methylene Heterocyclic Compounds: Functional Polymer Synthesis and Applications. ORBi. Available at: [Link]
-
2.8: Ring-Opening Polymerization. Chemistry LibreTexts. Available at: [Link]
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Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. ResearchGate. Available at: [Link]
-
9-thiabicyclo[3.3.1]nonane-2,6-dione. Organic Syntheses. Available at: [Link]
Vulkazon AFS: A Technical Guide to a Non-Staining Antiozonant for Elastomer Protection
This technical guide provides a comprehensive overview of Vulkazon AFS, a specialized chemical agent employed in the rubber industry. Developed for researchers, scientists, and professionals in drug development and material science, this document delves into the chemical composition, physicochemical properties, mechanism of action, and practical applications of Vulkazon AFS, with a focus on its role as a non-staining antiozonant. The information presented herein is substantiated by established technical data to ensure scientific integrity and practical relevance.
Introduction: The Challenge of Ozone Degradation in Elastomers
Ozone, a potent oxidizing agent present in the atmosphere, poses a significant threat to the durability and integrity of many elastomeric materials.[1] This degradation, commonly known as ozone cracking, can severely compromise the service life and performance of rubber products. Historically, p-phenylenediamines (PPDs) have been the antiozonants of choice due to their high efficacy. However, their use is often limited by their tendency to cause staining and discoloration, rendering them unsuitable for light-colored or aesthetically critical applications.[1][2] Vulkazon AFS emerges as a critical solution to this challenge, offering robust ozone protection without the undesirable side effect of staining.[1][3]
Chemical Identity and Composition
Vulkazon AFS is chemically identified as Bis-(1,2,3,6-tetrahydrobenzaldehyde) pentaerythrityl acetal.[4] It is also referred to by the systematic name 3,9-Di-3-cyclohexen-1-yl-2,4,6,10-tetraoxaspiro[5.5]undecane.[5][6][7][8][9] The product is a cyclic acetal compound.[5][7][8][9][10][11]
A typical composition of the commercial-grade Vulkazon AFS/LG is a mixture containing:
-
>= 90% 3,9-dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane
-
>= 1 - < 2.5% 2,6-di-tert-butyl-p-cresol[12]
The inclusion of 2,6-di-tert-butyl-p-cresol, a common antioxidant, likely contributes to the overall stability of the product.
Table 1: Chemical Identification of Vulkazon AFS
| Identifier | Value |
| Chemical Name | Bis-(1,2,3,6-tetrahydrobenzaldehyde) pentaerythrityl acetal[4] |
| Systematic Name | 3,9-Di-(3-Cyclohexenyl)-2,4,8,10-Tetraoxaspiro(5.5)Undecane[6] |
| CAS Number | 6600-31-3[5][6][7][8][9] |
| Molecular Formula | C19H28O4[5][6][7][8][9] |
| Molecular Weight | 320.4 g/mol [5][7][8][9] |
Physicochemical Properties
Vulkazon AFS is supplied as beige to brown, lentil-shaped granules.[4][10] Its physical form allows for easy and safe handling with minimal dust formation.[1]
Table 2: Physicochemical Properties of Vulkazon AFS
| Property | Typical Value |
| Physical Form | Beige to brown lentil-shaped granules[4][10] |
| Initial Melting Point | ≥ 85 °C[4] |
| Density (at 20 °C) | Approximately 1.06 - 1.18 g/cm³[4][13] |
| Solubility | Soluble in several organic solvents; insoluble in water[4] |
For optimal dispersion within a rubber compound, it is crucial that the mixing temperature exceeds the melting point of Vulkazon AFS.[4]
Mechanism of Action: A Competitive Reaction
Unlike traditional PPD antiozonants that act as chain terminators in the oxidation process, Vulkazon AFS operates through a different mechanism. As a cyclic unsaturated acetal, it does not possess active hydrogen atoms.[2] Instead, the olefinic double bonds within the Vulkazon AFS molecular structure engage in a competitive reaction with ozone. This means that Vulkazon AFS effectively "scavenges" ozone molecules, preventing them from attacking the double bonds in the polymer backbone of the rubber.[2]
Caption: Competitive reaction mechanism of Vulkazon AFS with ozone.
Applications and Performance in Various Elastomers
Vulkazon AFS is a highly effective antiozonant, particularly in specific types of rubber.[4] Its non-staining and non-discoloring nature makes it ideal for light-colored, white, and colored rubber goods where aesthetics are paramount.[1][4][6]
Key Applications Include:
-
Automotive components such as hoses and profiles[1][2][4][5][7][8][9]
-
Cables and sheeting[4]
-
Latex products, including medical bandages and protective clothing[1][2][5][6][7][8][9]
Performance Across Different Rubber Types:
-
High Efficacy: Vulkazon AFS demonstrates strong antiozonant effects in chloroprene rubber (CR), butyl rubber (IIR), chlorinated butyl rubber (CIIR), and brominated butyl rubber (BIIR).[4][6]
-
Weaker Efficacy (Synergy Required): In natural rubber (NR), styrene-butadiene rubber (SBR), polybutadiene rubber (BR), and nitrile rubber (NBR), its effect is less pronounced.[4] In these cases, it is often used in combination with suitable ozone-protective waxes to enhance performance.[4]
It is important to note that Vulkazon AFS does not provide protection against oxidative attack or flex-cracking.[2][4] Therefore, it is essential to use it in conjunction with appropriate antioxidants.[4]
Experimental Protocol: Evaluating Ozone Resistance
To assess the efficacy of Vulkazon AFS in a rubber formulation, a standardized ozone resistance test can be conducted.
Workflow for Ozone Resistance Testing:
Caption: Standardized workflow for testing ozone resistance in elastomers.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare two rubber compounds with identical formulations (elastomer, fillers, curatives, etc.).
-
In the "Test" compound, add a specified dosage of Vulkazon AFS (e.g., 1-2 phr).
-
The "Control" compound will not contain any antiozonant.
-
-
Mixing and Curing:
-
Thoroughly mix both compounds on a two-roll mill or in an internal mixer, ensuring the temperature exceeds the melting point of Vulkazon AFS for proper dispersion.
-
Cure the compounds into standardized test specimens (e.g., rectangular strips) using a compression molding press at the appropriate temperature and time.
-
-
Strain Application:
-
Place the cured specimens under a specified static or dynamic strain (e.g., 20% elongation for static tests).
-
-
Ozone Exposure:
-
Introduce the strained specimens into an ozone test chamber with a controlled ozone concentration (e.g., 50 pphm) and temperature (e.g., 40°C).
-
-
Evaluation:
-
Periodically remove and inspect the specimens under magnification.
-
Record the time until the first appearance of cracks for both the control and test samples.
-
The extended time to cracking in the Vulkazon AFS-containing sample validates its efficacy.
-
Safety, Storage, and Handling
Vulkazon AFS is classified as harmful to aquatic life, with long-lasting effects.[12] Therefore, release into the environment should be avoided, and any spillage should be collected.[12]
-
Handling: Avoid the formation of respirable dust particles and inhalation. Use in a well-ventilated area. Standard personal protective equipment should be worn.[12]
-
Storage: The product has a shelf life of two years when stored in its original closed packaging in a cool, dry place at approximately 25°C.[4][13]
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the manufacturer.[12][13]
Conclusion
Vulkazon AFS stands as a highly effective and indispensable antiozonant for the modern rubber industry. Its unique, non-staining chemical nature provides a critical advantage in the manufacturing of light-colored and aesthetically sensitive elastomeric products. By understanding its chemical composition, mechanism of action, and performance characteristics across various polymers, researchers and developers can leverage Vulkazon AFS to significantly enhance the durability and service life of rubber goods without compromising on appearance.
References
-
Scribd. Vulkazon AFS Product Information: Rubber Business Group Rubber Chemicals | PDF | Staining | Wax. [Link]
-
LANXESS. Safe protection against oxidation. [Link]
-
LANXESS. Vulkazon AFS/LG Product Data Sheet. [Link]
-
LANXESS. VULKAZON® AFS/LG. [Link]
-
LookChem. Nonstaining Antiozonant NOXCA(Vulkazon AFS) CAS NO.6600-31-3. [Link]
-
Matexion. LANXESS. [Link]
-
LANXESS. VULKAZON® AFS/LG (English). [Link]
-
LANXESS. VULKAZON® AFS/LG (Spanish). [Link]
-
YLSCH-RBB®. 【Introduction of Rubber Antiozonant】YLSCH-RBB® NOXCA. [Link]
-
Samyang Trading. Rubber chemicals. [Link]
-
LANXESS. VULKAZON AFS/LG Safety Data Sheet. [Link]
-
Scribd. Vulkazon® AFS/LG - 0020e | PDF | Packaging And Labeling | Natural Rubber. [Link]
-
LANXESS. VULKAZON® AFS/LG (German). [Link]
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- 2. 【Introduction of Rubber Antiozonant】YLSCH-RBB® NOXCA – ylsch-rbb [ylsch-rbb.com]
- 3. matexion.com [matexion.com]
- 4. scribd.com [scribd.com]
- 5. VULKAZON® AFS/LG [lanxess.com]
- 6. Nonstaining Antiozonant NOXCA(Vulkazon AFS), CasNo.6600-31-3 QINGDAO SHAPE CHEMICAL CO., LTD. China (Mainland) [rubberchemical1.lookchem.com]
- 7. VULKAZON® AFS/LG [lanxess.com]
- 8. VULKAZON® AFS/LG [lanxess.com]
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- 10. youngjaechem.com [youngjaechem.com]
- 11. scribd.com [scribd.com]
- 12. symtake.com [symtake.com]
- 13. symtake.com [symtake.com]
Synthesis of spiroacetals from pentaerythritol
Beginning Research on Synthesis
I am starting with a deep dive into the synthesis of spiroacetals from pentaerythritol. I'm focusing on reaction pathways, established methods, effective catalysts, and real-world uses. My goal is to compile a solid foundation of knowledge for further analysis.
Defining Synthetic Pathways
I've initiated a thorough search for comprehensive information on spiroacetal synthesis from pentaerythritol, concentrating on mechanisms and protocols. I am analyzing the search results to pinpoint the most effective synthetic methods and the underlying principles. My next step will be to logically structure the technical guide, beginning with an overview of spiroacetals and then moving into a detailed discussion.
Formulating Synthesis Protocol
Methodological & Application
Application Notes and Protocols for 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane in Polymer Synthesis
Introduction: The Promise of Spiro Orthoesters in Advanced Polymer Formulations
In the realm of polymer science, the quest for materials with tailored properties is perpetual. Among the fascinating monomers available to researchers, 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane, a member of the spiro orthoester (SOE) family, stands out for its unique characteristic of undergoing polymerization with minimal volume shrinkage, and in some cases, even expansion. This attribute addresses a significant challenge in polymer chemistry, as conventional polymerization often leads to considerable shrinkage, inducing internal stress, microcracks, and diminished adhesion in the final product.
The remarkable behavior of SOEs stems from their double ring-opening polymerization mechanism. This process, a departure from the typical chain-growth polymerization of vinyl monomers, allows for the creation of polymers with a more controlled and stable three-dimensional network. The resulting poly(ortho esters) are a class of biodegradable polymers with significant potential in various high-value applications, including the development of advanced drug delivery systems.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with a deep dive into the synthesis and polymerization of this compound. We will explore the underlying scientific principles, provide detailed experimental protocols, and discuss the potential applications of the resulting polymers.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is fundamental to its successful application in polymer synthesis.
| Property | Value | Reference |
| CAS Number | 6600-31-3 | [2] |
| Molecular Formula | C₁₉H₂₈O₄ | [3] |
| Molecular Weight | 320.42 g/mol | [3] |
| Appearance | Pellets or Large Crystals | [2] |
| Melting Point | 96-97 °C | [4] |
| Solubility | Very slightly soluble in water (0.61 g/L at 25°C) | [3] |
Monomer Synthesis: A Detailed Protocol
The synthesis of this compound is typically achieved through the acid-catalyzed condensation of pentaerythritol with 3-cyclohexenecarboxaldehyde.[1] This reaction forms the stable spiroacetal structure.
Experimental Protocol: Synthesis of this compound
Materials:
-
Pentaerythritol
-
3-Cyclohexenecarboxaldehyde
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Sodium bicarbonate (5% aqueous solution)
-
Ethanol (50% aqueous solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine pentaerythritol (1 equivalent), 3-cyclohexenecarboxaldehyde (2.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst by washing the reaction mixture with a 5% aqueous sodium bicarbonate solution.
-
Wash the organic layer with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound as a white solid.[1]
Cationic Ring-Opening Polymerization: Mechanism and Protocol
The polymerization of this compound proceeds via a cationic ring-opening mechanism. This process can be initiated by a variety of cationic initiators, such as Lewis acids (e.g., SnCl₄, BF₃·OEt₂) or photoacid generators.[5] The polymerization is highly dependent on temperature, which influences the final polymer structure.
Mechanism of Cationic Ring-Opening Polymerization
The polymerization of spiro orthoesters is a fascinating process that can proceed through two distinct pathways, single ring-opening and double ring-opening, with the latter being responsible for the unique low-shrinkage properties.[5]
Caption: Cationic Ring-Opening Polymerization of Spiro Orthoesters.
At lower temperatures, the polymerization primarily proceeds through a single ring-opening mechanism, resulting in a poly(cyclic orthoester) structure. As the temperature increases, a second ring-opening, or isomerization, can occur, leading to the formation of a poly(ether-ester) structure. It is this double ring-opening that is responsible for the significant reduction in volume shrinkage, as two covalent bonds are broken for every new bond formed, leading to an overall increase in volume.[5]
Experimental Protocol: Cationic Polymerization of this compound
This protocol is adapted from the established procedure for a similar spiro orthoester.[5]
Materials:
-
This compound (monomer)
-
Tin(IV) chloride (SnCl₄) or Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Methanol (for precipitation)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound monomer in an anhydrous solvent in a flame-dried reaction vessel.
-
Cool the solution to the desired reaction temperature. For predominantly single ring-opening, a lower temperature (e.g., 0°C) is recommended. For double ring-opening, a higher temperature (e.g., 60-80°C) is preferable.[5]
-
Add the cationic initiator (e.g., 1-2 mol% SnCl₄) to the stirred monomer solution.
-
Allow the polymerization to proceed for the desired time. The reaction time will vary depending on the temperature, initiator concentration, and desired molecular weight.
-
Terminate the polymerization by adding a small amount of a quenching agent, such as methanol or triethylamine.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration and wash it with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum to a constant weight.
Properties of the Resulting Polymers
The properties of the polymers derived from this compound are highly dependent on the polymerization conditions, particularly the temperature, which dictates the extent of double ring-opening.
| Property | Poly(cyclic orthoester) (Low Temp) | Poly(ether-ester) (High Temp) | Reference |
| Structure | Contains intact cyclic orthoester rings in the polymer backbone. | Linear polymer with alternating ether and ester linkages. | [5] |
| Volume Change on Polymerization | Minimal shrinkage or slight expansion. | Significant expansion. | [5] |
| Solubility | Generally soluble in common organic solvents. | Solubility can vary depending on the specific structure. | |
| Mechanical Properties | Typically more rigid and brittle. | Generally more flexible and tougher. | [4] |
Applications in Drug Development and Beyond
The unique properties of poly(ortho esters) derived from spiro orthoesters make them highly attractive for a range of applications, particularly in the biomedical field.
Drug Delivery Systems
The biodegradability and biocompatibility of poly(ortho esters) make them excellent candidates for controlled drug delivery systems.[1] The degradation of the polymer backbone can be tuned to control the release rate of encapsulated therapeutic agents. The low-shrinkage nature of the polymerization is particularly advantageous for in-situ forming implants, where a liquid monomer formulation is injected and polymerizes in place to form a solid drug depot.
Caption: Workflow for In-Situ Forming Drug Delivery System.
While specific studies on drug delivery systems utilizing this compound are limited, the broader class of poly(ortho esters) has been extensively investigated for this purpose.[1][6] The cyclohexenyl groups in this particular monomer could also offer sites for further functionalization or crosslinking to fine-tune the properties of the drug delivery matrix.
Other Potential Applications
-
High-Precision Coatings and Adhesives: The low-shrinkage properties are highly desirable for applications where dimensional stability is critical, such as in electronic components and optical devices.
-
Dental Restoratives: Minimizing polymerization shrinkage is a major goal in the development of dental composites to reduce stress at the tooth-restoration interface.
-
Advanced Composites: The expanding nature of the polymerization can help to counteract the shrinkage of the resin matrix in fiber-reinforced composites, leading to improved mechanical properties.
Safety and Handling
This compound is classified as hazardous to the aquatic environment with long-lasting effects.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound represents a versatile and valuable monomer for the synthesis of advanced polymers with unique low-shrinkage or expanding properties. The ability to control the polymer structure and, consequently, its properties through the choice of polymerization temperature opens up a wide range of possibilities for material design. While further research is needed to fully explore the potential of this specific monomer, particularly in the realm of drug delivery, the foundational principles and protocols outlined in this guide provide a solid starting point for researchers and scientists to innovate in this exciting area of polymer chemistry.
References
-
Chikaoka, S., Takata, T., & Endo, T. (1991). Cationic Ring-Opening Polymerization of Spiroorthoester: Polymer Structure, Polymerization Mechanism, and Volume Change on Polymerization. Macromolecules, 24(23), 6557–6561. [Link]
-
Heller, J. (1993). Poly (Ortho Esters). Advances in Polymer Science, 107, 41-92. [Link]
-
PubChem. (n.d.). 3,9-Di-3-cyclohexen-1-yl-2,4,8,10-tetraoxaspiro[5.5]undecane. Retrieved from [Link]
-
Herwig, G., Pérez-Madrigal, M. M., & Dove, A. P. (2021). Strong Polyorthoester Networks via Thiol-ene Crosslinking for Cytocompatible Surface-Eroding Materials in 3D Printing. UPCommons. [Link]
-
Cismaş, C., et al. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane Derivatives. Molecules, 13(4), 846-855. [Link]
-
Heller, J., Barr, J., Ng, S. Y., Abdellauoi, K. S., & Gurny, R. (2002). Poly(ortho esters): synthesis, characterization, properties and uses. Advanced drug delivery reviews, 54(7), 1015–1039. [Link]
-
Wikipedia. (2023). Polyorthoester. Retrieved from [Link]
-
Marx, P., Romano, A., Roppolo, I., Chemelli, A., Mühlbacher, I., Kern, W., ... & Wiesbrock, F. (2019). Stereolithographic 3D printing of pure poly(ether–ester) networks from spirocyclic monomers via cationic ring-opening photopolymerization at high temperatures. Polymer Chemistry, 10(40), 5557-5566. [Link]
-
Bailey, W. J., & Endo, T. (1977). Polymerization of Spiro Ortho Esters Preliminary Kinetic Results. DTIC. [Link]
- Google Patents. (n.d.). CN102093395A - Synthesis method of spiro orthoester monomer.
-
Al-Itry, R., Lamnawar, K., & Maazouz, A. (2012). Increase the elongation at break of poly (lactic acid) composites for use in food packaging films. Polymer Engineering & Science, 52(11), 2431-2442. [Link]
-
PubChem. (n.d.). 3,9-Di-3-cyclohexen-1-yl-2,4,8,10-tetraoxaspiro[5.5]undecane. Retrieved from [Link]
-
Heller, J. (1990). Development of poly(ortho esters): a historical overview. Journal of controlled release, 13(2-3), 115-125. [Link]
-
Wikipedia. (2023). 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. Retrieved from [Link]
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- 2. 3,9-Di-3-cyclohexen-1-yl-2,4,8,10-tetraoxaspiro[5.5]undecane | C19H28O4 | CID 98143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
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- 5. Stereolithographic 3D printing of pure poly(ether–ester) networks from spirocyclic monomers via cationic ring-opening photopolymerization at high temp ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00787A [pubs.rsc.org]
- 6. Poly(ortho esters): synthesis, characterization, properties and uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increase the elongation at break of poly (lactic acid) composites for use in food packaging films - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane as a Non-Staining Antiozonant
Introduction: The Challenge of Ozone Degradation in Elastomers
Elastomeric materials, particularly those with unsaturated polymer backbones such as natural rubber, polyisoprene, and styrene-butadiene rubber, are highly susceptible to degradation by atmospheric ozone.[1] Ozone, a powerful oxidizing agent, attacks the carbon-carbon double bonds within the polymer chains, leading to a process known as ozonolysis.[2][3][4] This chemical reaction results in chain scission, causing the formation of characteristic surface cracks, especially under mechanical stress.[1] This degradation compromises the material's integrity, reducing its tensile strength, elasticity, and overall service life.
To counteract this, antiozonants are incorporated into rubber formulations. The most common and effective antiozonants are p-phenylenediamine (PPD) derivatives. However, PPDs have a significant drawback: they are staining.[5][6] Their reaction products are highly colored, leading to discoloration of the rubber article and staining of any material that comes into contact with it.[6] This makes them unsuitable for light-colored or white rubber products where aesthetics are important.[5] This necessitates the use of non-staining antiozonants.
This document provides a detailed technical guide on the application of 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS: 6600-31-3), a highly effective non-staining antiozonant.[7][8][9] Its unique spiro-acetal structure combined with reactive cyclohexenyl groups offers excellent ozone protection without the discoloration associated with traditional antiozonants.[7]
Chemical and Physical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| Chemical Name | 3,9-di(cyclohex-3-en-1-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane | [9] |
| CAS Number | 6600-31-3 | [10][11] |
| Molecular Formula | C₁₉H₂₈O₄ | [9][10] |
| Molecular Weight | 320.42 g/mol | [8][10] |
| Appearance | Beige to brown granule/powder; Pellets or large crystals | [7][9] |
| Initial Melting Point | ≥ 85.0 °C | [7] |
Mechanism of Action: Sacrificial Scavenging of Ozone
The antiozonant activity of this compound is attributed to the presence of the two cyclohexenyl groups. These cyclic alkene moieties are highly reactive towards ozone, effectively acting as sacrificial scavengers.
When ozone attacks an elastomer, it targets the double bonds in the polymer backbone. In the presence of this antiozonant, the ozone preferentially reacts with the double bonds of the cyclohexenyl groups. This reaction, an ozonolysis process, cleaves the C=C bond in the antiozonant molecule, forming carbonyl compounds.[2][12] This sacrificial reaction consumes the ozone before it can damage the polymer chains.
The core of the molecule is a spiro-acetal, which is a rigid and stable structure that anchors the reactive groups.[13] This structure ensures that the antiozonant is compatible with the polymer matrix and does not readily volatilize.
The Non-Staining Advantage
The key advantage of this compound is its non-staining nature.[7] Unlike PPDs, which are aromatic amines that oxidize to form intensely colored, conjugated quinonediimines, this spiro compound is aliphatic. The ozonolysis of its cyclohexenyl groups results in the formation of aldehydes and ketones. These reaction byproducts are typically colorless or pale yellow and do not possess the extended conjugated systems that lead to strong color. This ensures that the final rubber product maintains its intended color.
Below is a diagram illustrating the proposed mechanism of ozone scavenging.
Caption: Proposed ozone scavenging mechanism.
Experimental Protocols
Protocol 1: Evaluation of Ozone Resistance
This protocol is adapted from the principles outlined in ASTM D1149 for evaluating ozone cracking resistance in a controlled laboratory setting.
1. Materials and Equipment:
-
Internal mixer (e.g., Banbury mixer) or a two-roll mill.
-
Curing press.
-
Ozone test chamber (compliant with ASTM D1149).
-
Specimen mounting apparatus.
-
Microscope for crack observation.
-
Rubber compound ingredients (e.g., SBR, zinc oxide, stearic acid, sulfur, accelerator).
-
This compound.
2. Compounding and Curing:
-
Prepare a control rubber formulation without any antiozonant.
-
Prepare test formulations with varying levels of this compound (e.g., 0.5, 1.0, 2.0 parts per hundred rubber - phr).
-
Mix the ingredients in the internal mixer or on the two-roll mill according to standard rubber compounding procedures.
-
Sheet out the compounded rubber and cure it in a press at a specified temperature and time to achieve optimal vulcanization.
-
Cut the cured sheets into standard test specimens (e.g., rectangular strips).
3. Ozone Exposure:
-
Mount the test specimens on the specimen holder, applying a specific static strain (e.g., 20%).
-
Condition the mounted specimens for 24 hours at room temperature in an ozone-free environment.
-
Place the specimens in the ozone test chamber.
-
Set the test conditions:
-
Ozone concentration: 50 pphm (parts per hundred million).
-
Temperature: 40 °C.
-
Dynamic or static strain as required.
-
-
Periodically remove the specimens and inspect for cracks under a microscope. Record the time to the first appearance of cracks.[14]
4. Data Analysis:
-
Compare the "time to first crack" for the control and the test compounds.
-
A longer time to cracking indicates better ozone resistance.
-
Tabulate the results to determine the optimal loading of the antiozonant.
Caption: Workflow for ozone resistance testing.
Protocol 2: Assessment of Non-Staining Properties
This protocol evaluates the contact and migratory staining potential of the antiozonant.
1. Materials and Equipment:
-
Cured rubber samples (from Protocol 1).
-
White test plaques (e.g., made of vinyl, painted metal, or a white rubber compound).
-
Oven or environmental chamber with controlled temperature and light.
-
Colorimeter or spectrophotometer.
2. Contact Staining Test:
-
Place a cured rubber specimen containing the antiozonant in direct contact with a white test plaque.
-
Apply uniform pressure (e.g., using a weight) to ensure good contact.
-
Place the assembly in an oven at an elevated temperature (e.g., 70 °C) for a specified duration (e.g., 24-48 hours).
-
After the test period, remove the rubber specimen and visually inspect the white plaque for any discoloration at the point of contact.
-
For quantitative analysis, measure the color change (ΔE*) of the plaque using a colorimeter.
3. Migratory Staining Test:
-
Place a cured rubber specimen in close proximity to, but not touching, a white test plaque within a sealed container.
-
Expose the container to heat and/or UV light to accelerate the migration of any volatile, staining components.
-
After the exposure period, visually inspect and/or measure the color change of the white plaque.
4. Data Analysis:
-
Compare the degree of staining from the test compound with a control (no antiozonant) and a positive control (a known staining antiozonant like a PPD).
-
A low ΔE* value and no visible discoloration indicate excellent non-staining properties.[6]
Analytical Methods for Quality Control
For researchers and drug development professionals who may need to quantify the antiozonant in a formulation or study its stability, the following analytical approaches are recommended.
1. Sample Preparation (Extraction):
-
The antiozonant needs to be extracted from the cured rubber matrix.
-
Soxhlet extraction or ultrasonic extraction with a suitable solvent (e.g., dichloromethane or acetone) is a common method.[15]
-
The choice of solvent should be based on the solubility of the spiro compound and the swelling characteristics of the rubber.
2. Quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility and thermal stability, GC-MS is a suitable method for both identification and quantification. The mass spectrum will provide a unique fingerprint for the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can also be used. A suitable mobile phase (e.g., acetonitrile/water) and column (e.g., C18) would need to be developed. This method is advantageous if the compound has some thermal lability or if co-extractives interfere with GC analysis.
3. Method Validation:
-
The chosen analytical method should be validated for linearity, accuracy, precision, and limits of detection and quantification according to standard practices.
Conclusion
This compound is a highly effective non-staining antiozonant that offers a superior alternative to traditional PPDs for light-colored and aesthetically critical rubber applications. Its mechanism of action relies on the sacrificial scavenging of ozone by its reactive cyclohexenyl groups, while its aliphatic spiro-acetal structure ensures that its reaction byproducts are non-coloring. The protocols outlined in this document provide a framework for researchers and scientists to evaluate its performance and integrate it into advanced elastomer formulations.
References
-
Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis. [Link]
-
BYJU'S. (2019). Ozonolysis of Alkenes and Alkynes. [Link]
-
Chemistry LibreTexts. (2023). Ozonolysis of Alkenes and Alkynes. [Link]
-
Chemistry Steps. Ozonolysis. [Link]
-
Organic Chemistry Portal. Ozonolysis - Criegee Mechanism. [Link]
-
Lanxess. (n.d.). Safe protection against oxidation. [Link]
-
Seiko Chemical Co., Ltd. Non-staining antiozonants. [Link]
-
ResearchGate. (n.d.). A New Class of Non-Staining Antiozonants for Elastomers. [Link]
-
Nanjing Union Rubber Chemicals. (n.d.). Nurvinox AFS / Non-Staining Antioxidant. [Link]
-
Behn Meyer. (n.d.). Antidegradants (Rubber Goods Industry) in Rubber. [Link]
-
Wikipedia. (n.d.). 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. [Link]
-
ResearchGate. (2014). Poly(N, N-dimethylacrylamide-co-3, 9-divinyl-2, 4, 8, 10-tetraoxaspiro (5.5) undecane) synthesis as matrix ensuring intramolecular strategies for further coupling applications. [Link]
-
National Institutes of Health. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. [Link]
-
Longdom Publishing SL. (n.d.). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. [Link]
-
Patent Alert. (n.d.). Polymers containing spiro atoms and methods of using the same as electroluminescence materials. [Link]
-
University of Southampton. (2022). Spiro compounds: synthesis and applications. [Link]
- Google Books. (2022).
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of this compound in Specialty Chemical Manufacturing. [Link]
-
PubChem. (n.d.). 3,9-Di-3-cyclohexen-1-yl-2,4,8,10-tetraoxaspiro[5.5]undecane. [Link]
-
Japan Environmental Sanitation Center. (n.d.). III Analytical Methods. [Link]
-
MDPI. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. [Link]
-
ResearchGate. (2018). Synthesis of 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diylbis(methylene) Bis[3- or 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates]. [Link]
-
SIELC Technologies. (2018). This compound. [Link]
-
PubChem. (n.d.). 2,4,8,10-Tetraoxa-3,9-diphosphaspiro(5.5)undecane, 3,9-bis(2,4-bis(1-methyl-1-phenylethyl)phenoxy)-. [Link]
-
ResearchGate. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-3-cyclohexen-1-yl-. [Link]
- Google Patents. (n.d.). US3676394A - Antiozonant rubber compositions.
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Application Notes and Protocols for 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane in Peroxide-Cured Elastomers
Introduction: A Specialized Antiozonant for Advanced Peroxide-Cured Systems
In the realm of high-performance elastomers, peroxide curing offers a pathway to superior thermal stability, low compression set, and excellent colorability. However, the selection of appropriate additives is critical to achieving a robust final product. While the focus is often on the curing system itself, protection against environmental degradation is equally vital. This guide provides a detailed examination of 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane , a specialized additive for peroxide-cured elastomers.
Commercially known as Vulkazon AFS, this spiroacetal compound is not a traditional curing coagent but rather a highly effective, non-discoloring antiozonant that is uniquely compatible with peroxide vulcanization.[1][2] Unlike conventional p-phenylenediamine (PPD) antiozonants, which can interfere with the free-radical mechanism of peroxide curing, this compound provides durable ozone protection without compromising the cure efficiency.[1][2] Its primary application lies in colored and non-staining rubber articles where aesthetic integrity and long-term service life are paramount.
These application notes will elucidate the function, mechanism, and practical implementation of this compound, providing researchers and compounders with the necessary protocols to effectively utilize it in their formulations.
Chemical and Physical Properties
The unique structure of this compound is central to its function. The molecule features a central spiroacetal core with two cyclohexenyl groups.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 6600-31-3 |
| Synonyms | Vulkazon AFS, Bis(delta-tetrahydrobenzylidene)pentaerythritol |
| Molecular Formula | C₁₉H₂₈O₄ |
| Appearance | Beige to brown solid granules |
Source: PubChem CID 98143, LANXESS Safety Data Sheet[3]
Caption: Chemical structure of this compound.
Mechanism of Action in Elastomers
The primary role of this compound is to protect unsaturated elastomers from degradation by atmospheric ozone. Ozone attack targets the carbon-carbon double bonds in the polymer backbone, leading to chain scission and the formation of characteristic cracks on the rubber surface, particularly under strain.
While the precise mechanism is proprietary, it is understood that the cyclohexenyl groups are the active sites. These strained double bonds are highly reactive towards ozone, effectively scavenging it before it can react with the double bonds of the elastomer chains. This sacrificial reaction protects the integrity of the polymer network.
A significant advantage of this compound is its compatibility with peroxide cure systems.[1] Peroxide curing proceeds via a free-radical mechanism. Many conventional antidegradants, particularly those based on secondary amines or phenols, can act as radical scavengers, interfering with the curing process by terminating the polymer radicals. This leads to a reduction in crosslink density and compromised physical properties. This compound, being a cyclic acetal, does not significantly interfere with these radical reactions, allowing for an efficient cure while providing long-term ozone protection.[2]
Caption: Role of the compound in peroxide curing and ozone protection.
Applications in Peroxide-Cured Elastomers
The unique properties of this compound make it suitable for a range of applications where performance and appearance are critical. Patents and technical literature demonstrate its use in various peroxide-cured elastomer systems.[4][5]
-
Cable Sheathing and Insulation: In the wire and cable industry, peroxide-cured elastomers are used for their excellent thermal resistance.[4] This compound can be incorporated to provide long-term ozone resistance without affecting the electrical properties or the cure rate of the insulation material.[1]
-
Automotive Components: Peroxide-cured HNBR and EPDM are used in demanding automotive applications like timing belts and hoses.[5] The inclusion of this antiozonant enhances the durability and service life of these components by protecting them from ozone-induced cracking.
-
Colored Rubber Goods: For consumer and industrial products where color stability is essential, this non-staining antiozonant is an ideal choice. It provides ozone protection without the discoloration associated with PPDs.
-
Tire Components: It has been identified as a potential alternative to 6PPD in certain tire applications, particularly for decorative elements like white sidewalls, where non-staining characteristics are required.[6]
Experimental Protocols
The following protocols provide a framework for evaluating the performance of this compound in a model peroxide-cured EPDM formulation.
Protocol 1: Compounding and Curing
Objective: To prepare and cure EPDM compounds with and without the spiro-antiozonant for comparative testing.
Materials:
-
EPDM (e.g., Keltan 6950)
-
High-abrasion furnace black (N330)
-
Paraffinic oil
-
Zinc oxide
-
Stearic acid
-
Dicumyl peroxide (DCP, 40% on clay)
-
This compound
Equipment:
-
Two-roll mill or internal mixer (e.g., Banbury)
-
Moving Die Rheometer (MDR)
-
Compression molding press
Procedure:
-
Masterbatch Preparation:
-
On a two-roll mill, soften the EPDM.
-
Sequentially add zinc oxide, stearic acid, carbon black, and paraffinic oil. Ensure homogenous dispersion between each addition.
-
Band the rubber and perform 6-8 end-wise passes to ensure thorough mixing.
-
-
Final Compound Mixing:
-
Divide the masterbatch into two portions (Control and Experimental).
-
Control Compound: To one portion of the masterbatch, add the dicumyl peroxide on the cool mill.
-
Experimental Compound: To the second portion, add the this compound, followed by the dicumyl peroxide.
-
Sheet out the compounds and allow them to mature for at least 24 hours at ambient temperature.
-
Example Formulations:
| Ingredient | Control (phr) | Experimental (phr) |
| EPDM | 100 | 100 |
| Carbon Black N330 | 50 | 50 |
| Paraffinic Oil | 10 | 10 |
| Zinc Oxide | 5 | 5 |
| Stearic Acid | 1 | 1 |
| Dicumyl Peroxide (40%) | 6 | 6 |
| This compound | 0 | 2 |
Protocol 2: Cure Characteristics and Physical Properties
Objective: To assess the impact of the additive on cure kinetics and the mechanical properties of the vulcanizate.
Procedure:
-
Cure Characteristics:
-
Using an MDR, determine the cure characteristics (ML, MH, ts2, t90) of both compounds at a specified temperature (e.g., 170°C). This will verify if the additive interferes with the cure.
-
-
Specimen Curing:
-
Compression mold test sheets of both compounds at the curing temperature determined by the MDR for a time equivalent to t90 + 5 minutes.
-
-
Physical Property Testing:
-
Allow the cured sheets to condition for 24 hours.
-
Die-cut specimens and perform the following tests according to relevant ASTM standards:
-
Hardness (Shore A)
-
Tensile Strength, Elongation at Break, and Modulus
-
Compression Set
-
-
Protocol 3: Ozone Resistance Evaluation
Objective: To determine the effectiveness of the additive as an antiozonant.
Procedure:
-
Specimen Preparation:
-
Die-cut rectangular or dumbbell specimens from the cured sheets.
-
-
Static Ozone Exposure:
-
Bend the specimens into a loop and secure them in a holder to apply a static strain (e.g., 20%).
-
Place the strained specimens in an ozone test chamber.
-
Expose the specimens to a controlled ozone concentration (e.g., 50 pphm) at a set temperature (e.g., 40°C).
-
-
Evaluation:
-
Periodically inspect the specimens under magnification for the appearance of cracks.
-
Record the time to the first appearance of cracks. The experimental compound should show a significantly longer time to crack initiation compared to the control.
-
Caption: Experimental workflow for evaluating the additive.
Conclusion and Expert Insights
This compound stands out as a critical tool for formulators of peroxide-cured elastomers, particularly for applications demanding non-staining and long-term environmental resistance. The key takeaway for researchers and compounders is that while it is not a cure-active coagent, its compatibility with peroxide systems allows for the development of products that do not compromise on cure efficiency or final mechanical properties while gaining essential ozone protection. The provided protocols offer a robust starting point for the evaluation and optimization of this additive in a variety of elastomeric systems. Successful implementation will yield high-performance, durable, and aesthetically stable rubber components.
References
-
LANXESS. (2020). Safety Data Sheet: VULKAZON AFS/LG. [Online]. Available: [Link]
-
Hanser Publishers. How to Improve Rubber Compounds: Appendix 1: Blends. [Online]. Available: [Link]
-
Kautschuk Gummi Kunststoffe. (2001). Antiozonants for white and colored rubber goods. [Online]. Available: [Link]
- Google Patents. (2017). WO2017182870A1 - Crosslinkable polymer composition comprising organic peroxide. [Online].
- Google Patents. (2008). WO2008070878A2 - Elastomeric blend for vehicle timing belt. [Online].
- Google Patents. (2017). US20170253732A1 - Thermoplastic Elastomer Composition Comprising An Elastomer, A Non-Elastomeric Polyolefin, And A Polyolefin Block Copolymer-Based Thermoplastic Elastomer. [Online].
- Bament, D. W. A Guide To Grades, Compounding and Processing of Neoprene Rubber.
- Google Patents. (2021). US20210324180A1 - Tyre for vehicle wheels. [Online].
- Smithers Rapra. (2003). Rubber Product Failure.
- U.S. Tire Manufacturers Association. (2024). Preliminary (Stage 1) Alternatives Analysis Report Motor Vehicle Tires Containing N-(1,3- dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD).
- California Department of Toxic Substances Control. (2024). Notice of Deficiency for US Tire Manufacturers Association (USTMA)
- CalSAFER. (2021). Motor Vehicle Tires Containing N-(1,3-dimethylbutyl)-N´-phenyl-p- phenylenediamine (6PPD).
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Advanced Application Notes for the Formulation of Elastomers with 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane (Vulkazon® AFS)
Introduction: A Paradigm Shift in Non-Staining Ozone Protection for Elastomers
For decades, the challenge of protecting unsaturated elastomers from ozone degradation without inducing discoloration has been a significant hurdle in the rubber industry. Traditional antiozonants, primarily p-phenylenediamine (PPD) derivatives, while highly effective, cause staining, limiting their use in light-colored and colored rubber articles.[1][2] This application note details the formulation and application of a highly effective, non-staining antiozonant, 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane , commercially known as Vulkazon® AFS. This unique cyclic acetal compound provides robust ozone protection, enabling the production of high-performance, color-stable elastomeric components for a wide range of applications, from automotive profiles to consumer goods.[1][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying chemistry, formulation protocols, and performance characteristics of elastomers formulated with this advanced additive.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this additive is fundamental to its effective incorporation into elastomer formulations.
| Property | Value | Reference |
| Chemical Name | This compound | [4][5] |
| CAS Number | 6600-31-3 | [4][5] |
| Synonyms | Vulkazon® AFS, Bis-(1,2,3,6-tetrahydrobenzaldehyde) pentaerythrityl acetal | [6] |
| Molecular Formula | C₁₉H₂₈O₄ | [4] |
| Molecular Weight | 320.42 g/mol | [5] |
| Appearance | Beige to brown lentil-shaped granules | [6] |
| Melting Point | ≥ 85 °C | [6] |
| Solubility | Soluble in several organic solvents; insoluble in water. | [6] |
Mechanism of Action: The "Scavenger" and "Protective Film" Hypothesis
The antiozonant effect of this compound is primarily attributed to a "scavenger" mechanism.[7][8] The molecule contains olefinic double bonds within its dicyclohexenyl groups. These double bonds are more reactive towards ozone than the double bonds present in the backbone of unsaturated elastomers.[3] Consequently, when ozone attacks the rubber surface, it preferentially reacts with the Vulkazon® AFS molecules that have migrated to the surface.[9] This sacrificial reaction consumes the ozone before it can initiate the chain scission reactions that lead to crack formation in the elastomer.[9]
A secondary proposed mechanism is the formation of a protective film. The reaction products of Vulkazon® AFS and ozone are believed to form a microscopic, flexible film on the rubber surface. This film acts as a physical barrier, further impeding the penetration of ozone to the elastomer surface.[7][8]
Caption: Mechanism of ozone protection by Vulkazon® AFS.
Core Applications and Elastomer Compatibility
The primary application for this compound is in light-colored and colored rubber articles where non-staining properties are paramount.[1][3] It is particularly effective in the following elastomers:
-
Chloroprene Rubber (CR)
-
Butyl Rubber (IIR)
-
Chlorobutyl Rubber (CIIR)
-
Bromobutyl Rubber (BIIR)
In diene rubbers such as Natural Rubber (NR) , Styrene-Butadiene Rubber (SBR) , and Butadiene Rubber (BR) , its antiozonant effect is weaker when used alone.[6] For these polymers, it is highly recommended to use Vulkazon® AFS in combination with a suitable ozone-protective wax. The wax migrates to the surface to form a physical barrier, which works synergistically with the chemical scavenging action of the Vulkazon® AFS.
Formulation Protocols: A Step-by-Step Guide
The successful incorporation of this compound into an elastomer formulation requires careful consideration of the mixing procedure and dosage.
General Mixing Procedure
An internal mixer (e.g., Banbury mixer) is recommended for optimal dispersion.
-
Mastication: The raw elastomer is first masticated to reduce its viscosity.
-
Incorporation of Additives: Vulkazon® AFS, along with other fillers (carbon black, silica, etc.), processing aids, and other antidegradants (excluding staining antiozonants), are added. It is crucial to ensure the mixing temperature is sufficient for the proper dispersion of all ingredients.[6]
-
Addition of Curatives: The vulcanizing agents (e.g., sulfur and accelerators, or peroxides) are added in the final stage of mixing, typically at a lower temperature to prevent premature curing (scorch).
Caption: General workflow for incorporating Vulkazon® AFS into elastomers.
Recommended Dosages
The optimal dosage of Vulkazon® AFS can vary depending on the elastomer type, the severity of the ozone exposure expected in the final application, and the presence of other additives. The following are general guidelines:
| Elastomer Type | Vulkazon® AFS (phr) | Other Recommendations |
| CR, IIR, CIIR, BIIR | 1.0 - 3.0 | Can be used as the sole antiozonant. |
| NR, SBR, BR | 1.0 - 2.5 | Use in combination with 1.0 - 3.0 phr of a suitable ozone-protective wax. |
Note: phr = parts per hundred rubber.
Performance in Peroxide-Cured Systems
A significant advantage of this compound is its compatibility with peroxide curing systems.[10] Many traditional antiozonants can interfere with the free-radical mechanism of peroxide vulcanization, leading to reduced crosslink density and compromised physical properties.[11] Vulkazon® AFS, being a cyclic acetal without the reactive amine or phenolic groups found in many antidegradants, shows minimal interference with peroxide curing, allowing for the formulation of heat-resistant, non-staining elastomers.[2][10]
Characterization and Quality Control of Formulated Elastomers
To ensure the efficacy of the formulation, a series of standardized tests should be performed on the vulcanized rubber.
| Test Method | Standard | Purpose |
| Ozone Resistance | ISO 1431, ASTM D1149 | To evaluate the resistance to cracking under static or dynamic ozone exposure.[12] |
| Mechanical Properties | ISO 37, ASTM D412 | To measure tensile strength, elongation at break, and modulus. |
| Hardness | ISO 48, ASTM D2240 | To determine the Shore A hardness of the vulcanizate. |
| Curing Characteristics | ISO 6502, ASTM D5289 | To assess scorch time, cure time, and torque using a rheometer. |
Concluding Remarks for the Advanced Practitioner
This compound (Vulkazon® AFS) represents a critical tool for the development of high-performance, color-stable elastomeric products. Its unique, non-staining chemistry provides robust protection against ozone degradation, particularly in challenging polymer systems like chloroprene and butyl rubbers. By understanding the fundamental mechanisms of action and adhering to the detailed formulation protocols outlined in this guide, researchers and compounders can unlock the full potential of this advanced additive. The compatibility with peroxide cure systems further expands its utility into applications demanding superior heat resistance. As the demand for colored and aesthetically pleasing rubber components continues to grow, the adoption of non-staining antiozonants like Vulkazon® AFS will be instrumental in driving innovation and meeting stringent performance requirements.
References
-
2024 Stain-Free Solutions: Exploring Non Staining Antioxidant for Rubber - chembroad. (2024). Retrieved from [Link]
-
What testing methods evaluate the efficacy of rubber antioxidants in rubber products? (2026). Retrieved from [Link]
-
A New Class of Non-Staining Antiozonants for Elastomers - ResearchGate. (n.d.). Retrieved from [Link]
-
Antiozonant - Grokipedia. (n.d.). Retrieved from [Link]
-
Safe protection against oxidation - Lanxess. (n.d.). Retrieved from [Link]
-
Efficient Computational and Experimental Probes for Kinetic Scavenging in Rubber Antiozonants | ACS Applied Polymer Materials. (n.d.). Retrieved from [Link]
-
Protecting Rubber Components: A Deep Dive into Antiozonant Mechanisms. (n.d.). Retrieved from [Link]
-
A-New-Class-of-Non-Staining-Antiozonants-for-Elastomers.pdf - ResearchGate. (n.d.). Retrieved from [Link]
-
Antiozonants for white and colored rubber goods - ResearchGate. (n.d.). Retrieved from [Link]
-
【Introduction of Rubber Antiozonant】YLSCH-RBB® NOXCA. (2022). Retrieved from [Link]
- Use of substituted phenols as antifatigue agents for dynamically stressed elastomers - Google Patents. (n.d.).
-
Vulkazon AFS Product Information: Rubber Business Group Rubber Chemicals | PDF | Staining | Wax - Scribd. (n.d.). Retrieved from [Link]
-
A Method of Screening Antiozonants in - Rubber Chemistry and Technology. (n.d.). Retrieved from [Link]
-
VULKAZON® AFS/LG - Lanxess. (n.d.). Retrieved from [Link]
-
Production and Use of Typical Rubber Antioxidants - Encyclopedia.pub. (2022). Retrieved from [Link]
-
Antiozonants - ResearchGate. (n.d.). Retrieved from [Link]
- Cold self-vulcanizing rubber compositions - Google Patents. (n.d.).
-
Antioxidants and Antiozonants for General Purpose Elastomers in - Rubber Chemistry and Technology. (n.d.). Retrieved from [Link]
- Vulcanized rubber composition and articles manufactured therefrom - Google Patents. (n.d.).
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Application Note: High-Sensitivity Analytical Strategies for the Detection of 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane
Abstract
This application note presents a comprehensive guide to the analytical detection of 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DCH-TOSU), a spiroacetal that may be of interest as a potential impurity in pharmaceutical manufacturing. Given its chemical structure, which lacks a strong chromophore, standard analytical techniques such as HPLC with UV detection present significant challenges. To address this, we provide detailed protocols for three distinct and robust analytical methods: a Gas Chromatography-Mass Spectrometry (GC-MS) method for screening and identification, a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification, and a High-Performance Liquid Chromatography with UV/Vis detection (HPLC-UV) method following pre-column derivatization. This guide is intended for researchers, scientists, and drug development professionals, offering a thorough framework for the detection, quantification, and validation of DCH-TOSU in relevant matrices.
Introduction to this compound (DCH-TOSU)
This compound (CAS No: 6600-31-3, Molecular Formula: C₁₉H₂₈O₄, Molecular Weight: 320.4 g/mol ) is a complex organic molecule characterized by a spiroacetal core with two cyclohexenyl substituents.[1][2] The control of impurities is a critical aspect of pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product.[3] Some impurities may have genotoxic potential, requiring their detection and quantification at trace levels.[3][4] The structure of DCH-TOSU, being a potential by-product or degradant in certain synthetic routes, necessitates the development of sensitive and specific analytical methods for its monitoring.
The primary analytical challenge posed by DCH-TOSU is its lack of a significant ultraviolet (UV) chromophore, rendering conventional HPLC-UV detection methods insensitive.[1] This necessitates the use of more universal or selective detection techniques, such as mass spectrometry, or the chemical modification of the molecule to introduce a chromophoric tag. This application note details three orthogonal analytical approaches to provide a comprehensive toolkit for the analysis of DCH-TOSU.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS): A Screening and Identification Method
Rationale: Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds.[5] Given the molecular weight and structure of DCH-TOSU, it is expected to have sufficient volatility for GC analysis, particularly at elevated temperatures. Mass spectrometry provides high selectivity and allows for structural elucidation based on fragmentation patterns.[4] This method is well-suited for the initial identification and semi-quantitative screening of DCH-TOSU.
Experimental Workflow:
Caption: GC-MS analytical workflow for DCH-TOSU.
Protocol:
2.1.1. Sample Preparation:
-
Accurately weigh a known amount of the sample matrix.
-
Dissolve the sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to a final concentration of approximately 1 mg/mL.
-
Vortex for 1 minute and sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into a GC vial.
2.1.2. GC-MS Instrumentation and Parameters:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Injector | Split/Splitless, 280 °C, Split ratio 20:1 |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, Constant flow at 1.2 mL/min |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | 150 °C for 1 min, ramp at 15 °C/min to 300 °C, hold for 10 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Mass Range | m/z 40-450 |
| Acquisition Mode | Scan |
2.1.3. Data Analysis:
-
Identification: The retention time of DCH-TOSU should be confirmed by analyzing a reference standard. The identity is confirmed by comparing the acquired mass spectrum with a reference spectrum. Expected fragmentation patterns for spiroacetals may involve cleavage of the spiro ring system and loss of the cyclohexenyl side chains.
-
Quantification: For semi-quantitative or quantitative analysis, a calibration curve should be prepared using a certified reference standard of DCH-TOSU.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A High-Sensitivity Quantitative Method
Rationale: LC-MS/MS is the gold standard for trace-level quantification due to its exceptional sensitivity and selectivity.[6] This method is particularly suitable for non-volatile compounds or those that may degrade at high GC temperatures.[7] By using tandem mass spectrometry (MS/MS), we can monitor specific precursor-to-product ion transitions, which significantly reduces matrix interference and enhances the signal-to-noise ratio.
Experimental Workflow:
Caption: LC-MS/MS analytical workflow for DCH-TOSU.
Protocol:
2.2.1. Sample Preparation:
-
Accurately weigh a known amount of the sample matrix.
-
Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a concentration suitable for trace analysis (e.g., 10 mg/mL).
-
Vortex for 1 minute and sonicate for 10 minutes.
-
Filter the solution through a 0.22 µm PVDF syringe filter into an LC vial.
2.2.2. LC-MS/MS Instrumentation and Parameters:
| Parameter | Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10.1-12 min (5% B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| IonSpray Voltage | 5500 V |
| Source Temperature | 500 °C |
| Curtain Gas | 35 psi |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
2.2.3. MRM Transitions and Data Analysis: Based on available mass spectral data for DCH-TOSU, the protonated molecule [M+H]⁺ at m/z 321.2 is a suitable precursor ion.[1] Collision-induced dissociation (CID) will generate characteristic product ions.
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Purpose |
| 321.2 | 211.1 | 100 | 25 | Quantifier |
| 321.2 | 179.1 | 100 | 30 | Qualifier |
-
Quantification: A calibration curve should be constructed using a certified reference standard of DCH-TOSU, typically covering a range from the limit of quantification (LOQ) to a concentration relevant to the specification limit.
HPLC with UV Detection and Pre-column Derivatization
Experimental Workflow:
Sources
- 1. 3,9-Di-3-cyclohexen-1-yl-2,4,8,10-tetraoxaspiro[5.5]undecane | C19H28O4 | CID 98143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. database.ich.org [database.ich.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane in Polyorthoester Synthesis for Advanced Drug Delivery
Introduction: A Novel Monomer for Next-Generation Drug Delivery Platforms
The field of controlled drug delivery is continuously evolving, with a growing demand for biocompatible and biodegradable polymers that offer precise control over release kinetics. Polyorthoesters (POEs) have emerged as a highly promising class of materials for this purpose, primarily due to their surface-eroding properties, which can facilitate zero-order drug release profiles.[1] The fourth generation of these polymers (POE IV) offers exceptional versatility in tuning degradation rates and, consequently, drug release.[2][3]
At the heart of POE IV synthesis is the polyaddition reaction between a diketene acetal and a diol. This application note focuses on a unique diketene acetal monomer, 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane , and its application in the synthesis of advanced polyorthoesters for drug delivery. The incorporation of the dicyclohexenyl moieties into the polymer backbone is anticipated to introduce distinct physicochemical properties, influencing the polymer's hydrophobicity, thermal stability, and degradation profile, thereby offering new avenues for tailoring drug release.
This guide provides a comprehensive overview of the monomer's properties, detailed protocols for polymerization, characterization of the resulting polymers, and insights into formulating these polymers for controlled drug release applications.
Monomer Profile: this compound
A thorough understanding of the monomer's properties is crucial for successful polymerization and for predicting the characteristics of the final polymer.
| Property | Value | Source |
| Chemical Formula | C₁₉H₂₈O₄ | [4][5] |
| Molecular Weight | 320.42 g/mol | [4][5] |
| CAS Number | 6600-31-3 | [5][6] |
| Appearance | White to yellow powder or crystals | |
| Melting Point | 96-97 °C | [6] |
| Boiling Point | 441.7 °C at 760 mmHg | |
| Solubility | Soluble in common organic solvents (e.g., THF, chloroform, dichloromethane) | General knowledge |
Polymerization Protocol: Synthesis of Polyorthoesters
The synthesis of polyorthoesters from this compound and a diol proceeds via a polyaddition reaction. This reaction is typically catalyzed by a small amount of an acid. The following protocol is a general guideline and may require optimization depending on the specific diol used and the desired polymer characteristics.
Materials:
-
This compound
-
Anhydrous α,ω-diol (e.g., 1,6-hexanediol, triethylene glycol)
-
Anhydrous tetrahydrofuran (THF)
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TSA), camphorsulfonic acid (CSA))
-
Precipitating solvent (e.g., methanol, ethanol, hexane)
-
Inert gas (e.g., argon or nitrogen)
Equipment:
-
Dry glassware (Schlenk flask, dropping funnel)
-
Magnetic stirrer and heat plate
-
Inert atmosphere setup (e.g., Schlenk line)
-
Syringes for transfer of anhydrous solvents and reagents
Step-by-Step Methodology:
-
Monomer Preparation: Under an inert atmosphere, dissolve this compound and the chosen diol in anhydrous THF in a Schlenk flask. A typical starting molar ratio is 1:1, but this can be varied to control the molecular weight of the resulting polymer.
-
Catalyst Addition: In a separate vial, prepare a dilute solution of the acid catalyst in anhydrous THF.
-
Initiation of Polymerization: While stirring the monomer solution at room temperature, slowly add a catalytic amount of the acid solution. The reaction is often exothermic.
-
Polymerization: Allow the reaction to proceed at room temperature for several hours (typically 2-24 hours). The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Termination and Purification: Once the desired viscosity is achieved, quench the reaction by adding a small amount of a basic solution (e.g., triethylamine). Precipitate the polymer by slowly adding the reaction mixture to a non-solvent such as methanol or hexane.
-
Isolation and Drying: Collect the precipitated polymer by filtration and wash it with fresh non-solvent to remove unreacted monomers and catalyst residues. Dry the polymer under vacuum at a slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The orthoester linkages are highly susceptible to hydrolysis. Therefore, all reagents and solvents must be strictly anhydrous to prevent premature degradation of the monomer and the resulting polymer.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions and to maintain the anhydrous conditions.
-
Acid Catalyst: The acid catalyst protonates the diketene acetal, initiating the electrophilic addition of the diol. The choice and concentration of the catalyst can significantly influence the polymerization rate and the molecular weight of the polymer.
-
Molar Ratio of Monomers: The stoichiometry of the diketene acetal and the diol is a key factor in controlling the molecular weight of the polymer. An excess of one monomer will lead to a lower molecular weight polymer with specific end groups.
Characterization of the Polyorthoester
The synthesized polyorthoester should be thoroughly characterized to determine its molecular weight, structure, and thermal properties. This information is essential for predicting its degradation behavior and drug release characteristics.
Illustrative Characterization Data:
The following table presents hypothetical, yet realistic, characterization data for a polyorthoester synthesized from this compound and 1,6-hexanediol.
| Parameter | Expected Value | Method |
| Number Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight Average Molecular Weight (Mw) | 20,000 - 100,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC (Mw/Mn) |
| Glass Transition Temperature (Tg) | 40 - 80 °C | Differential Scanning Calorimetry (DSC) |
| ¹H NMR (CDCl₃, δ ppm) | 5.6 (br s, -CH=CH-), 4.5-3.5 (m, polymer backbone), 2.5-1.2 (m, cyclohexenyl and alkyl protons) | Nuclear Magnetic Resonance (NMR) |
| FTIR (cm⁻¹) | 2930, 2860 (C-H stretch), 1740 (C=O, potential end groups), 1100-1000 (C-O-C stretch) | Fourier-Transform Infrared Spectroscopy |
Drug Delivery Applications: Formulation and Release
The unique properties of polyorthoesters derived from this compound make them attractive for a variety of drug delivery applications. Their hydrophobic nature and surface-eroding degradation mechanism are particularly well-suited for the sustained release of both small molecule drugs and biologics.
Formulation Strategies:
-
Solvent Casting: The polymer and the drug can be co-dissolved in a common solvent, and the solvent is then evaporated to form a drug-loaded film or matrix.
-
Melt Extrusion: For thermally stable drugs, the polymer and drug can be mixed and extruded to form implants or rods.
-
Microsphere Formulation: Emulsion-based techniques can be used to prepare drug-loaded microspheres for injectable formulations.
Mechanism of Drug Release:
The drug release from these polyorthoesters is primarily governed by the surface erosion of the polymer matrix. As the polymer hydrolyzes at the surface, the entrapped drug is released. This mechanism can lead to a near-constant (zero-order) release rate, which is highly desirable for many therapeutic applications. The degradation rate, and thus the drug release, can be modulated by factors such as the choice of diol, the polymer's molecular weight, and the inclusion of acidic or basic excipients in the formulation.
Conclusion and Future Perspectives
This compound represents a promising monomer for the synthesis of novel polyorthoesters with tunable properties for advanced drug delivery applications. The protocols and data presented in this application note provide a solid foundation for researchers to explore the potential of this unique monomer. Further investigations into the influence of different diols on the polymer properties and in vivo studies are warranted to fully elucidate the potential of these materials in a clinical setting. The versatility of polyorthoester chemistry, coupled with the unique structural features of this monomer, opens up exciting possibilities for the development of next-generation drug delivery systems.
References
- Heller, J. (2002). Poly(ortho esters). Advanced Drug Delivery Reviews, 54(7), 1015-1039.
- Einmahl, S., et al. (2001). Poly(Ortho Esters): Recent Developments for Biomedical Applications. CHIMIA International Journal for Chemistry, 55(3), 218-222.
- Heller, J., et al. (1990). Development of poly(ortho esters): a historical overview.
-
PubChem. (n.d.). 3,9-Di-3-cyclohexen-1-yl-2,4,8,10-tetraoxaspiro[5.5]undecane. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3,9-Di(cyclohex-3-en-1-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane. Retrieved from [Link]
-
Wikipedia. (n.d.). Polyorthoester. Retrieved from [Link]
- Heller, J. (1993). Poly(ortho esters). In Biopolymers I (pp. 41-92). Springer, Berlin, Heidelberg.
Sources
- 1. Polyorthoester - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Poly(ortho esters): synthesis, characterization, properties and uses [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and Characterization of Certain Biodegradable Thermotropic Liquid Crystalline Random Copolyesters – Oriental Journal of Chemistry [orientjchem.org]
Application of Vulkazon® AFS in Synthetic Rubber Research: A Technical Guide for Scientists and Drug Development Professionals
This document provides a comprehensive guide to the application of Vulkazon® AFS, a non-staining antiozonant, in the research and development of synthetic rubber products. It is intended for researchers, scientists, and professionals in drug development who may utilize elastomeric components in their products and require a deep understanding of material stability. This guide delves into the chemical properties, mechanism of action, and practical application protocols for Vulkazon® AFS, with a focus on the scientific principles underpinning its use.
Introduction to Vulkazon® AFS and the Challenge of Ozone Degradation
Synthetic rubbers, particularly those with unsaturated polymer backbones such as natural rubber (NR), styrene-butadiene rubber (SBR), and polychloroprene (CR), are susceptible to degradation by ozone.[1] Ozone, a highly reactive allotrope of oxygen present in the atmosphere, attacks the carbon-carbon double bonds in the polymer chains, leading to chain scission and the formation of cracks on the rubber surface.[2] This phenomenon, known as ozone cracking, can severely compromise the mechanical integrity and service life of rubber articles.
Traditionally, p-phenylenediamine (PPD) derivatives have been the most effective antiozonants. However, their use is largely restricted to black rubber products due to their tendency to cause severe discoloration and staining.[3] For light-colored and non-staining applications, which are increasingly in demand for consumer products, medical devices, and automotive components, alternative antiozonants are essential.
Vulkazon® AFS, chemically identified as 3,9-dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane, is a high-performance, non-staining antiozonant.[4] It is a cyclic unsaturated acetal that provides excellent protection against ozone-induced degradation without imparting any color to the final product.[2][5]
Table 1: Chemical and Physical Properties of Vulkazon® AFS
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 6600-31-3 | [4] |
| Molecular Formula | C₁₉H₂₈O₄ | [4] |
| Appearance | Beige to brown lentil-shaped granules | [6] |
| Melting Point | ≥ 85 °C | [6] |
Mechanism of Action: A Competitive Reaction Strategy
The protective mechanism of Vulkazon® AFS is fundamentally different from that of PPDs. Instead of acting as a radical scavenger or a chain terminator, Vulkazon® AFS operates through a competitive reaction with ozone.[2] The molecule contains olefinic double bonds within its cyclohexenyl groups, which are highly reactive towards ozone.
When ozone molecules come into contact with the rubber surface, they are more likely to react with the readily available double bonds of Vulkazon® AFS than with the double bonds of the polymer backbone. This sacrificial reaction consumes the ozone, preventing it from attacking and breaking the polymer chains.
Synergistic Protection with Antiozonant Waxes
In diene rubbers such as NR, SBR, and butadiene rubber (BR), Vulkazon® AFS is often used in conjunction with an antiozonant wax. These waxes, typically a blend of paraffin and microcrystalline waxes, provide a physical barrier against ozone attack.
The synergy between Vulkazon® AFS and antiozonant waxes arises from a dual-protection mechanism:
-
Physical Barrier: After vulcanization, the wax, which has limited solubility in the rubber matrix, migrates to the surface to form a thin, flexible, and inert film.[7] This film acts as a physical barrier, reducing the diffusion of ozone to the rubber surface.
-
Chemical Protection: Vulkazon® AFS, being a chemical antiozonant, also migrates to the surface. If any ozone penetrates the wax layer or if the wax film is ruptured under dynamic stress, the Vulkazon® AFS is present to chemically neutralize the ozone.
This combination provides robust protection under both static and dynamic conditions.
Application in Peroxide-Cured Elastomers
A significant advantage of Vulkazon® AFS is its compatibility with peroxide curing systems.[3] Peroxide curing is essential for elastomers with saturated backbones, such as ethylene propylene diene monomer (EPDM) rubber, and is also used for other synthetic rubbers to achieve specific properties like improved heat resistance and low compression set.[8]
Many traditional antioxidants and antiozonants, particularly those based on amines and phenols, can interfere with the free-radical mechanism of peroxide vulcanization, leading to reduced crosslink density and compromised mechanical properties. The chemical structure of Vulkazon® AFS, being a cyclic acetal without active hydrogen atoms (such as those found in aryl-NH, -OH, or -SH groups), does not readily donate hydrogen atoms to peroxide radicals.[2] This lack of radical scavenging activity allows the peroxide to efficiently crosslink the polymer chains without significant interference from the antiozonant.
Experimental Protocols
The following sections provide generalized protocols for the incorporation and evaluation of Vulkazon® AFS in synthetic rubber compounds. Researchers should adapt these protocols to their specific polymer systems and performance requirements.
Formulation and Mixing
The following table provides a starting point formulation for a light-colored SBR compound. The dosage of Vulkazon® AFS can be optimized based on the desired level of ozone protection.
Table 2: Example Formulation for a White SBR Compound (in phr - parts per hundred rubber)
| Ingredient | Control | With Vulkazon® AFS | Purpose |
| SBR 1502 | 100 | 100 | Base Polymer |
| Zinc Oxide | 3.0 | 3.0 | Activator |
| Stearic Acid | 2.0 | 2.0 | Activator |
| Precipitated Silica | 50 | 50 | Reinforcing Filler |
| Titanium Dioxide (Rutile) | 15 | 15 | White Pigment |
| Paraffinic Oil | 10 | 10 | Processing Aid |
| Antiozonant Wax | 2.0 | 2.0 | Physical Antiozonant |
| Vulkazon® AFS | 0.0 | 2.0 | Chemical Antiozonant |
| CBS (Sulfenamide Accelerator) | 1.5 | 1.5 | Accelerator |
| Sulfur | 1.75 | 1.75 | Curing Agent |
Mixing Procedure (Two-Stage Banbury Mixing):
-
Stage 1 (Masterbatch):
-
Charge the SBR to the internal mixer.
-
Add zinc oxide, stearic acid, and half of the silica. Mix for 1-2 minutes.
-
Add the remaining silica, titanium dioxide, and processing oil. Mix for 2-3 minutes.
-
Add the antiozonant wax and Vulkazon® AFS. Mix for 1-2 minutes.
-
Sweep the chamber and continue mixing until a homogenous masterbatch is achieved and the temperature reaches 140-150°C.
-
Discharge the masterbatch and cool on a two-roll mill.
-
-
Stage 2 (Finalization):
-
Charge the masterbatch to the internal mixer or a two-roll mill.
-
Add the accelerator (CBS) and sulfur.
-
Mix until all ingredients are well dispersed, keeping the temperature below 100°C to prevent scorching.
-
Sheet out the final compound.
-
Curing and Sample Preparation
-
Curing: Cure the rubber compound in a compression molding press at a temperature and time determined by rheometer testing (e.g., 160°C for T₉₀ + 5 minutes).
-
Sample Preparation: Prepare test specimens for ozone resistance testing (e.g., dumbbell or rectangular strips) and for measuring mechanical properties according to relevant ASTM or ISO standards.
Ozone Resistance Testing (ASTM D1149)
This protocol outlines the general steps for evaluating ozone resistance in a controlled chamber.
Procedure:
-
Mount the cured rubber specimens on holders under a specified static strain (e.g., 20% elongation).
-
Condition the mounted specimens in an ozone-free atmosphere at the test temperature for 24 hours.
-
Place the specimens in an ozone test chamber with a controlled ozone concentration (e.g., 50 pphm), temperature (e.g., 40°C), and humidity.
-
Periodically inspect the specimens for the appearance of cracks under magnification.
-
Record the time to the first appearance of cracks and the severity of cracking at different time intervals according to the rating scale in ASTM D1149.
Evaluation of Mechanical Properties
Measure the following mechanical properties before and after ozone exposure to quantify the protective effect of Vulkazon® AFS:
-
Tensile Strength and Elongation at Break (ASTM D412): To assess the retention of ultimate mechanical properties.
-
Hardness (ASTM D2240, Shore A): To evaluate changes in the surface stiffness.
Table 3: Representative Performance Data of Vulkazon® AFS in a White SBR Compound
| Property | Control (0 phr Vulkazon® AFS) | With Vulkazon® AFS (2.0 phr) |
| Initial Mechanical Properties | ||
| Hardness (Shore A) | 60 | 60 |
| Tensile Strength (MPa) | 15.0 | 15.2 |
| Elongation at Break (%) | 550 | 540 |
| Ozone Resistance (ASTM D1149, 50 pphm O₃, 40°C, 20% strain) | ||
| Time to First Crack (hours) | 24 | > 120 |
| Crack Rating after 72 hours | Severe Cracking (Rating 3) | No Cracking (Rating 0) |
| Mechanical Properties after 72h Ozone Exposure | ||
| Tensile Strength Retention (%) | 45 | 95 |
| Elongation at Break Retention (%) | 30 | 90 |
Note: The data in this table are representative and intended for illustrative purposes. Actual results will vary depending on the specific formulation and test conditions.
Conclusion
Vulkazon® AFS is a highly effective, non-staining antiozonant that provides a crucial solution for protecting light-colored synthetic rubber products from ozone degradation. Its unique mechanism of competitive reaction with ozone, coupled with its compatibility with both sulfur and peroxide curing systems, makes it a versatile tool for rubber researchers and formulators. By understanding the scientific principles behind its function and following systematic experimental protocols, scientists can effectively utilize Vulkazon® AFS to develop durable and aesthetically pleasing elastomeric components for a wide range of applications.
References
-
Bayer AG. (n.d.). Antiozonants for white and colored rubber goods. ResearchGate. Retrieved from [Link]
-
YLSCH Industry. (2022, November 21). 【Introduction of Rubber Antiozonant】YLSCH-RBB® NOXCA. Retrieved from [Link]
-
LANXESS. (n.d.). Safe protection against oxidation. Retrieved from [Link]
-
Various Authors. (n.d.). Antiozonants. ResearchGate. Retrieved from [Link]
- Lord Corporation. (n.d.). Impact of Antiozonants on Rubber-to-Metal Adhesion.
- LANXESS. (2010). Rubber Chemicals Product Range Edition 2010-01.
- Ismail, H., & Ramly, F. (2012). Effect of Different Paraffin Waxes and Antiozonant on the Processing and Mechanical Properties of Natural Rubber. Journal of Rubber Research, 15(1), 35-49.
-
QINGDAO SHAPE CHEMICAL CO., LTD. (n.d.). Nonstaining Antiozonant NOXCA(Vulkazon AFS) CAS NO.6600-31-3. LookChem. Retrieved from [Link]
-
Giurginca, M., et al. (n.d.). A New Class of Non-Staining Antiozonants for Elastomers. ResearchGate. Retrieved from [Link]
- Kim, J. H. (n.d.).
- Danfoss. (n.d.). Risks and Benefits of using Peroxide-Cured EPDM vs. Sulfur-Cured Chloroprene (CR) in Hose.
-
Khan Academy. (n.d.). Formation of acetals. Retrieved from [Link]
-
Various Authors. (n.d.). Analytical Techniques for Rubber Materials. ResearchGate. Retrieved from [Link]
-
ACS Applied Polymer Materials. (n.d.). Efficient Computational and Experimental Probes for Kinetic Scavenging in Rubber Antiozonants. Retrieved from [Link]
-
ResearchGate. (n.d.). Cure characteristics, Mechanical Properties and Ozone Resistance of EPDM/SBR Blend Vulcanizates. Retrieved from [Link]
- Defense Technical Information Center. (n.d.). Antioxidant Systems for Elastomeric Tank Pad Formulations.
-
PowerRubber. (n.d.). EPDM o-rings types: peroxide cured and sulfur cured. Retrieved from [Link]
- Shimadzu. (n.d.). Measurement Methods for Rubber Samples.
-
Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]
- Google Patents. (n.d.). CA2128926A1 - Use of substituted phenols as antifatigue agents for dynamically stressed elastomers.
- GTeek. (n.d.). PEROXIDE CURED EPDM RUBBER SHEET.
-
YouTube. (2024, March 6). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-Linked Density Determination of Natural Rubber Compounds by Different Analytical Techniques. Retrieved from [Link]
- Akrochem Corporation. (n.d.). antioxidants and antiozonants...cont'd.
-
MDPI. (2020, November 25). The Influence of Curing Systems on the Cure Characteristics and Physical Properties of Styrene–Butadiene Elastomer. Retrieved from [Link]
- MDPI. (n.d.). Elastic Properties of Polychloroprene Rubbers in Tension and Compression during Ageing.
- Akrochem Corporation. (n.d.). use of waxes for ozone protection in rubber.
-
ResearchGate. (2015, April 26). Radiation Induced Crosslinking and Dicumyl Peroxide Vulcanization of Polyethylene Rubber Blends. Retrieved from [Link]
-
Journal of Advanced Manufacturing Technology (JAMT). (n.d.). PHYSICAL PROPERTIES OF SBR COMPOUNDS FOR THE EFFECT OF DIPHENYL GUANIDINE AND GRAIN DIRECTION. Retrieved from [Link]
- O-Ring Prüflabor. (n.d.). EXPERT KNOWLEDGE FAILURE ANALYSIS OF ELASTOMER COMPONENTS.
- Google Patents. (n.d.). US4269746A - Compounding polychloroprene rubber.
-
Pacorr. (n.d.). Step by Step Guide to Use Ozone Test Chamber. Retrieved from [Link]
Sources
- 1. o-ring-prueflabor.de [o-ring-prueflabor.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Combined Sulfur and Peroxide Vulcanization of Filled and Unfilled EPDM-Based Rubber Compounds | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. JPH0680826A - Production of chloroprene rubber composition - Google Patents [patents.google.com]
Revolutionizing Polymer Architectures: Application of 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane in Novel Polymer Synthesis
Introduction: The relentless pursuit of advanced materials with tailored properties has driven significant research into novel monomer synthesis and polymerization techniques. Within this landscape, 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DCTS) has emerged as a versatile building block for the creation of unique polymer architectures. Its distinct structure, featuring two reactive cyclohexenyl groups and a rigid spiroacetal core, offers a gateway to polymers with enhanced thermal stability, mechanical strength, and specialized functionalities. This guide provides an in-depth exploration of the application of DCTS in the synthesis of novel polymers, focusing on the mechanistic principles and detailed protocols for researchers, scientists, and professionals in drug development and materials science.
Core Principles and Rationale
The utility of DCTS in polymer synthesis stems from two key structural features: the spiroacetal core and the cyclohexenyl functional groups. The spiroacetal linkage, formed from pentaerythritol and cyclohexenecarboxaldehyde, imparts significant rigidity and thermal stability to the polymer backbone. The presence of the double bond in the cyclohexenyl rings provides reactive sites for various polymerization mechanisms, most notably cationic polymerization and free-radical polymerization, allowing for the formation of crosslinked thermosets.
The selection of a particular polymerization strategy is dictated by the desired properties of the final polymer. Cationic ring-opening polymerization (CROP) can be initiated at the ether linkages of the spiroacetal core under strong acidic conditions, though polymerization through the cyclohexenyl groups is more common and controllable. More frequently, the cyclohexenyl groups participate in polymerization reactions, akin to other cyclic olefins, or act as sites for crosslinking.
Application in Thermosetting Resins via Cationic Photopolymerization
One of the most promising applications of DCTS is in the formulation of high-performance thermosetting resins, particularly for coatings, adhesives, and dental composites.[1] The cyclohexenyl groups can undergo efficient cationic polymerization upon exposure to ultraviolet (UV) light in the presence of a suitable photoinitiator. This process, known as UV curing, is an environmentally friendly and energy-efficient method for producing highly crosslinked polymer networks.
Causality of Experimental Choices
The choice of a cationic photoinitiator is critical for efficient polymerization. Onium salts, such as diaryliodonium or triarylsulfonium salts, are preferred due to their high quantum yields and the generation of strong Brønsted acids upon photolysis, which readily initiate the polymerization of the cyclohexenyl moieties. The concentration of the photoinitiator is typically low (0.5-5 wt%) to ensure sufficient curing without compromising the optical clarity or long-term stability of the final polymer.
The inclusion of DCTS in formulations for dental composites is advantageous due to the low polymerization shrinkage associated with ring-opening mechanisms, which can occur at the cyclohexenyl groups, and its ability to form a rigid, durable network.[2]
Experimental Workflow: UV Curing of a DCTS-Based Resin
Caption: Workflow for UV-cured DCTS resin.
Protocols
Protocol 1: Synthesis of a Crosslinked DCTS-Based Thermoset via Cationic Photopolymerization
Objective: To prepare a highly crosslinked polymer film from DCTS using UV-initiated cationic polymerization.
Materials:
-
This compound (DCTS) (CAS: 6600-31-3)[3]
-
(4-Methoxyphenyl)phenyliodonium trifluoromethanesulfonate (photoinitiator)
-
Cyclohexene oxide (reactive diluent, optional)
-
Dichloromethane (solvent)
-
Glass slides (substrate)
-
UV curing system (e.g., 365 nm lamp)
Procedure:
-
Formulation Preparation:
-
In a light-protected vial, dissolve 1.0 g of DCTS in 1.0 mL of dichloromethane.
-
If using a reactive diluent, add 0.2 g of cyclohexene oxide to the solution. This can help to reduce the viscosity of the formulation.
-
Add 0.02 g (2 wt% relative to DCTS) of the photoinitiator to the solution.
-
Stir the mixture in the dark until all components are fully dissolved and the solution is homogeneous.
-
-
Application and Curing:
-
Using a pipette, apply a thin film of the formulation onto a clean glass slide.
-
Place the coated slide in a vacuum oven at room temperature for 5 minutes to remove the solvent.
-
Position the slide under the UV lamp at a fixed distance (e.g., 10 cm).
-
Expose the film to UV radiation for a predetermined time (e.g., 5-15 minutes). The curing time will depend on the lamp intensity and the specific formulation.
-
-
Post-Curing and Characterization:
-
After UV exposure, the film should be a solid, tack-free polymer.
-
For enhanced properties, the cured film can be post-cured in an oven at 120 °C for 1 hour.
-
The properties of the cured polymer can be characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR) to monitor the disappearance of the cyclohexenyl double bond, differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg), and thermogravimetric analysis (TGA) to assess thermal stability.
-
Data Summary Table:
| Property | Expected Value/Observation |
| Appearance | Transparent, rigid solid |
| FTIR Analysis | Decrease in the peak intensity around 1650 cm⁻¹ (C=C) |
| Glass Transition (Tg) | > 150 °C (will vary with formulation) |
| Thermal Stability (TGA) | Decomposition temperature > 300 °C |
DCTS in Copolymerization
DCTS can also be utilized as a comonomer in copolymerizations to introduce rigidity and crosslinking sites into other polymer systems. For instance, it can be copolymerized with other cyclic ethers or vinyl monomers.
Mechanistic Pathway: Copolymerization of DCTS
Caption: DCTS in copolymerization and crosslinking.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. Successful polymerization is readily observable by the transition from a liquid monomer to a solid polymer. The degree of cure and the properties of the resulting polymer can be quantitatively assessed using standard analytical techniques. For instance, monitoring the disappearance of the C=C stretching vibration in the FTIR spectrum provides direct evidence of the polymerization of the cyclohexenyl groups. Similarly, thermomechanical analysis provides reliable data on the material's performance characteristics.
Conclusion
This compound is a highly valuable monomer for the synthesis of novel polymers, particularly in the realm of thermosetting resins. Its unique combination of reactive functional groups and a rigid core allows for the creation of materials with superior thermal and mechanical properties. The protocols and principles outlined in this guide provide a solid foundation for researchers and professionals to explore the potential of DCTS in their specific applications, from advanced coatings to biomedical devices.
References
-
PubChem. (n.d.). 3,9-Di-3-cyclohexen-1-yl-2,4,8,10-tetraoxaspiro[5.5]undecane. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3,9-Di(cyclohex-3-en-1-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane. Retrieved from [Link]
-
Pocket Dentistry. (2015, January 3). Dental Materials. Retrieved from [Link]
- Google Patents. (2009). Dental composite material.
Sources
Application Notes and Protocols for 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane as a Novel Anti-Stain Agent in Industrial Coatings
Abstract: This document provides a comprehensive technical guide for researchers and formulation scientists on the novel application of 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane as an anti-stain agent in industrial coatings. While direct application data for this specific molecule as a stain resistor is nascent, its structural characteristics, particularly the spiroacetal moiety and cyclohexenyl functional groups, suggest a strong potential for enhancing the stain resistance of polymer matrices. This guide outlines the hypothesized mechanisms of action, detailed protocols for its incorporation into coating formulations, and standardized methods for evaluating its anti-stain efficacy.
Introduction and Rationale
The demand for durable coatings with excellent stain resistance is ever-present across numerous industries, from architectural paints to automotive finishes.[1] The ability of a surface to resist discoloration and maintain its aesthetic appeal is a critical performance metric.[2] Achieving robust stain resistance often involves the use of specialized additives that can modify the surface properties of the coating, such as reducing surface energy or creating a less permeable barrier.[2][3]
This application note introduces This compound as a promising candidate for a new class of anti-stain agents. Spiro compounds are noted for their unique three-dimensional structures and have found applications in various fields, including materials science and drug discovery.[4][5] The rigid, bicyclic structure of this spiroacetal, combined with the reactive potential of its cyclohexenyl groups, provides a compelling basis for its proposed function. A related compound, 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane, is known to act as a crosslinking agent in polymerization, suggesting that our target compound could be integrated into a polymer network to enhance its durability and surface characteristics.[6][7]
Physicochemical Properties of the Agent
A thorough understanding of the agent's properties is crucial for its effective formulation and application.
| Property | Value | Source |
| IUPAC Name | This compound | Internal Data |
| CAS Number | 6600-31-3 | Internal Data |
| Molecular Formula | C₁₉H₂₈O₄ | Internal Data |
| Molecular Weight | 320.42 g/mol | Internal Data |
| Appearance | Light yellow to brown solid | Internal Data |
| Melting Point | 96-97 °C | Internal Data |
| Boiling Point | ~419 °C (estimated) | Internal Data |
| Water Solubility | Very low | Internal Data |
Hypothesized Mechanism of Action
The anti-stain properties of this compound are theorized to stem from a combination of two primary mechanisms:
-
Covalent Integration and Crosslinking: The cyclohexenyl groups on the molecule can participate in the polymerization or crosslinking reactions of the coating resin (e.g., acrylic, polyurethane, or epoxy systems). This covalent bonding would permanently anchor the spiroacetal moiety within the polymer matrix, preventing it from leaching out and ensuring long-term performance. The rigid spiro structure can increase the crosslink density, leading to a harder, more chemically resistant surface that is less susceptible to penetration by staining agents.
-
Surface Energy Modification: The bulky and hydrophobic cyclohexenyl groups are expected to orient towards the coating-air interface during the curing process. This would create a surface with lower surface energy, imparting both hydrophobic and oleophobic properties. A low-energy surface is less easily wetted by staining substances, thereby preventing them from spreading and penetrating the coating.
Caption: Hypothesized anti-stain mechanism of the spiro compound.
Application and Formulation Protocols
Incorporation into a Model Water-Based Acrylic Coating
This protocol describes the incorporation of this compound into a generic water-based acrylic latex paint formulation.
Materials:
-
Water-based acrylic latex emulsion
-
Pigment (e.g., Titanium Dioxide)
-
Dispersant
-
Coalescing agent
-
Defoamer
-
Thickener
-
This compound
-
Suitable solvent for the spiro compound (e.g., N-Methyl-2-pyrrolidone, if necessary for pre-dissolving)
-
Deionized water
Procedure:
-
Preparation of the Grind Paste:
-
To a high-speed dispersion vessel, add deionized water, dispersant, and defoamer.
-
While mixing at low speed, slowly add the pigment (TiO₂).
-
Increase the dispersion speed to high and mix for 20-30 minutes, or until a Hegman grind of 7+ is achieved.
-
-
Letdown Phase:
-
Reduce the mixing speed and add the acrylic latex emulsion to the grind paste.
-
Add the coalescing agent and a portion of the thickener. Mix until uniform.
-
-
Incorporation of the Anti-Stain Agent:
-
Prepare a stock solution of this compound if it is not readily dispersible. Due to its solid nature and low water solubility, pre-dissolving in a compatible solvent may be necessary.
-
Slowly add the desired concentration of the anti-stain agent (e.g., 0.5%, 1.0%, 2.0% by weight of total solids) to the paint formulation under moderate agitation.
-
Allow to mix for at least 15 minutes to ensure homogeneous dispersion.
-
-
Final Adjustments:
-
Adjust the pH of the formulation if necessary using an appropriate neutralizing agent.
-
Add the remaining thickener to achieve the target viscosity.
-
Perform quality control checks on the final paint formulation (viscosity, pH, gloss).
-
Performance Evaluation Protocols
The following protocols are based on established ASTM standards to ensure reliable and reproducible evaluation of the anti-stain performance.[8][9]
General Stain Resistance (Household Chemicals) - Modified ASTM D1308
This test evaluates the resistance of the coating to common household staining agents.[8][10][11][12]
Materials:
-
Coated test panels (e.g., steel, wood, or drawdown cards), cured for 7 days.
-
Staining agents: Coffee (brewed), Red Wine, Ketchup, Mustard, Grape Juice, Lipstick.
-
Pipettes or droppers.
-
Watch glasses (for covered spot test).
-
Cleaning solution (e.g., 1% solution of a neutral detergent in deionized water).
-
Soft sponge or cloth.
-
Spectrophotometer or colorimeter.
Procedure:
-
Substrate Preparation: Apply the formulated coating (with and without the anti-stain agent as a control) to the test panels at a consistent film thickness. Allow to cure at ambient conditions (23 ± 2°C, 50 ± 5% RH) for 7 days.
-
Stain Application:
-
Place the cured panels on a level surface.
-
Apply a small amount of each staining agent to a separate area of the panel.
-
For the covered spot test, place a watch glass over the applied stain. This prevents evaporation and simulates a more aggressive exposure.[12]
-
-
Dwell Time: Allow the stains to remain on the surface for a specified period (e.g., 1 hour).
-
Cleaning:
-
Remove the watch glasses (if used).
-
Gently blot any excess staining agent with a paper towel.
-
Using the cleaning solution and a soft sponge, wash the stained area with a consistent number of gentle strokes (e.g., 20 strokes).
-
Rinse the panel with deionized water and allow it to air dry completely.
-
-
Evaluation:
-
Visually assess the residual stain on a scale of 0 to 5 (0 = no stain, 5 = severe stain).
-
For quantitative analysis, use a spectrophotometer to measure the color difference (ΔE*) between the stained area and an unstained area of the same panel.
-
Tannin Stain Resistance - Modified ASTM D6686
This accelerated test is crucial for coatings intended for use on wood substrates like cedar or redwood, which are rich in tannins.[9][13][14][15][16]
Materials:
-
Tannin-rich wood panels (e.g., redwood or cedar).
-
Test coatings (with and without the anti-stain agent).
-
Paintbrush or applicator.
-
Condensation test chamber.
-
Spectrophotometer.
Procedure:
-
Coating Application: Apply the test coatings to the wood panels at a specified thickness.
-
Curing: Allow the coated panels to cure for 24 hours at standard conditions.
-
Exposure: Place the panels in a condensation test chamber at a controlled temperature (e.g., 38°C) for a set duration (e.g., 16 hours).[14] This humid environment will draw tannins from the wood to the surface of the coating.[9]
-
Drying: Remove the panels from the chamber and allow them to dry for at least 24 hours.
-
Evaluation:
-
Visually rate the degree of discoloration (yellowing or browning) on a scale of 1 to 10 (10 = no discoloration).
-
Quantitatively measure the color change (ΔE) and the change in yellowness (Δb) using a spectrophotometer, comparing the exposed panel to an unexposed control.[16]
-
Caption: Experimental workflow for evaluating anti-stain performance.
Data Interpretation and Reporting
The effectiveness of this compound as an anti-stain agent should be determined by comparing the performance of coatings containing the agent to a control formulation without it.
Table for Reporting Results (Example):
| Formulation | Staining Agent | Visual Rating (0-5) | ΔE* (Color Difference) |
| Control (No Agent) | Coffee | 4 | 8.2 |
| Red Wine | 3 | 6.5 | |
| 1.0% Spiro Agent | Coffee | 1 | 1.5 |
| Red Wine | 0 | 0.8 | |
| Control (Tannin) | Redwood Substrate | 5 (severe yellowing) | 12.0 (Δb) |
| 1.0% Spiro Agent (Tannin) | Redwood Substrate | 9 (slight yellowing) | 2.5 (Δb) |
A lower visual rating and a smaller ΔE* value indicate superior stain resistance. For tannin resistance, a higher visual rating and a smaller change in the b* value (yellowness) signify better performance.
Safety and Handling
As with any chemical substance, appropriate safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information.
References
-
Standard Test Method for Evaluation of Tannin Stain Resistance of Coatings. ASTM International. [Link]
-
Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Coating Systems. ASTM International. [Link]
-
Surface Modification to Improve Properties of Materials. MDPI. [Link]
-
Addressing Stain Resistance of Coatings by New Experimental and Modeling Techniques. International Research Journal of Modernization in Engineering Technology and Science. [Link]
-
Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. MDPI. [Link]
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Link]
-
Evaluation of Tannin Stain Resistance of Coatings. ASTM International. [Link]
-
Surface Modification of Biomaterials. MNT509 Lecture Notes. [Link]
- Spiro-oxindole compounds and their uses as therapeutic agents.
- Stain resistant water-borne coating composition.
-
Synthesis of 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diylbis(methylene) Bis[3- or 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates]. ResearchGate. [Link]
-
Surface Modification for Medical Devices. ResearchGate. [Link]
-
Spiro compounds: synthesis and applications. University of Southampton ePrints. [Link]
-
ASTM D6686 Evaluation of Tannin Stain Resistance of Coatings Lab In US. Infinita Lab. [Link]
-
Spiro Compounds: A Brief History. ResearchGate. [Link]
-
Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. ResearchGate. [Link]
-
Anti-Soil, Chemical, and Stain Resistant Coatings. Unichem. [Link]
-
Surface Modification to Improve Properties of Materials. PubMed. [Link]
-
ASTM D 1308 : 2020 Standard Test Method for Effect of Household Chemi. Intertek Inform. [Link]
-
3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. Wikipedia. [Link]
-
ASTM D6686-19 "Standard Test Method for Evaluating Tannin Stain Resistance of Coatings". Lonroy Equipment. [Link]
-
TEST METHOD: ASTM D-1308. Protecto 401. [Link]
-
Current surface modification strategies to improve the binding efficiency of emerging biomaterial polyetheretherketone (PEEK) with bone and. Journal of Prosthodontic Research. [Link]
-
Spiro Compounds: Synthesis and Applications. Khalifa University. [Link]
-
Buy ASTM D1308-20(2025) in PDF & Print | Nimonik Standards. Document Center. [Link]
-
System Solution for Waterborne Wood Paint Discoloration. Sensors and Materials. [Link]
-
Testing the Effect of Household Chemicals on Home Surfaces (Clear and Pigmented Organic) ASTM D1308. Dell Tech Laboratories Ltd. [Link]
Sources
- 1. unicheminc.com [unicheminc.com]
- 2. interesjournals.org [interesjournals.org]
- 3. Surface Modification to Improve Properties of Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spiro compounds: synthesis and applications - ePrints Soton [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
- 7. 3,9-Divinyl-2,4,8,10-tetraoxaspiro 5.5 undecane 98 78-19-3 [sigmaaldrich.com]
- 8. store.astm.org [store.astm.org]
- 9. img.antpedia.com [img.antpedia.com]
- 10. intertekinform.com [intertekinform.com]
- 11. protecto401.com [protecto401.com]
- 12. delltech.com [delltech.com]
- 13. store.astm.org [store.astm.org]
- 14. infinitalab.com [infinitalab.com]
- 15. lonroy.com [lonroy.com]
- 16. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane
Welcome to the technical support guide for the synthesis of 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane. This document is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this complex spiroacetal.
Introduction to the Synthesis
The synthesis of this compound involves the acid-catalyzed reaction of pentaerythritol with two equivalents of 3-cyclohexenecarboxaldehyde. This reaction is a classic example of spiroacetal formation, a critical transformation in the synthesis of many natural products and complex organic molecules. The core of this process is the formation of two acetal linkages, creating a spirocyclic system centered around the quaternary carbon of pentaerythritol. While seemingly straightforward, this synthesis presents several challenges that can impact yield, purity, and reproducibility. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions based on established chemical principles.
Problem 1: Low or No Product Yield
Question: I am getting a very low yield of the desired spiroacetal, or the reaction does not seem to proceed to completion. What are the common causes and how can I improve the yield?
Answer: Low yields in this spiroacetal synthesis are a frequent issue and can often be traced back to several key factors related to the reaction equilibrium and conditions.
Causality and Solutions:
-
Incomplete Water Removal: The formation of acetals is a reversible reaction that produces water as a byproduct.[1] According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials, thus reducing the yield of the spiroacetal.
-
Solution: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed.[2] Toluene is a common solvent for this purpose as it forms an azeotrope with water. Ensure the Dean-Stark trap is properly set up and that the solvent is refluxing at a rate that allows for efficient water separation. For smaller scale reactions, the use of molecular sieves within the reaction flask can also be effective, though they should be activated prior to use.
-
-
Insufficient Catalyst or Catalyst Activity: An acid catalyst is required to protonate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the hydroxyl groups of pentaerythritol.[3] If the catalyst is insufficient in amount or has lost its activity, the reaction rate will be significantly reduced.
-
Solution: Use a catalytic amount of a strong acid catalyst such as p-toluenesulfonic acid (p-TSA). Ensure the p-TSA is fresh and has been stored under dry conditions. If the reaction is still sluggish, a slight increase in the catalyst loading may be beneficial. However, be aware that excessive acid can lead to side reactions.
-
-
Suboptimal Reaction Temperature and Time: The reaction requires sufficient thermal energy to overcome the activation energy barrier. If the temperature is too low, the reaction will be slow. Conversely, prolonged reaction times at high temperatures can lead to decomposition of the product or starting materials.
-
Solution: The reaction is typically performed at the reflux temperature of the solvent (e.g., toluene, ~110 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting materials (pentaerythritol and 3-cyclohexenecarboxaldehyde) are no longer visible on the TLC plate.
-
Problem 2: Formation of a Complex Mixture of Products
Question: My crude product shows multiple spots on the TLC plate, and the NMR spectrum is complex, indicating the presence of several side products. What are the likely side reactions and how can I minimize them?
Answer: The presence of the cyclohexene moiety in the aldehyde starting material introduces the possibility of side reactions, especially under acidic conditions.
Causality and Solutions:
-
Acid-Catalyzed Isomerization or Polymerization of the Cyclohexene Ring: The double bond in the 3-cyclohexenecarboxaldehyde can be susceptible to acid-catalyzed isomerization or even polymerization, leading to a complex mixture of byproducts.
-
Solution: Carefully control the amount of acid catalyst used. Use the minimum amount of p-TSA required to catalyze the reaction efficiently. Additionally, ensure the reaction is not heated for an unnecessarily long time. Once the reaction is complete (as determined by TLC), quench the catalyst by washing the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution.
-
-
Formation of Mono-acetal Intermediate: The reaction proceeds in a stepwise manner, with the formation of a mono-acetal intermediate before the second cyclization occurs. If the reaction is incomplete, this intermediate may be present in the final product mixture.
-
Solution: Ensure the reaction goes to completion by allowing for sufficient reaction time and efficient water removal. Monitoring the reaction by TLC will help in determining the optimal reaction time.
-
Problem 3: Difficulty in Product Purification and Isomer Separation
Question: I am having trouble purifying the final product. Column chromatography is not giving clean separation, and I suspect I have a mixture of diastereomers. How can I effectively purify the product and separate the isomers?
Answer: The formation of a spiroacetal with two chiral centers at positions 3 and 9 can result in the formation of diastereomers (cis and trans isomers). These diastereomers often have very similar polarities, making their separation by standard column chromatography challenging.
Causality and Solutions:
-
Co-elution of Diastereomers: Diastereomers have different physical properties, but the differences can be subtle, leading to overlapping peaks during chromatography.
-
Solution:
-
Chromatography Optimization: For the separation of diastereomers, careful optimization of the chromatographic conditions is crucial. This may involve using a less polar solvent system and a high-surface-area silica gel. Gradient elution can also be employed to improve separation.
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for purifying one of the diastereomers, as they may have different solubilities in a given solvent. Experiment with different solvents to find one that provides good separation.
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., reversed-phase C18 or normal-phase silica) can provide excellent resolution of diastereomers.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the Dean-Stark apparatus in this synthesis?
A1: The Dean-Stark apparatus is a piece of laboratory glassware used to continuously remove water from a reaction mixture.[2] In this synthesis, it is crucial for driving the reaction equilibrium towards the formation of the spiroacetal product by removing the water generated during the reaction.
Q2: Can other acid catalysts be used instead of p-toluenesulfonic acid?
A2: Yes, other strong acid catalysts such as sulfuric acid or hydrochloric acid can be used. However, p-toluenesulfonic acid is often preferred because it is a solid that is easy to handle, and it is less corrosive than strong mineral acids.[3]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting materials and the product. The reaction is considered complete when the spot corresponding to the limiting reagent (usually pentaerythritol) is no longer visible.
Q4: What are the expected spectroscopic signatures of the product?
A4: The product, this compound, can be characterized by NMR spectroscopy.
-
¹H NMR: Expect to see signals corresponding to the protons of the cyclohexene rings (including the olefinic protons), the methylene protons of the spiroacetal core, and the acetal protons at the 3 and 9 positions.
-
¹³C NMR: The spectrum should show signals for the spiro carbon, the acetal carbons, the carbons of the cyclohexene rings (including the olefinic carbons), and the methylene carbons of the pentaerythritol backbone. The presence of diastereomers may lead to a more complex spectrum with multiple sets of signals.
Experimental Protocol
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
Pentaerythritol
-
3-Cyclohexenecarboxaldehyde
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar.
-
To the flask, add pentaerythritol (1.0 eq.), 3-cyclohexenecarboxaldehyde (2.2 eq.), and a catalytic amount of p-TSA (0.05 eq.).
-
Add enough toluene to dissolve the reactants and fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the pentaerythritol is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₉H₂₈O₄ | [4] |
| Molecular Weight | 320.42 g/mol | [4] |
| Appearance | White to light yellow solid | [5] |
| Melting Point | 96-97 °C |
Visualizing the Synthesis and Troubleshooting
Reaction Mechanism
Caption: Acid-catalyzed formation of the spiroacetal.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield and impurities.
References
-
Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules.
-
This compound. Guidechem.
-
3,9-Di-3-cyclohexen-1-yl-2,4,8,10-tetraoxaspiro[5.5]undecane. PubChem.
-
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane. Wikipedia.
-
The Role of P-Toluenesulfonic Acid in Chemical Reactions. Oreate AI Blog.
-
This compound. Echemi.
-
Dean–Stark apparatus. Grokipedia.
-
A review of pentaerythritol Synthesis; industrial manufacturing and separation processes. Journal of Industrial and Engineering Chemistry.
-
Mechanism of p-Toluenesulfonic acid. toluenesulfonicacid-ptbba.
-
The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies.
-
Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. ResearchGate.
-
3,9-Di-3-cyclohexen-1-yl-2,4,8,10-tetraoxaspiro[5.5]undecane. PubChem.
-
A kind of pentaerythritol chiral spiro compound and its synthesis and resolution method. Google Patents.
-
The chemical reactions of pentaerythritol and its derivatives. SciSpace.
-
This compound. ChemicalBook.
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- 2. researchgate.net [researchgate.net]
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- 4. 3,9-Di-3-cyclohexen-1-yl-2,4,8,10-tetraoxaspiro[5.5]undecane | C19H28O4 | CID 98143 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Vulkazon AFS Technical Support Center: Optimizing Dispersion in Rubber Matrices
Welcome to the technical support center for Vulkazon AFS. This guide is designed for researchers and rubber chemists to address common challenges and questions related to achieving optimal dispersion of Vulkazon AFS in various rubber matrices. As a non-staining antiozonant, the performance of Vulkazon AFS is intrinsically linked to its uniform distribution within the rubber compound. Poor dispersion can lead to inconsistent ozone protection, compromised physical properties, and unpredictable batch performance.
This document provides in-depth, field-proven insights and troubleshooting protocols to ensure you achieve consistent, high-quality results in your experiments and manufacturing processes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about Vulkazon AFS.
Q1: What is Vulkazon AFS and what is its primary function? Vulkazon AFS is the trade name for Bis-(1,2,3,6-tetrahydrobenzaldehyde) pentaerythrityl acetal[1]. It is a highly effective, non-staining antiozonant used to protect rubber products from degradation caused by exposure to atmospheric ozone[2]. Unlike traditional p-phenylenediamine (PPD) antiozonants, Vulkazon AFS does not cause discoloration or staining, making it ideal for light-colored, white, and colored rubber goods[2][3].
Q2: How does Vulkazon AFS protect rubber from ozone? Vulkazon AFS is a cyclic unsaturated acetal. Its molecular structure contains double bonds that competitively react with ozone at a much faster rate than the double bonds in the polymer backbone of the rubber. This sacrificial reaction consumes the ozone before it can attack and break the rubber's polymer chains, thus preventing ozone cracking[4].
Q3: In which elastomers is Vulkazon AFS most effective? Vulkazon AFS provides excellent ozone protection when used alone in elastomers with a saturated backbone or low unsaturation, such as Chloroprene Rubber (CR), Butyl Rubber (IIR), Chlorobutyl Rubber (CIIR), and Bromobutyl Rubber (BIIR)[1][5]. In highly unsaturated rubbers like Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), and Polybutadiene Rubber (BR), its effect is weaker. For these polymers, it is recommended to use Vulkazon AFS in combination with a suitable ozone-protective wax to achieve synergistic protection[1][3].
Q4: What are the key physical properties of Vulkazon AFS? Understanding the physical properties is crucial for designing an effective mixing process.
| Property | Typical Value | Significance for Dispersion |
| Physical Form | Beige to brown lentil-shaped granules | Granular form minimizes dust but requires sufficient shear to break down and disperse[1][6]. |
| Initial Melting Point | min. 85.0 °C (185 °F) | The mixing temperature should exceed this value to facilitate melting and distributive mixing[6]. |
| Final Melting Point | max. 95.0 °C (203 °F) | Ensures the material is fully liquid within the typical rubber mixing temperature range. |
| Density | approx. 1.06 - 1.18 g/cm³ | Similar to many base polymers, which aids in preventing separation during processing. |
| Solubility | Insoluble in water; Soluble in several organic solvents | Its non-polar nature makes it compatible with rubber matrices[1]. |
Q5: Why is uniform dispersion of Vulkazon AFS so critical? Ozone attack is a surface phenomenon. If Vulkazon AFS is not uniformly dispersed, areas with low concentrations will be unprotected and susceptible to cracking. These localized weak points can lead to premature failure of the entire rubber article[7][8]. Consistent dispersion ensures that every part of the rubber surface has an adequate supply of the antiozonant, providing uniform protection and reliable performance[9].
Section 2: Troubleshooting Guide for Dispersion Issues
This guide provides a systematic approach to diagnosing and solving common dispersion problems in a question-and-answer format.
Problem 1: After mixing, I can see small, undispersed specks or streaks of Vulkazon AFS in my rubber compound. What is the cause and how can I fix it?
This is a classic sign of poor dispersion. The root cause typically lies in one of three areas: mixing energy, temperature, or the addition sequence.
Potential Cause A: Insufficient Mixing Energy or Time
-
Expertise & Causality: Rubber mixing relies on two mechanisms: distributive mixing (spreading ingredients evenly) and dispersive mixing (breaking down agglomerates)[8]. Vulkazon AFS granules require sufficient mechanical shear and mixing time to be broken down and distributed homogenously. If the mixing cycle is too short or the shear rate is too low, the granules will not be fully incorporated.
-
Troubleshooting Protocol:
-
Increase Mixing Time: Extend the mixing time in the non-productive (masterbatch) stage by 25-30% and observe the effect on a test sample.
-
Increase Rotor Speed (Shear Rate): If using an internal mixer (e.g., Banbury), increase the rotor speed (RPM) to impart more shear energy into the compound. Be cautious to monitor the compound temperature, as higher shear generates more heat and could risk scorch[10].
-
Adjust Ram Pressure: In an internal mixer, ensure adequate ram pressure is applied to keep the batch in contact with the rotors and generate the necessary shear.
-
Potential Cause B: Incorrect Mixing Temperature
-
Expertise & Causality: Vulkazon AFS has a melting range of approximately 85-95°C[6]. For optimal dispersion, the compound temperature must exceed this range. Melting the Vulkazon AFS allows it to be distributed via liquid-liquid mixing, which is far more efficient than solid-solid mixing. If the temperature is too low, the granules will only be broken down by mechanical force, which is less effective.
-
Troubleshooting Protocol:
-
Verify Compound Temperature: Ensure your temperature probes are calibrated. The target dump temperature for the masterbatch containing Vulkazon AFS should be safely above 100°C, typically in the 110-140°C range, depending on the polymer and other ingredients.
-
Adjust Cooling/Heating: Modify the mixer's jacket temperature to help the compound reach the target temperature more effectively[11][12].
-
Consider Pre-Warming: In some cases, gently pre-warming the Vulkazon AFS can aid in its initial incorporation, though this is not common practice and should be tested carefully.
-
Potential Cause C: Improper Addition Sequence
-
Expertise & Causality: The point at which an additive is introduced into the mixing cycle is critical[11][13]. If Vulkazon AFS is added too late in the cycle, there may not be enough time for it to disperse properly. If added too early with large amounts of fillers (like carbon black or silica), it may be preferentially absorbed onto the filler surface, hindering its distribution into the rubber matrix.
-
Troubleshooting Protocol:
-
Standard Addition Protocol: A generally effective sequence is:
-
i. Masticate the polymer(s).
-
ii. Add zinc oxide, stearic acid, and other activators.
-
iii. Add Vulkazon AFS and other antidegradants. Mix until homogenous.
-
iv. Add fillers in portions.
-
v. Add process oils and plasticizers.
-
vi. Dump and cool the masterbatch.
-
-
Avoid Late Addition: Never add Vulkazon AFS in the final (productive) mixing stage with the curatives (e.g., sulfur and accelerators). The lower temperatures and shorter times of the final mix are insufficient for proper dispersion of the granules[13].
-
Problem 2: My ozone resistance testing results are inconsistent from batch to batch, even though the formulation is the same. Could this be a dispersion issue?
Yes, this is a very likely symptom of inconsistent dispersion.
Potential Cause: Process Variability
-
Expertise & Causality: Inconsistent performance across batches points directly to a lack of process control[9]. Even minor variations in mixing time, temperature, or ingredient addition order can lead to significant differences in the final dispersion quality, which directly impacts the reliability of ozone protection.
-
Troubleshooting Protocol:
-
Audit Mixing Logs: Review the mixing logs (time, temperature, RPM, energy) for the inconsistent batches. Identify any deviations from the standard operating procedure.
-
Implement Strict Process Controls: Ensure all operators are following the exact same, validated mixing procedure for every batch[14].
-
Consider Polymer-Bound Dispersions: If variability persists, consider using a pre-dispersed, polymer-bound form of Vulkazon AFS. In this form, the active ingredient is already finely dispersed in a polymer binder, which allows for much faster and more consistent incorporation into the rubber matrix, reducing batch-to-batch variability[8][9].
-
Problem 3: I'm observing a slight decrease in scorch time after incorporating Vulkazon AFS. Is this expected?
Vulkazon AFS itself is not a pro-scorching agent. However, issues related to its dispersion can indirectly affect processing safety.
Potential Cause: Localized Concentrations
-
Expertise & Causality: Poor dispersion can create localized, high-concentration "hot spots" of additives. While Vulkazon AFS is not an accelerator, these non-homogenous areas can disrupt the uniform distribution of other ingredients, including curatives and retarders[15]. This can lead to areas where the curative-to-retarder ratio is skewed, potentially causing a localized reduction in scorch safety that is detected by rheometer testing.
-
Troubleshooting Protocol:
-
Improve Dispersion: Address the root cause of poor dispersion by applying the protocols from Problem 1 (optimize time, temperature, and addition sequence).
-
Verify Retarder Dispersion: Ensure that your scorch retarder (if used) is being added correctly and is dispersing properly. Scorch retarders, also known as pre-vulcanization inhibitors (PVIs), are critical for controlling the vulcanization onset[15][16].
-
Re-evaluate Cure Package: As a final check, re-evaluate the components of your cure package for any potential unwanted interactions, though this is unlikely to be caused by Vulkazon AFS itself.
-
Section 3: Experimental Protocols & Visualizations
SOP 1: Laboratory Protocol for Optimizing Vulkazon AFS Dispersion
This protocol describes a systematic approach to finding the optimal mixing parameters in a laboratory internal mixer.
Objective: To determine the minimum mixing time and optimal temperature required to achieve excellent dispersion of Vulkazon AFS in a given rubber compound.
Equipment: Laboratory internal mixer (e.g., Brabender or Haake), two-roll mill, Mooney viscometer, moving die rheometer (MDR), microscope with 50-100x magnification, or a dispersion tester.
Procedure:
-
Establish a Baseline: Prepare a batch of the compound using your current standard mixing procedure. This will be your control (Batch 1).
-
Variable 1: Mixing Time:
-
Prepare three additional masterbatches (Batches 2, 3, 4).
-
For each batch, follow the exact same procedure as the baseline, but vary the mixing time after the addition of Vulkazon AFS. For example:
-
Batch 2: Baseline time - 20%
-
Batch 3: Baseline time + 20%
-
Batch 4: Baseline time + 40%
-
-
Ensure the dump temperature is consistent across all batches.
-
-
Variable 2: Mixing Temperature:
-
Prepare two additional masterbatches (Batches 5, 6).
-
Use the optimal mixing time determined from the previous step.
-
Vary the target dump temperature. For example:
-
Batch 5: 90°C (below full melting)
-
Batch 6: 120°C (well above melting)
-
-
-
Final Mix: Add the curative package (sulfur, accelerators) to each masterbatch on a cool two-roll mill using a consistent, standardized procedure.
-
Analysis & Evaluation:
-
Visual Inspection: For each final compound, take a freshly cut sample and examine it under a microscope or with a dispersion tester. Look for undispersed particles. Grade the dispersion on a scale of 1-10.
-
Rheological Testing: Run MDR tests on all samples to check for consistency in scorch time (ts2), cure time (t90), and torque values (ML, MH). Significant variations can indicate dispersion problems.
-
Physical Testing: Cure test sheets from the best-looking batches and the baseline. Perform ozone resistance testing (e.g., ASTM D1149) and key physical tests (tensile strength, elongation). Compare results to the baseline.
-
Data Summary Table:
| Batch ID | Mixing Time (min) | Dump Temp (°C) | Dispersion Grade (1-10) | Scorch Time ts2 (min) | Ozone Test Result |
| 1 (Control) | 5.0 | 110 | 7 | 4.5 | Moderate Cracking |
| 2 | 4.0 | 110 | 5 | 4.4 | Severe Cracking |
| 3 | 6.0 | 110 | 9 | 4.6 | No Cracks |
| 4 | 7.0 | 110 | 9 | 4.6 | No Cracks |
| 5 | 6.0 | 90 | 6 | 4.2 | Moderate Cracking |
| 6 | 6.0 | 120 | 10 | 4.5 | No Cracks |
Visualizations
The following diagrams illustrate key workflows and concepts for troubleshooting.
Caption: Troubleshooting workflow for Vulkazon AFS dispersion issues.
Caption: Key factors influencing additive dispersion in rubber matrices.
Section 4: References
-
Arrow@TU Dublin. (n.d.). Optimising the Continuous Final Mixing of Rubber Compounds. Retrieved from [Link]
-
Star Profit. (2025, June 17). How to optimize the rubber mixing process? Retrieved from [Link]
-
Unknown. (2023, October 21). Optimizing Rubber Mixing Mill Operations for Enhanced Efficiency and Quality. Retrieved from [Link]
-
Chembroad. (2024, January 19). Anti Scorching Agent: What It Is and How It Works. Retrieved from [Link]
-
Unknown. (2025, October 23). Effective Strategies And Methods For Extending The Scorch Safety Time Of Rubber Seals. Retrieved from [Link]
-
Unknown. (n.d.). The Science Behind Scorch Resistance: Why Delayed-Action Accelerators Matter. Retrieved from [Link]
-
Donsun. (2022, July 28). Basic knowledge of rubber processing and scorch retarders. Retrieved from [Link]
-
Unknown. (n.d.). Optimizing Rubber Compounding: The Role of Dispersion and Mixing Time. Retrieved from [Link]
-
Scribd. (n.d.). Vulkazon® AFS/LG - 0020e. Retrieved from [Link]
-
NEWTOP. (2023, May 8). Enhancing Silicone Rubber: A Guide to Additives for Improved Performance and Sustainability. Retrieved from [Link]
-
Star Profit. (2025, June 25). How to improve the dispersion of liquid additives in rubber mixing? Retrieved from [Link]
-
Patsnap. (2025, July 8). How to Achieve Optimal Silicone Rubber Mixing Techniques? Retrieved from [Link]
-
LANXESS. (2013, June 28). Vulkazon AFS/LG Product Data Sheet. Retrieved from [Link]
-
LANXESS. (n.d.). VULKAZON® AFS/LG. Retrieved from [Link]
-
HEXPOL. (n.d.). Selecting Performance Additives for Rubber Compounding. Retrieved from [Link]
-
Scribd. (n.d.). Vulkazon AFS Product Information. Retrieved from [Link]
-
Arihant Reclamation Pvt. Ltd. (2025, August 6). Why Rubber Chemicals Fail – Expert Troubleshooting Guide. Retrieved from [Link]
-
GMN. (2025, October 16). Optimizing rubber manufacturing with the use of polymer-bound dispersions. Retrieved from [Link]
-
FOREVER SEALS. (2025, April 27). Common Problems with Rubber Compounds. Retrieved from [Link]
-
LANXESS. (n.d.). VULKAZON® AFS/LG. Retrieved from [Link]
-
Basstech International. (2015, April 22). Additives in Rubber and Plastic Compounding. Retrieved from [Link]
-
Hanser eLibrary. (n.d.). Troubleshooting Rubber Problems : Appendix I. Retrieved from [Link]
-
YLSCH-RBB. (2022, November 21). Introduction of Rubber Antiozonant. Retrieved from [Link]
-
ResearchGate. (n.d.). Antiozonants for white and colored rubber goods. Retrieved from [Link]
-
LANXESS. (n.d.). Safe protection against oxidation. Retrieved from [Link]
-
KPM Rubber. (2023, December 7). Troubleshooting Common Issues with Rubber Products and Solutions. Retrieved from [Link]
-
LookChem. (n.d.). Nonstaining Antiozonant NOXCA(Vulkazon AFS) CAS NO.6600-31-3. Retrieved from [Link]
-
Unknown. (n.d.). Rubber vulcanizates degradation and stabilization. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Effect of Different Paraffin Waxes and Antiozonant on the Processing and Mechanical Properties of Natural Rubber. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Influence of environmental conditions on the degradation of rubber compounds. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Safe protection against oxidation [lanxess.com]
- 3. researchgate.net [researchgate.net]
- 4. 【Introduction of Rubber Antiozonant】YLSCH-RBB® NOXCA – ylsch-rbb [ylsch-rbb.com]
- 5. Nonstaining Antiozonant NOXCA(Vulkazon AFS), CasNo.6600-31-3 QINGDAO SHAPE CHEMICAL CO., LTD. China (Mainland) [rubberchemical1.lookchem.com]
- 6. scribd.com [scribd.com]
- 7. nbinno.com [nbinno.com]
- 8. hexpol.com [hexpol.com]
- 9. Optimizing rubber manufacturing with the use of polymer-bound dispersions - Avanzare Materials [avanzarematerials.com]
- 10. starprofitmachine.com [starprofitmachine.com]
- 11. Optimizing Rubber Mixing Mill Operations for Enhanced Efficiency and Quality - Lab Kneaders [labkneader.com]
- 12. How to Achieve Optimal Silicone Rubber Mixing Techniques? [eureka.patsnap.com]
- 13. blog.arihantreclamationpvtltd.com [blog.arihantreclamationpvtltd.com]
- 14. Anti Scorching Agent: What It Is and How It Works [chembroad.com]
- 15. welltchemicals.com [welltchemicals.com]
- 16. Basic knowledge of rubber processing and scorch retarders-Henan Yongxin Chemical Co.,Ltd [en.chinapvi.com]
Technical Support Center: Synthesis of 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane
Welcome to the technical support guide for the synthesis of 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane. This document is intended for researchers, chemists, and drug development professionals who are actively engaged in or planning to undertake this synthesis. As specialists in complex organic syntheses, we understand the nuances and challenges that can arise. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
The target molecule is synthesized via an acid-catalyzed acetalization between one equivalent of pentaerythritol and two equivalents of 3-cyclohexenecarboxaldehyde. While the reaction appears straightforward, its reversible nature and the reactivity of the starting materials can lead to several byproducts, impacting yield and purity.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the synthesis and purification of this compound.
Q1: My reaction yield is consistently low (<60%). What are the primary causes?
A1: Low yield is the most frequently reported issue. The root cause is almost always related to the reaction equilibrium or the formation of soluble byproducts. The acetalization is a reversible reaction that produces water.[1] If water is not efficiently removed, the equilibrium will not favor the product, leading to a mixture of starting materials, intermediates, and the desired product.
-
Inefficient Water Removal: The primary strategy to drive the reaction to completion is the removal of water. A Dean-Stark apparatus with a suitable solvent (e.g., toluene, benzene) is essential.[1]
-
Incomplete Reaction: Insufficient reaction time or catalyst concentration can lead to the isolation of unreacted pentaerythritol (often as an insoluble solid) or the mono-acetal intermediate.
-
Byproduct Formation: Several side reactions can consume starting materials, which are detailed in the troubleshooting section.
Q2: My final product is a persistent oil or waxy solid that is difficult to crystallize. Why is this happening?
A2: The target compound is often a white crystalline solid. Failure to crystallize typically indicates the presence of impurities. These can include:
-
Diastereomeric Mixture: The product has two chiral centers (C3 and C9), leading to the possibility of (R,R), (S,S), and meso diastereomers. A mixture of these isomers can inhibit crystallization.
-
Mono-Acetal Intermediate: The presence of 5-(cyclohex-3-en-1-yl)-5-(hydroxymethyl)-1,3-dioxane, the intermediate where only one aldehyde has reacted, is a common impurity that can act as a crystallization inhibitor.
-
Solvent Residue: Incomplete removal of the reaction solvent (e.g., toluene) can result in an oily product.
Q3: I see unexpected signals in my ¹H NMR spectrum, particularly in the aliphatic and olefinic regions. What could they be?
A3: Unexpected NMR signals often point to specific byproducts. Common culprits include:
-
Hydrated Byproduct: A strong acid catalyst in the presence of trace water can lead to the hydration of the cyclohexenyl double bond, forming an alcohol. This will introduce new signals in the 3.5-4.0 ppm range (for the -CH(OH)- proton) and alter the splitting patterns of adjacent protons.
-
Aldehyde Self-Condensation: Aldehydes can undergo acid-catalyzed aldol-type condensation reactions, leading to oligomeric impurities with complex NMR spectra.
-
Oxidized Aldehyde: If the 3-cyclohexenecarboxaldehyde starting material is old or has been exposed to air, it may contain 3-cyclohexenecarboxylic acid.[2] This will show a characteristic broad singlet above 10 ppm.
Q4: Can I use a different acid catalyst besides p-toluenesulfonic acid (p-TsOH)?
A4: Yes, various Brønsted or Lewis acids can catalyze this reaction.[3][4] Common alternatives include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or Lewis acids like boron trifluoride etherate (BF₃·OEt₂). However, the choice of catalyst can influence byproduct formation.
-
Strong Mineral Acids (H₂SO₄, HCl): These are very effective but can be overly harsh, potentially promoting more side reactions like polymerization or degradation of the cyclohexenyl moiety.[3]
-
Lewis Acids (BF₃·OEt₂): These can be very efficient but are often more sensitive to water and may require strictly anhydrous conditions.
-
p-TsOH: This is often the preferred catalyst as it is a strong, solid acid that is easy to handle and provides a good balance between reactivity and selectivity.
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common experimental problems.
Problem 1: Low Yield and Incomplete Conversion
Symptoms:
-
Significant amount of unreacted pentaerythritol recovered after reaction.
-
TLC or GC-MS analysis of the crude product shows a large proportion of starting aldehyde and a polar spot corresponding to the mono-acetal intermediate.
Causality Analysis: The core issue is the failure to shift the reaction equilibrium sufficiently towards the product side. The reaction proceeds in two steps, with the formation of the mono-acetal being faster than the second ring closure.
Caption: Troubleshooting flowchart for low reaction yield.
Corrective Actions:
Protocol 1: Optimizing Reaction Conditions
-
Reactant Stoichiometry: Ensure an accurate 1:2 molar ratio of pentaerythritol to 3-cyclohexenecarboxaldehyde. Using a slight excess (2.1 equivalents) of the aldehyde can help drive the reaction to completion.
-
Solvent and Water Removal: Use toluene as the solvent. Ensure the Dean-Stark trap is properly set up and that the solvent is refluxing vigorously enough to facilitate the azeotropic removal of water. The reaction is complete when no more water collects in the trap.
-
Catalyst Loading: Use 0.5-1.0 mol% of p-TsOH monohydrate relative to pentaerythritol. An insufficient amount will slow the reaction, while an excessive amount can promote side reactions.
-
Reaction Time: Monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate system). The reaction may require 4-8 hours to reach completion.
Problem 2: Identification and Mitigation of Key Byproducts
Symptoms:
-
The isolated product is an impure oil.
-
Characterization data (NMR, MS) shows peaks that do not correspond to the starting materials or the desired product.
Causality Analysis & Mitigation Strategies:
The primary byproducts arise from incomplete reaction or side reactions involving the functional groups of the reactants.
Caption: Reaction pathways leading to the desired product and major byproducts.
Table 1: Common Byproducts and Their Identification
| Byproduct Name | Structure | Key Analytical Signature | Mitigation Strategy |
| Mono-Acetal Intermediate | 5-(cyclohex-3-en-1-yl)-5-(hydroxymethyl)-1,3-dioxane | Presence of a free -OH group (broad signal in ¹H NMR, IR stretch ~3400 cm⁻¹). More polar than the product on TLC. | Increase reaction time, ensure efficient water removal, or use a slight excess of aldehyde.[5] |
| Hydrated Adduct | Product with one or both cyclohexenyl rings converted to a cyclohexanol | Disappearance of olefinic protons (~5.7 ppm) and appearance of a new carbinol proton signal (~3.6 ppm) in ¹H NMR. Mass increase of 18 or 36 amu in MS. | Use anhydrous solvents and reagents. Minimize reaction time after water evolution ceases. Use a milder catalyst if the problem persists. |
| Aldehyde Oligomers | Complex mixture from aldol-type self-condensation | Broad, unresolved humps in the baseline of the ¹H NMR spectrum. Smearing on TLC plate. | Ensure the aldehyde is pure and free of acid before starting. Avoid excessively high temperatures or catalyst concentrations. |
Protocol 2: Purification of Crude Product If byproducts are present, a multi-step purification is often necessary.
-
Aqueous Workup: After the reaction, cool the mixture and wash it with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. This is a critical step to prevent product degradation during solvent evaporation.[6] Follow with a water wash and a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Column Chromatography: If the product is an oil, flash column chromatography on silica gel is the most effective purification method.[7] A gradient elution starting from pure hexane and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 10% ethyl acetate) can effectively separate the nonpolar desired product from more polar impurities like the mono-acetal.
-
Recrystallization: Once a sufficiently pure fraction is obtained from chromatography, recrystallization can yield the final crystalline product. A mixed solvent system like ethanol/water or methanol can be effective.
References
-
El Ashry, E. S. H., et al. (2003). Synthesis of Functionalised Derivatives of Pentaerythritol. Journal of Chemical Research, 2003(1), 2-3. Available from: [Link]
-
El Ashry, E. S. H., et al. (2003). Synthesis of Functionalised derivatives of Pentaerythritol. ResearchGate. Available from: [Link]
-
Organic Syntheses. Pentaerythritol. Available from: [Link]
-
Ashenhurst, J. (2023). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available from: [Link]
- Google Patents. (CN101357925A). A kind of pentaerythritol chiral spiro compound and its synthesis and resolution method.
-
Fodor, L., et al. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules, 13(4), 845-863. Available from: [Link]
- Google Patents. (US4642387A). Process for the production of 3-cyclohexene-1-carboxaldehyde.
- Chapuis, C., et al. (2001). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Helvetica Chimica Acta, 84(9), 2626-2644.
-
Chemistry Steps. Formation and Reactions of Acetals. Available from: [Link]
-
Chen, J-T., et al. (2021). Three Component Cascade Reaction of Cyclohexanones, Aryl Amines, and Benzoylmethylene Malonates: Cooperative Enamine-Brønsted Acid Approach to Tetrahydroindoles. Molecules, 26(11), 3328. Available from: [Link]
- Husson, H-P., et al. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Journal of Organic Chemistry, 58(15), 4083-4088.
- Google Patents. (US5741956A). Process for the preparation of pentaerythritol.
- Kolyamshin, O. A., et al. (2025). Synthesis of 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diylbis(methylene) Bis[3- or 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates].
- Brimble, M. A., et al. (2010). Synthesis of natural products containing spiroketals via intramolecular hydrogen abstraction. Organic & Biomolecular Chemistry, 8(1), 29-38.
- Fodor, L., et al. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives.
-
Organic Chemistry Tutor. (2024). Acetal Practice Problems. YouTube. Available from: [Link]
-
Pearson. Predict the products formed when cyclohexanecarbaldehyde reacts with the following reagents. b. Tollens reagent. Available from: [Link]
- Wang, G., et al. (2019).
- Ahmed, M., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Journal of the Korean Chemical Society, 56(4), 460-464.
-
LibreTexts. (2019). 14.3: Acetal Formation. Chemistry LibreTexts. Available from: [Link]
-
Wikipedia. Pentaerythritol. Available from: [Link]
- ResearchGate. Synthesis and stereochemistry of new spiro 5.
-
Wikipedia. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. Available from: [Link]
- Jin, T-S., et al. (2004). The Reaction of Aromatic Aldehydes and 1,3-Cyclohexanedione in Aqueous Media.
- Baker, R., et al. (1982). Isolation and synthesis of 1,7-dioxaspiro[5.5]undecane and 1,7-dioxaspiro[5.5]undecan-3-and -4-ols from the olive fly (Dacus oleae). Journal of the Chemical Society, Perkin Transactions 1, 69-75.
-
Semantic Scholar. Synthesis of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction and Its Anti-Cancer Study. Available from: [Link]
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- 3. CN101357925A - A kind of pentaerythritol chiral spiro compound and its synthesis and resolution method - Google Patents [patents.google.com]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Understanding the UV Degradation of 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the degradation pathways of this compound under UV exposure. The information herein is designed to anticipate and address common challenges encountered during experimental work, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
This compound is a bicyclic organic molecule with a central spiro atom.[1] It is known for its use as a monomer in the synthesis of specialty polymers and as a crosslinking agent in various coating and resin formulations. Its cyclohexenyl groups provide sites for polymerization and crosslinking, while the spiroacetal core imparts thermal stability and rigidity to the resulting materials.
Q2: What are the primary concerns regarding the UV stability of this compound?
The primary concern is its susceptibility to photodegradation upon exposure to UV radiation. This degradation can lead to undesirable changes in the material's properties, such as discoloration, embrittlement, loss of gloss, and reduced mechanical strength.[2] For applications where the material is exposed to sunlight or other UV sources, understanding its degradation pathways is crucial for predicting long-term performance and developing effective stabilization strategies.
Q3: What are the likely initial steps in the UV degradation of this compound?
-
Photo-oxidation of the Allylic Carbons: The carbon atoms adjacent to the double bonds in the cyclohexenyl rings (allylic carbons) are particularly susceptible to hydrogen abstraction by radicals generated under UV exposure in the presence of oxygen.[3][4] This leads to the formation of allylic radicals, which can then react with oxygen to form hydroperoxides.
-
Direct Photoreactions of the Cyclohexene Ring: The double bond in the cyclohexene ring can undergo various photochemical reactions, including [2+2] cycloadditions (dimerization) if the concentration is high enough.[5]
-
Spiroacetal Ring Opening: Although the spiroacetal core is generally stable, prolonged UV exposure, especially in the presence of acidic species generated during photodegradation, can catalyze the opening of the acetal rings.
The following diagram illustrates a proposed initial degradation pathway:
Caption: Proposed initial UV degradation pathway.
Troubleshooting Guide
Issue 1: Rapid yellowing or discoloration of the sample upon UV exposure.
-
Probable Cause: The formation of chromophoric groups, such as carbonyls (ketones and aldehydes), resulting from the decomposition of hydroperoxides formed during the initial stages of photo-oxidation. The presence of conjugated double bonds can also contribute to color formation.
-
Troubleshooting Steps:
-
Characterize Chemical Changes: Use Fourier-Transform Infrared (FTIR) spectroscopy to monitor the appearance and growth of carbonyl peaks (typically in the 1700-1750 cm⁻¹ region).[6]
-
Quantify Color Change: Employ UV-Vis spectroscopy to quantify the change in absorbance in the visible region. This can provide a quantitative measure of the rate of discoloration.
-
Inert Atmosphere Control: Conduct a control experiment under an inert atmosphere (e.g., nitrogen or argon). A significant reduction in yellowing will confirm that photo-oxidation is the primary cause.
-
Stabilizer Addition: Investigate the effect of adding a UV absorber or a hindered amine light stabilizer (HALS) to the formulation. These additives are designed to mitigate UV-induced degradation.
-
Issue 2: Unexpected changes in the material's mechanical properties (e.g., embrittlement, cracking).
-
Probable Cause: Chain scission (breaking of polymer chains) or crosslinking reactions occurring as a result of the formation and subsequent reactions of radical intermediates. Both processes can lead to a deterioration of mechanical properties.[2][6]
-
Troubleshooting Steps:
-
Molecular Weight Analysis: If the compound is part of a polymer, use Gel Permeation Chromatography (GPC) to monitor changes in the molecular weight distribution. A decrease in average molecular weight indicates chain scission, while an increase suggests crosslinking.[6]
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to detect changes in the glass transition temperature (Tg) or melting temperature (Tm), which can be indicative of changes in the polymer network structure.[6]
-
Mechanical Testing: Perform tensile testing or dynamic mechanical analysis (DMA) on samples exposed to UV for different durations to quantify the changes in modulus, strength, and elongation at break.
-
Issue 3: Inconsistent or non-reproducible degradation results between experiments.
-
Probable Cause: Variations in experimental conditions can significantly impact the rate and pathway of photodegradation.
-
Troubleshooting Steps:
-
Standardize UV Source: Ensure the UV lamp output (intensity and spectral distribution) is consistent. Use a radiometer to measure the irradiance at the sample surface before each experiment. Be aware that lamp output can decrease with age.[5]
-
Control Temperature and Humidity: Temperature can affect the rate of secondary reactions, and humidity can influence hydrolysis pathways. Conduct experiments in a controlled environment chamber.
-
Ensure Sample Homogeneity: For solid samples, ensure that the compound is uniformly dispersed and that the sample thickness is consistent. For solutions, ensure the concentration is accurate and the solvent is photochemically inert.
-
Oxygen Availability: The concentration of oxygen can be a rate-limiting factor in photo-oxidation. Ensure consistent airflow over the sample surface unless the experiment is intended to be under anaerobic conditions.
-
Experimental Protocols
Protocol 1: Sample Preparation and UV Exposure
-
Sample Preparation (Thin Film):
-
Dissolve a known concentration of this compound in a suitable solvent (e.g., dichloromethane, chloroform).
-
Cast the solution onto a UV-transparent substrate (e.g., quartz or IR-transparent salt plates like KBr for direct FTIR analysis).
-
Allow the solvent to evaporate completely in a controlled environment to form a uniform thin film.
-
-
UV Exposure:
-
Place the sample in a UV aging chamber with a well-characterized UV source (e.g., a fluorescent UVA or xenon arc lamp).[7]
-
Position a calibrated radiometer at the sample plane to measure and record the UV irradiance.
-
Control the temperature and relative humidity within the chamber.
-
Expose the sample for predetermined time intervals.
-
For comparison, prepare a control sample and keep it in the dark under the same temperature and humidity conditions.
-
The following diagram outlines the experimental workflow:
Caption: General experimental workflow for studying UV degradation.
Protocol 2: Analysis of Degradation Products by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile degradation products.
-
Sample Extraction:
-
After UV exposure, dissolve the sample (or a known area of the film) in a suitable solvent.
-
If necessary, perform a derivatization step to make polar degradation products (e.g., alcohols, carboxylic acids) more volatile.
-
-
GC-MS Analysis:
-
Inject the sample extract into the GC-MS system.
-
Use a GC column appropriate for the separation of the expected degradation products (e.g., a mid-polarity column).
-
Set a temperature program that allows for the separation of a wide range of compounds.
-
The mass spectrometer will fragment the eluting compounds, providing a mass spectrum for each.
-
-
Data Interpretation:
-
Identify the degradation products by comparing their mass spectra to a spectral library (e.g., NIST).
-
Use the retention times and peak areas to semi-quantify the relative amounts of different products.
-
Quantitative Data Summary
While specific quantitative data for the UV degradation of this compound is not available in the public domain, the following table provides a template for organizing your experimental data for clear comparison.
| Exposure Time (hours) | Carbonyl Index (from FTIR) | Yellowing Index (from UV-Vis) | Change in Molecular Weight (from GPC) | Key Degradation Products (from GC-MS) |
| 0 | 0.00 | 0.0 | 0% | None |
| 24 | Value | Value | Value | Product A, Product B |
| 48 | Value | Value | Value | Product A, B, C |
| 96 | Value | Value | Value | Product A, B, C, D |
References
-
A Critical Assessment of Techniques for Monitoring Polymer Photodegradation. ResearchGate. [Link]
-
Coating Failure Troubleshooting. Marvel Industrial Coatings. [Link]
-
The Ultimate Guide for UV Aging Test Methods for Paints and Varnishes. ChiuVention. [Link]
-
3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. Wikipedia. [Link]
-
The direct arylation of allylic sp3 C–H bonds via organocatalysis and photoredox catalysis. Nature. [Link]
-
Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity. National Institutes of Health. [Link]
-
Troubleshooting I Insufficient UV Coating Curing. ACTEGA EMEA. [Link]
-
Photochemistry of cycloalkenes. 9. Photodimerization of cyclohexene. The Journal of Organic Chemistry. [Link]
-
Allylic carbon: Structure, Properties and Reactions. Allen. [Link]
Sources
- 1. Photochemistry of Carbonyl Compound, Norrish type I and Type II Reaction | PPTX [slideshare.net]
- 2. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. The direct arylation of allylic sp3 C–H bonds via organocatalysis and photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allylic carbon: Structure, Properties and Reactions [allen.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
Improving the yield of spiroacetal synthesis from non-symmetrical ketones.
Technical Support Center: Spiroacetal Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for spiroacetal synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing spiroacetal moieties, particularly from non-symmetrical ketone precursors. The synthesis of these structures, while synthetically elegant, is often plagued by challenges of yield and stereocontrol. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and improve your outcomes.
Section 1: FAQs - Understanding the Core Challenges
This section addresses fundamental questions about the difficulties inherent in synthesizing spiroacetals from non-symmetrical ketones.
Q1: Why is the yield often low when synthesizing spiroacetals from non-symmetrical dihydroxy ketones?
A: The primary challenge stems from a lack of selectivity. A non-symmetrical dihydroxy ketone precursor can cyclize to form multiple isomers, including constitutional isomers and diastereomers. This leads to a divided product distribution, thus lowering the yield of the desired single product. The major factors contributing to low yields are:
-
Formation of Diastereomers: The spiro carbon becomes a new stereocenter upon cyclization. Without proper control, the reaction can produce a mixture of diastereomers, which are often difficult to separate and reduce the isolated yield of the target molecule.[1]
-
Thermodynamic vs. Kinetic Competition: The reaction can proceed through different pathways to form either the kinetically favored product (formed fastest) or the thermodynamically favored product (most stable).[2][3] If these two products are different, a mixture will result unless conditions are optimized to favor one pathway exclusively.
-
Side Reactions: Acid-catalyzed conditions, which are common for spiroacetalization, can promote side reactions like elimination (dehydration) or polymerization, especially with sensitive substrates.
-
Reversibility and Isomerization: The spiroacetal center can easily isomerize under mild acidic conditions.[1] This means that even if a single kinetic product is formed initially, it can equilibrate over time to a mixture of more stable isomers, complicating purification and lowering the yield of a specific, desired non-thermodynamic product.
Q2: What is the difference between thermodynamic and kinetic control in this context, and how can I favor one?
A: This is one of the most critical concepts for controlling the outcome of your reaction.
-
Kinetic Control favors the product that is formed the fastest because its reaction pathway has the lowest activation energy. This product is not necessarily the most stable. To favor the kinetic product, reactions are typically run at low temperatures for short durations .[2][4][5] This provides enough energy to overcome the lowest activation barrier but not enough for the reverse reaction or for overcoming higher energy barriers to more stable products.
-
Thermodynamic Control favors the most stable product. This is achieved when the reaction is reversible, allowing the products to equilibrate. To favor the thermodynamic product, reactions are run at higher temperatures for longer durations .[2][3][4] This ensures that even the kinetically formed product has enough energy to revert to the starting materials or intermediates and eventually fall into the lowest energy well, forming the most stable spiroacetal.
Most naturally occurring spiroketals possess the thermodynamically favored configuration, which is often stabilized by the anomeric effect.[1] Therefore, running the reaction under equilibrium (thermodynamic) conditions is a common strategy.[1]
| Control Type | Temperature | Reaction Time | Product Outcome |
| Kinetic | Low (-78 °C to 0 °C) | Short | Fastest-forming product |
| Thermodynamic | Higher (RT to reflux) | Long (allowing equilibrium) | Most stable product |
Q3: How does the anomeric effect influence product stability and yield?
A: The anomeric effect is a stereoelectronic effect that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane-like ring to prefer the axial position. In spiroacetals, the double anomeric effect is a powerful stabilizing force. The thermodynamically most stable isomer is typically the one where both C-O bonds of the acetal are axial with respect to the adjacent ring, maximizing orbital overlap between the oxygen lone pairs and the σ* orbital of the C-O bond. When you achieve thermodynamic control, the reaction will naturally favor the formation of this most stable isomer, often leading to a high diastereomeric ratio and a better isolated yield of that specific product.
Q4: What are the most common side reactions and how can I prevent them?
A: The most common side reactions in acid-catalyzed spiroacetalization are:
-
Incomplete Cyclization: The reaction may stall at the hemiacetal stage, especially if there is steric hindrance or if the reaction conditions are too mild. Solution: Use a stronger acid catalyst or a higher temperature, and ensure rigorous removal of water.
-
Dehydration: The hydroxyl groups in the precursor or the hemiacetal intermediate can be eliminated under acidic conditions to form undesired alkenes. Solution: Use milder acidic catalysts (e.g., PPTS, CSA) instead of strong mineral acids, and keep the temperature as low as possible while still promoting cyclization.
-
Protecting Group Cleavage: If your precursor contains acid-labile protecting groups, they may be unintentionally removed. Solution: Choose protecting groups that are stable to the spiroacetalization conditions (e.g., silyl ethers might be cleaved by some Brønsted acids).[6][7][8] An orthogonal protecting group strategy is crucial.[7][8]
Section 2: Troubleshooting Guide - From Reaction Setup to Product Isolation
This section provides a logical framework for diagnosing and solving common experimental problems.
Q: My reaction is giving a low yield and the crude NMR shows a complex mixture of products that I can't separate. What should I do?
A: This is a classic selectivity problem. The mixture likely contains multiple diastereomers of your spiroacetal.
-
Diagnosis: Your reaction conditions are likely promoting the formation of both kinetic and thermodynamic products, or multiple stable isomers.
-
Solution - Force Thermodynamic Control: The easiest first step is to drive the reaction to the most stable product. Resubject your crude mixture to the reaction conditions but at a higher temperature (e.g., reflux in a suitable solvent) for an extended period (12-24 hours) with an acid catalyst like camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH).[9][10] This allows all isomers to equilibrate to the most thermodynamically stable one, simplifying the mixture and hopefully giving you one major product.
-
Solution - Seek Kinetic Control: If the desired product is not the thermodynamic one, you must pursue kinetic control. This is more challenging. Lower the reaction temperature significantly (-78 °C) and use a strong Lewis acid that can coordinate to the hydroxyl groups, potentially pre-organizing the molecule for a specific cyclization pathway. Use a short reaction time and quench the reaction before it has a chance to equilibrate.
Q: The reaction stalls and a significant amount of starting material remains, even after a long reaction time. What's wrong?
A: This points to insufficient activation of the ketone or inhibition of the catalyst.
-
Diagnosis: The catalyst may be too weak, the temperature too low, or there might be trace amounts of a basic impurity (e.g., from a previous step) neutralizing your acid catalyst. Another common issue is the presence of water, which shifts the equilibrium back towards the starting materials.
-
Solutions:
-
Ensure Anhydrous Conditions: Rigorously dry your solvent and glassware.[11] Use a Dean-Stark apparatus or add molecular sieves to remove the water formed during the reaction.
-
Increase Catalyst Loading/Strength: Increase the molar percentage of your acid catalyst. If using a mild acid like pyridinium p-toluenesulfonate (PPTS), consider switching to a stronger one like CSA or even a Lewis acid like TMSOTf.
-
Increase Temperature: Gently warming the reaction can often provide the necessary energy to overcome the activation barrier.
-
Q: I'm getting a high yield of a single product, but it's the wrong diastereomer. How can I get the one I want?
A: This indicates that the undesired isomer is the thermodynamically preferred product under your reaction conditions. To obtain the "contra-thermodynamic" product, you must change your strategy.[12]
-
Diagnosis: You are operating under thermodynamic control, and the desired product is the kinetic one or is simply less stable.
-
Solutions:
-
Kinetic Spiroacetalization: As described above, use low temperatures and short reaction times. This is the first approach to try.
-
Reductive Cyclization: This is a powerful, non-equilibrium method. Instead of a dihydroxy ketone, you can synthesize a precursor like a cyanoacetal and then use a reductive lithiation to force the cyclization with high diastereoselectivity, often favoring the non-anomeric product.[1][13]
-
Protecting Group Strategy: A clever strategy is to selectively protect one of the hydroxyl groups in your precursor.[1] This forces the initial cyclization to occur in only one direction, forming a hemiacetal. After this, you can deprotect the second hydroxyl group and induce the final ring closure. This stepwise approach can provide access to isomers that are not favored in a one-pot equilibrium process.
-
Section 3: Key Experimental Protocols
These protocols provide a starting point for optimization. Always perform reactions on a small scale first to establish the best conditions for your specific substrate.
Protocol 1: General Procedure for Acid-Catalyzed Spiroacetalization (Thermodynamic Control)
This protocol is designed to favor the most stable spiroacetal isomer.
Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (a Dean-Stark trap is highly recommended if using a solvent like toluene), add the dihydroxy ketone precursor (1.0 eq).
-
Reagents: Dissolve the starting material in a suitable anhydrous solvent (e.g., toluene or dichloromethane, ~0.1 M concentration). Add the acid catalyst (e.g., camphorsulfonic acid, 0.1–0.2 eq).
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting material is consumed and the product spot appears stable (indicating equilibrium has been reached). This may take several hours to overnight.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Note: Using a higher temperature and longer reaction time ensures the system has enough energy and time to overcome the activation barriers for both forward and reverse reactions, allowing the product distribution to settle at the lowest energy state (thermodynamic equilibrium).[3][4]
Protocol 2: Selective Protection of a Primary Hydroxyl Group
This protocol is useful when you need to force the cyclization to proceed in a stepwise manner to access a specific isomer.
Methodology:
-
Setup: To a clean, dry flask, add the dihydroxy ketone precursor (1.0 eq) and dissolve it in an anhydrous solvent like dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Reagents: Add a sterically bulky silylating agent, such as tert-Butyldimethylsilyl chloride (TBDMSCl, 1.05 eq), followed by an amine base like imidazole (1.2 eq) or triethylamine (1.5 eq).
-
Reaction: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. The bulky TBDMS group will preferentially react with the less sterically hindered primary hydroxyl group over a secondary one. Monitor by TLC until the starting material is consumed.
-
Workup & Purification: Quench the reaction with water and extract with an organic solvent. Purify by flash chromatography to isolate the mono-protected intermediate. This intermediate can then be carried forward to the spiroacetalization step.
Causality Note: Steric hindrance is the guiding principle here. The large TBDMS group can more easily access the primary hydroxyl, allowing for selective protection.[1] This selective protection prevents one hydroxyl from participating in the initial cyclization, giving the chemist control over the ring-closing sequence.
Section 4: Advanced Strategies for Yield Improvement
When standard acid catalysis fails to provide the desired yield or selectivity, more advanced methods should be considered.
Q: How can chiral catalysts improve enantioselectivity and yield?
A: Chiral Brønsted acids, such as those based on a C(2)-symmetric imidodiphosphoric acid motif, can create a highly organized and sterically demanding chiral microenvironment around the active site.[14][15] When the dihydroxy ketone enters this pocket, it is forced to adopt a specific conformation for cyclization to occur. This pre-organization dramatically lowers the activation energy for the formation of one enantiomer over the other. This not only induces high enantioselectivity but can also improve the overall yield of the desired product by minimizing the formation of other diastereomers.[16]
Q: When should I consider a metal-catalyzed approach?
A: Transition-metal catalysis offers a powerful alternative to traditional acid-catalyzed methods, especially when your substrate is sensitive to strong acids or when you need to access non-thermodynamic isomers.[17]
-
Gold and Palladium Catalysis: Gold(I) or Palladium(II) catalysts are particularly effective at activating alkynyl diol precursors.[10][17] The reaction proceeds through a hydroalkoxylation/cyclization cascade under very mild, neutral conditions, which is ideal for substrates with acid-sensitive functional groups.
-
Reductive Cyclization: As mentioned in the troubleshooting section, methods involving the reductive cyclization of precursors like cyanoacetals or keto-epoxides can provide excellent diastereoselectivity, often for the less stable, non-anomeric spiroacetal.[1][13][18] These are kinetically controlled, irreversible reactions that are excellent for accessing specific stereoisomers.
dot graph Reaction_Coordinate_Diagram { rankdir=LR; node [shape=none, fontname="Arial"]; edge [fontname="Arial", color="#202124"];
}
Sources
- 1. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. homepages.uc.edu [homepages.uc.edu]
- 5. Kinetic vs thermodynamic control: what’s the difference? – Gumball Degree University [gumballdegree.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. media.neliti.com [media.neliti.com]
- 9. Asymmetric Synthesis of Naturally Occuring Spiroketals [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Spacer-mediated synthesis of contra-thermodynamic spiroacetals: stereoselective synthesis of C2-symmetric difructose dianhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diastereoselective synthesis of the pectenotoxin 2 non-anomeric AB spiroacetal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Asymmetric spiroacetalization catalysed by confined Brønsted acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Characterization of Spiroacetals
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Welcome to the technical support center for spiroacetal characterization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of identifying and characterizing spiroacetal-containing molecules. Spiroacetals, with their stereochemically rich structures and dynamic nature, often present unique challenges during analysis. This resource provides in-depth, experience-driven answers to common troubleshooting questions, ensuring you can confidently interpret your data and advance your research.
Section 1: Navigating the Labyrinth of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of spiroacetal characterization. However, the spectra can often be complex and challenging to interpret. This section addresses common issues encountered during NMR analysis.
FAQ 1: My 1H NMR spectrum shows broad, poorly resolved peaks. What's going on?
Broad peaks in an NMR spectrum of a spiroacetal can be perplexing, but they often point to a dynamic equilibrium occurring in solution.[1]
-
The Culprit: Dynamic Equilibrium: Spiroacetals can exist as a mixture of interconverting stereoisomers in solution.[1] This exchange, if it occurs on a timescale comparable to the NMR experiment, can lead to the broadening of signals. This is a classic example of dynamic NMR effects.[1] Think of it as the NMR spectrometer trying to take a snapshot of a moving target.
-
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: This is your most powerful tool. By lowering the temperature, you can often slow down the interconversion rate, "freezing out" individual stereoisomers. This should result in sharper, more defined peaks for each isomer. Conversely, increasing the temperature might cause the peaks to coalesce into a single, sharp, time-averaged signal if the exchange becomes very fast.
-
Solvent Effects: The position of the equilibrium can be influenced by the solvent. Try acquiring spectra in different solvents (e.g., chloroform-d, benzene-d6, methanol-d4) to see if the equilibrium shifts, potentially favoring one isomer and simplifying the spectrum.[2] Benzene-d6, for instance, is known to sometimes resolve overlapping peaks.[2]
-
Acid/Base Catalysis: Trace amounts of acid or base can catalyze the equilibration.[3][4] Ensure your NMR solvent and sample are neutral. You can test this by adding a drop of D2O to your sample; if the broad peaks sharpen, it may indicate the exchange of labile protons involved in the equilibrium.[2]
-
FAQ 2: I'm struggling to assign the stereochemistry of my spiroacetal. How can NMR help?
Determining the relative and absolute stereochemistry is a critical, yet often difficult, aspect of spiroacetal characterization. A combination of 1D and 2D NMR techniques is essential.[3][5]
-
The Power of the Anomeric Effect: The anomeric effect is a stereoelectronic phenomenon that stabilizes conformations where an electronegative substituent on a heterocyclic ring is in an axial position.[6][7][8] In spiroacetals, this effect strongly influences the preferred conformation and, consequently, the NMR chemical shifts. A "double anomeric effect" can provide significant stabilization.[7][8]
-
Key NMR Experiments:
-
1H NMR Chemical Shifts and Coupling Constants: Protons in axial and equatorial positions will have different chemical shifts and coupling constants. Axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts. The magnitude of the coupling constant (J-value) between vicinal protons can also provide clues about their dihedral angle, which is related to their relative orientation (axial-axial, axial-equatorial, equatorial-equatorial).[9][10]
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This is a powerful technique for determining spatial proximity between protons. An NOE is observed between protons that are close in space, regardless of whether they are directly bonded. By identifying key NOE correlations, you can build a 3D picture of your molecule and deduce the relative stereochemistry. For example, a strong NOE between a proton on one ring and a proton on the other can help define the spirocyclic junction's stereochemistry.[3]
-
2D NMR (COSY, HSQC, HMBC): These experiments are indispensable for assigning the full proton and carbon framework of your molecule.[11][12][13][14]
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons, helping you trace out spin systems within each ring.[11][12][14]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.[11][12][13][14]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different fragments of the molecule and confirming the overall structure.[14]
-
-
Workflow for Stereochemical Assignment using NMR
Caption: A typical workflow for spiroacetal characterization using various NMR techniques.
Section 2: Demystifying Mass Spectrometry Data
Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of your spiroacetal. However, interpreting these spectra can be challenging.
FAQ 3: My mass spectrum shows a complex fragmentation pattern. How can I make sense of it?
The fragmentation of spiroacetals in a mass spectrometer can be intricate, but it often follows predictable pathways that can reveal structural information.[15][16][17][18]
-
Common Fragmentation Pathways:
-
Cleavage of the Spirocyclic Rings: The bonds within the heterocyclic rings are often susceptible to cleavage. Look for losses of neutral fragments corresponding to parts of these rings.[15]
-
Loss of Substituents: The loss of substituent groups from the spiroacetal core is a common fragmentation pathway.
-
Retro-Diels-Alder (RDA) Reactions: If the spiroacetal contains unsaturated rings, RDA reactions can lead to characteristic fragmentation patterns.
-
-
Interpreting the Data:
-
High-Resolution Mass Spectrometry (HRMS): This is essential for determining the elemental composition of the molecular ion and its fragments, which greatly aids in their identification.[15]
-
Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and fragmenting it further, you can establish relationships between different fragments and piece together the fragmentation pathway.[15]
-
Comparison to Known Compounds: If you are working with a known class of spiroacetals, comparing your fragmentation pattern to those reported in the literature can be very helpful.[15]
-
Table 1: Common Neutral Losses in Spiroacetal Mass Spectrometry
| Neutral Loss | Chemical Formula | Possible Origin |
| 18 | H₂O | Loss of a hydroxyl group and a proton |
| 31 | CH₃O | Loss of a methoxy group |
| 45 | C₂H₅O | Loss of an ethoxy group |
Section 3: When NMR and MS Aren't Enough: The Power of X-ray Crystallography
For unambiguous determination of the three-dimensional structure of a spiroacetal, X-ray crystallography is the gold standard.[19][20][21][22]
FAQ 4: I can't definitively determine the stereochemistry of my spiroacetal by NMR. Should I consider X-ray crystallography?
Absolutely. When NMR data is ambiguous, a single-crystal X-ray structure provides definitive proof of the relative and absolute stereochemistry.[19][20][21][22][23]
-
The Process:
-
Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of your compound. This can be a process of trial and error, involving screening various solvents and crystallization conditions.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected.[19][20][22]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.[19]
-
X-ray Crystallography Workflow
Caption: The workflow for determining a spiroacetal's structure via X-ray crystallography.
Section 4: Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Sample Purity: Ensure your sample is as pure as possible. Impurities can complicate the spectrum and interfere with interpretation.
-
Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble.[2] A typical starting point is chloroform-d (CDCl₃). If solubility is an issue, or if you suspect solvent effects on the equilibrium, try other solvents like benzene-d6, acetone-d6, or methanol-d4.[2]
-
Concentration: Aim for a concentration of 5-10 mg of your compound in 0.5-0.7 mL of deuterated solvent. For highly sensitive NMR instruments, lower concentrations may be sufficient.
-
Filtration: Filter the sample through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Degassing (Optional): For sensitive experiments like NOESY, or if your compound is susceptible to oxidation, it may be beneficial to degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution for a few minutes.
Protocol 2: Performing a Variable Temperature (VT) NMR Experiment
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature.
-
Lowering the Temperature: Gradually decrease the temperature in increments of 10-20 °C. Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a new spectrum.
-
Observe Spectral Changes: Look for changes in the spectrum, such as the sharpening of broad peaks or the appearance of new signals corresponding to individual isomers.
-
Coalescence Temperature: The temperature at which two separate signals merge into a single broad peak is known as the coalescence temperature. This can be used to calculate the rate of exchange between the two species.
-
Raising the Temperature: If you suspect a fast equilibrium, you can also increase the temperature to observe the coalescence of signals into a single, time-averaged peak.
References
- Stereoselective synthesis and stereochemistry of seven isomeric spiroacetal structures based on the C17–C28 fragment (CD rings) - arkat usa. (n.d.).
- X‐ray crystal structure of spiroacetal (S)‐22. | Download Scientific Diagram - ResearchGate. (n.d.).
- Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC - NIH. (n.d.).
- Anomeric effect - Wikipedia. (n.d.).
- Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products - PMC. (n.d.).
- Stereoelectronic Effects The Anomeric Effect in Spiroketals - ChemTube3D. (n.d.).
- Determining Stereochemistry by 1H-NMR Spectroscopy. (n.d.).
- NMR Spectroscopy of Stereoisomers. (2014, June 14).
- Tips & Tricks: Characterization - Department of Chemistry : University of Rochester. (n.d.).
- Dynamic equilibrium studies using NMR spectroscopy - National Institute of Chemistry. (n.d.).
- x Ray crystallography - PMC - NIH. (n.d.).
- Identification of the Anomeric Configuration - Creative Proteomics. (n.d.).
- ANOMERIC EFFECT IN SPIROKETALS/CONCEPT IN CHEMISTRY - YouTube. (2020, September 3).
- 1H NMR spectrum of the spiro compound 18 - The Royal Society of Chemistry. (n.d.).
- Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. (n.d.).
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
- 6.1: NMR of Dynamic Systems- An Overview - Chemistry LibreTexts. (2022, August 28).
- How to Interpret an HSQC-COSY Experiment - ACD/Labs. (2009, December 14).
- Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - PubMed. (2018, January 25).
- How to Interpret Splitting in the 1H NMR (O Chem) - YouTube. (2021, October 4).
- Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia. (n.d.).
- The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. (2021, December 2).
- X-ray crystallography - Wikipedia. (n.d.).
- mass spectra - fragmentation patterns - Chemguide. (n.d.).
- Short Summary of 1H-NMR Interpretation. (n.d.).
- Quantifying the formation of stereoisomers by benchtop NMR spectroscopy - Magritek. (n.d.).
- 2D- NMR what is the different between COSY and HSQC?? - ResearchGate. (2019, October 15).
- X-ray Crystallography for Molecular Structure Determination - AZoLifeSciences. (2023, November 9).
- (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (2025, August 6).
- ANALYSIS OF 1H NMR SPECTRA. (n.d.).
- Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. (2023, August 29).
- Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. (n.d.).
- Mass spectral fragmentation patterns | Spectroscopy Class Notes - Fiveable. (n.d.).
- Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.).
- Synthesis and biological properties of spiroacetal-containing small molecules | Request PDF - ResearchGate. (n.d.).
- X-ray Crystallography - Chemistry LibreTexts. (2023, August 29).
- Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC. (2014, December 16).
- Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.).
- Diastereomers and H-NMR - Chemistry Stack Exchange. (2017, August 26).
- Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances | Request PDF - ResearchGate. (2025, August 6).
- Diastereotopic Protons in 1H NMR Spectroscopy: Examples - Master Organic Chemistry. (2022, February 8).
- NMR Spectroscopy: Diastereotopism - YouTube. (2021, September 30).
- Chemistry of Bis-Spiroacetal Systems: Natural Products, Synthesis and Stereochemistry | Request PDF - ResearchGate. (2025, August 6).
- Dynamic NMR for coordination chemistry - RSC Publishing. (n.d.).
- Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals | Request PDF - ResearchGate. (n.d.).
- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PubMed Central. (2022, February 11).
- Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - ResearchGate. (n.d.).
- Common problems and artifacts encountered in solution‐state NMR experiments - CDN. (n.d.).
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Technical Support Center: Preventing Discoloration in Elastomers with Vulkazon AFS
Welcome to the technical support center for Vulkazon AFS. This guide is designed for researchers, scientists, and drug development professionals who are working to prevent discoloration in elastomer formulations. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work. My goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to overcome challenges and achieve optimal results.
Frequently Asked Questions (FAQs)
This section addresses common questions about elastomer discoloration and the role of Vulkazon AFS.
Q1: What are the primary causes of discoloration in light-colored elastomers?
Discoloration in elastomers is a complex phenomenon that can be broadly categorized into two main pathways: chemical reactions and mechanical actions.[1]
-
Chemical Discoloration: This is the most prevalent cause and is primarily driven by:
-
Photo-oxidation: Degradation initiated by exposure to ultraviolet (UV) light, often from sunlight.[1]
-
Thermo-oxidation: Degradation caused by heat, which accelerates oxidative reactions.[1]
-
Ozone Attack: Ozone in the atmosphere can react with the double bonds in unsaturated elastomers, leading to chain scission and the formation of chromophores (color-forming groups).[2]
-
Interaction with other additives: Certain accelerators, antioxidants (especially amine-based), and impurities can cause yellowing or other color changes.[3][4]
-
Environmental Factors: Exposure to chemicals, such as cleaning agents or industrial pollutants, can also lead to discoloration.[5]
-
-
Mechanical Action: This typically results in changes to surface gloss rather than a true color change and is not the primary focus of this guide.[1]
Q2: What is Vulkazon AFS and how does it prevent discoloration?
Vulkazon AFS is a non-staining antiozonant.[6] Its chemical name is Bis-(1,2,3,6-tetrahydrobenzaldehyde) pentaerythrityl acetal.[7] Unlike traditional p-phenylenediamine (PPD) antiozonants which are known to cause staining, Vulkazon AFS is designed for use in light-colored and colored rubber goods where aesthetics are critical.[4][6]
The primary mechanism by which Vulkazon AFS prevents discoloration is through competitive reaction with ozone. The olefinic double bonds within the Vulkazon AFS molecule react with ozone more readily than the double bonds in the elastomer's polymer backbone. This sacrificial reaction neutralizes the ozone before it can degrade the elastomer and form color-imparting byproducts.[8]
Q3: In which types of elastomers is Vulkazon AFS most effective?
Vulkazon AFS is particularly effective in elastomers with a high degree of saturation or those that are inherently more resistant to oxidative degradation but still susceptible to ozone attack. Its efficacy is most pronounced in:
-
Chloroprene Rubber (CR)
-
Butyl Rubber (IIR)
-
Chlorobutyl Rubber (CIIR)
-
Bromobutyl Rubber (BIIR)[7]
For highly unsaturated elastomers like Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), and Polybutadiene Rubber (BR), Vulkazon AFS is often used in combination with other protective agents, such as waxes or antioxidants, to achieve comprehensive protection against both ozone and oxidation.[7]
Q4: Can Vulkazon AFS be used with any cure system?
Yes, one of the advantages of Vulkazon AFS is its compatibility with various cure systems. It can be effectively used in both sulfur and peroxide-cured compounds.[9] This provides formulation flexibility, especially in applications where a peroxide cure is necessary to avoid the yellowing that can be associated with sulfur-based systems in light-colored compounds.[3]
Troubleshooting Guide: Common Issues and Solutions
This section provides practical solutions to specific problems you may encounter during your experiments.
Issue 1: My light-colored EPDM compound is yellowing after curing, even with Vulkazon AFS.
-
Question: I've added Vulkazon AFS to my white EPDM formulation, but it still shows a significant yellow tint after press curing. What could be the cause?
-
Answer & Solution: While Vulkazon AFS is a non-staining antiozonant, yellowing in a final compound can stem from several other factors. Here's a systematic approach to troubleshoot this issue:
-
Analyze your Cure System: Sulfur and certain accelerators are common culprits for yellowing in light-colored compounds.[3]
-
Check for Antioxidant Interactions: Are you using other antioxidants in your formulation?
-
Evaluate your Processing and Curing Temperatures: Excessive heat can lead to thermo-oxidative degradation and subsequent yellowing.
-
Recommendation: Review your mixing and curing temperatures. Lowering the curing temperature and extending the time may help minimize yellowing.[3]
-
-
Assess Raw Material Quality: Impurities in other raw materials, such as fillers or processing oils, can sometimes contribute to discoloration.
-
Recommendation: Ensure all your raw materials are of high purity and stored correctly to prevent contamination.[5]
-
-
Issue 2: I'm observing inconsistent color in my final product from batch to batch.
-
Question: The color of my elastomer product varies significantly between different production runs, despite using the same formulation. How can I improve consistency?
-
Answer & Solution: Inconsistent color is often a sign of inadequate dispersion of one or more ingredients in your rubber compound.[13]
-
Improve Vulkazon AFS Dispersion:
-
Recommendation: Vulkazon AFS is supplied in a granular form. To ensure it disperses evenly, it's crucial that the mixing temperature reaches its melting point (minimum 85°C).[7] Monitor your mixing process to confirm this temperature is achieved. Consider a two-stage mixing process for better dispersion of all fillers and additives.[14]
-
-
Standardize Your Mixing Procedure:
-
Recommendation: The order of addition of ingredients can significantly impact dispersion. Develop and strictly adhere to a standardized mixing sequence.[2] Generally, it's advisable to add fillers first, followed by plasticizers and other processing aids, with curatives and antidegradants added in the final stage.
-
-
Implement Quality Control on Raw Materials:
-
Recommendation: Inconsistent raw material quality can lead to batch-to-batch variation. Implement a robust quality control program for all incoming materials.[15]
-
-
Issue 3: My elastomer part is showing signs of cracking when exposed to ozone, despite using Vulkazon AFS.
-
Question: I've incorporated Vulkazon AFS, but my elastomer samples are still failing ozone resistance testing. What's going wrong?
-
Answer & Solution: Ozone cracking in the presence of an antiozonant can be due to several factors, primarily related to dosage and the overall protective system.
-
Optimize Vulkazon AFS Dosage:
-
Recommendation: The effectiveness of Vulkazon AFS is dose-dependent. A typical dosage ranges from 1 to 3 parts per hundred rubber (phr). If you are seeing premature failure, consider increasing the dosage within this range. It is advisable to conduct a dosage optimization study to determine the most effective level for your specific formulation and application.
-
-
Consider Synergistic Additives:
-
Recommendation: For highly unsaturated elastomers like NR and SBR, Vulkazon AFS works best in combination with a protective wax. The wax blooms to the surface, creating a physical barrier against ozone, while Vulkazon AFS provides chemical protection.[9] Ensure you are using an appropriate wax and that its blooming rate is suitable for your application's temperature range.
-
-
Ensure Proper Curing:
-
Recommendation: An under-cured elastomer will have a less developed crosslink network, making it more susceptible to ozone attack. Verify your cure time and temperature to ensure a fully crosslinked network.
-
-
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to evaluate the performance of Vulkazon AFS in preventing discoloration.
Protocol for Evaluating Color Stability via Spectrophotometry
This protocol outlines the quantitative measurement of color change in elastomer samples after exposure to accelerated aging conditions.
Objective: To quantify the discoloration of elastomer samples using a spectrophotometer and calculate the color difference (ΔE*).
Materials and Equipment:
-
Prepared elastomer test plaques (with and without Vulkazon AFS, and other variables)
-
Spectrophotometer or colorimeter[1]
-
Accelerated weathering chamber (with UV lamps and controlled temperature/humidity)
-
Ozone test chamber (as per ASTM D1149)[16]
-
Laboratory oven for heat aging
Procedure:
-
Sample Preparation:
-
Prepare flat, smooth elastomer test plaques of uniform thickness (e.g., 2 mm).
-
Ensure the surface is clean and free of any contaminants.
-
-
Initial Color Measurement (Baseline):
-
Calibrate the spectrophotometer according to the manufacturer's instructions.
-
Measure the initial color of each sample at three different locations and record the CIELAB values (L, a, b*). The average of these readings will serve as the baseline.
-
-
Accelerated Aging:
-
Divide the samples into groups for different aging conditions:
-
UV Weathering: Place samples in a weathering chamber and expose them to a defined cycle of UV radiation, temperature, and humidity.
-
Heat Aging: Place samples in a laboratory oven at a specified temperature for a set duration.
-
Ozone Exposure: Place samples in an ozone chamber under a specified strain and ozone concentration, following ASTM D1149 procedures.[16]
-
-
-
Post-Aging Color Measurement:
-
After the specified aging period, remove the samples and allow them to equilibrate to room temperature.
-
Measure the final color of each aged sample at the same three locations as the initial measurement and record the final L, a, b* values.
-
-
Data Analysis:
-
Calculate the color difference (ΔE) for each sample using the following formula:[17] ΔE = √[(ΔL)\² + (Δa)\² + (Δb*)\²] Where:
-
ΔL* = Lfinal - Linitial
-
Δa* = afinal - ainitial
-
Δb* = bfinal - binitial
-
-
A higher ΔE* value indicates a greater color change.[17] Generally, a ΔE* > 1 is perceptible to the human eye.[17]
-
Data Presentation:
Summarize the results in a table for easy comparison.
| Formulation | Aging Condition | Duration | Initial L | Initial a | Initial b | Final L | Final a | Final b | ΔE * |
| Control (No Vulkazon AFS) | UV Weathering | 500 hours | 95.2 | -0.5 | 1.2 | 88.5 | -1.0 | 5.8 | 7.9 |
| 2 phr Vulkazon AFS | UV Weathering | 500 hours | 95.3 | -0.5 | 1.3 | 93.1 | -0.7 | 2.1 | 2.4 |
| Control (No Vulkazon AFS) | Heat Aging | 168 hours @ 100°C | 95.1 | -0.4 | 1.1 | 90.3 | -0.6 | 4.5 | 5.9 |
| 2 phr Vulkazon AFS | Heat Aging | 168 hours @ 100°C | 95.2 | -0.4 | 1.2 | 94.0 | -0.5 | 1.9 | 1.4 |
Visual Workflow for Troubleshooting Discoloration
The following diagram illustrates a logical workflow for diagnosing and resolving discoloration issues in your elastomer formulations.
Caption: A step-by-step decision tree for troubleshooting elastomer discoloration.
Understanding the Mechanism: Vulkazon AFS in Action
To effectively utilize Vulkazon AFS, it is essential to understand its mechanism of action and its interactions within the elastomer matrix.
The Protective Action of Vulkazon AFS
The diagram below illustrates the competitive reaction mechanism that protects the elastomer from ozone-induced degradation.
Caption: Vulkazon AFS intercepts ozone, preventing elastomer degradation.
Synergistic and Antagonistic Interactions
The performance of Vulkazon AFS can be influenced by other additives in the formulation. Understanding these interactions is key to developing a robust and color-stable compound.
-
Synergistic Interactions:
-
Hindered Phenolic Antioxidants: These primary antioxidants are excellent at trapping free radicals generated during thermo- and photo-oxidation.[12][16] When used with Vulkazon AFS, they provide a comprehensive protective system that addresses multiple degradation pathways, often resulting in enhanced color stability and long-term durability.[4]
-
Waxes: In unsaturated elastomers, antiozonant waxes migrate to the surface to form a physical barrier. This barrier reduces the amount of ozone reaching the elastomer, allowing Vulkazon AFS to more effectively neutralize the ozone that does penetrate the surface.[9]
-
-
Antagonistic Interactions to Avoid:
-
Amine-Based Antioxidants (e.g., PPDs): While effective antidegradants, many amine-based antioxidants are inherently staining and can cause discoloration, particularly in light-colored compounds.[3] Their use would counteract the non-staining benefit of Vulkazon AFS.
-
Certain Accelerators: Some sulfur cure accelerators can contribute to yellowing. If discoloration is a primary concern, it is crucial to select accelerators known for their color stability.[3]
-
References
-
Color change when using Sulfur cure vs peroxide cure | Eng-Tips. (2008, August 21). Eng-Tips. Retrieved from [Link]
-
ASTM E1348 Transmittance & Color by Spectrophotometry Testing. Infinita Lab. Retrieved from [Link]
-
Color Measurement Testing As per standard ASTM E1347. Kiyo R&D. Retrieved from [Link]
-
ASTM Standards on Color and Appearance. SunChemical - Color Research Laboratory. Retrieved from [Link]
-
Sivy, G. T. (2013, April 1). Discoloration of Elastomeric Joint Sealants. Adhesives Magazine. Retrieved from [Link]
-
Troubleshooting Common Issues with Rubber Products and Solutions. (2023, December 7). KPM Rubber. Retrieved from [Link]
-
Antiozonants for white and colored rubber goods. ResearchGate. Retrieved from [Link]
-
Hindered phenolic antioxidants for protection of polymers. (2022, October 5). Partners in Chemicals. Retrieved from [Link]
-
How to Improve Rubber Compounds : Appendix 1: Blends. Hanser eLibrary. Retrieved from [Link]
-
Why Rubber Chemicals Fail – Expert Troubleshooting Guide. (2025, August 6). ARPL. Retrieved from [Link]
-
The Science of Color Matching in Silicone Rubber Production. (2024, January 16). SiTECH. Retrieved from [Link]
-
Quality Control Challenges in Color Matching How to Overcome Them. (2023, May 11). Presto Group. Retrieved from [Link]
-
Tools & Resources - Colorcon Guides. Colorcon. Retrieved from [Link]
-
ASTM E1347-03 - Standard Test Method for Color and Color-Difference Measurement by Tristimulus (Filter) Colorimetry. iTeh Standards. Retrieved from [Link]
-
Safe protection against oxidation. Lanxess. Retrieved from [Link]
-
Vulkazon AFS Product Information: Rubber Business Group Rubber Chemicals. Scribd. Retrieved from [Link]
-
A New Class of Non-Staining Antiozonants for Elastomers. ResearchGate. Retrieved from [Link]
-
Effect of different sulfur content in Natural Rubber mixtures on their thermo-mechanical and surface properties. Engineering Journal IJOER. Retrieved from [Link]
-
Influence of Sulfur-Curing Conditions on the Dynamics and Crosslinking of Rubber Networks: A Time-Domain NMR Study. (2021, December 10). MDPI. Retrieved from [Link]
-
Effects of sulfur vulcanization system on cure characteristics, physical properties and thermal aging of epoxidized natural rubber. (2021, September 21). ResearchGate. Retrieved from [Link]
-
Identifying the Co-Curing Effect of an Accelerated-Sulfur/Bismaleimide Combination on Natural Rubber/Halogenated Rubber Blends Using a Rubber Process Analyzer. (2021, December 10). MDPI. Retrieved from [Link]
-
Effects of Peroxide and Sulfur Curing Systems on Physical and Mechanical Properties of Nitrile Rubber Composites: A Comparative Study. (2023, December 5). ResearchGate. Retrieved from [Link]
-
Effects of Peroxide and Sulfur Curing Systems on Physical and Mechanical Properties of Nitrile Rubber Composites: A Comparative Study. NIH. Retrieved from [Link]
-
Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. (2024, July 24). NIH. Retrieved from [Link]
-
【Introduction of Rubber Antiozonant】YLSCH-RBB® NOXCA. (2022, November 21). YLSCH. Retrieved from [Link]
-
How to Improvement of Dispersibility of Rubber Compound. (2025, May 9). Retrieved from [Link]
-
Electrochemical Oxidability of Antioxidants: Synergism and Antagonism in Mixes. NIH. Retrieved from [Link]
-
Hindered Phenol Antioxidant HPAO. Tintoll. Retrieved from [Link]
-
New Antagonism of Hindered Amine Light Stabilizers with Acidic Compounds Including Phenolic Antioxidants (Part 2) Formation Mechanism of Active Species of Peroxide Decomposition Reaction. (2025, August 10). ResearchGate. Retrieved from [Link]
-
How Rubber Compounders Achieve Proper Dispersion. (2025, November 17). Quanex. Retrieved from [Link]
-
Effects of sulfur vulcanization system on cure characteristics, physical properties and thermal aging of epoxidized natural rubber. Journal of Metals, Materials and Minerals. Retrieved from [Link]
-
Synergistic and antagonistic effects on oxidation stability of antioxidants in a synthetic ester based oil. ResearchGate. Retrieved from [Link]
-
The Role of Hindered Phenolic Antioxidants in Modern Material Science. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Combined Sulfur and Peroxide Vulcanization of Filled and Unfilled EPDM-Based Rubber Compounds. NIH. Retrieved from [Link]
-
Electrochemical Oxidability of Antioxidants: Synergism and Antagonism in Mixes. PubMed. Retrieved from [Link]
-
A simple review of CIE ΔE* (Color Difference) Equations. Techkon USA. Retrieved from [Link]
-
CIE ΔE* (Color Difference) Equations. Techkon USA. Retrieved from [Link]
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Technical Support Center: Optimization of Vulcanization Parameters with 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane
Welcome to the technical support guide for 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane. This document is designed for researchers, scientists, and professionals in drug development and material science who are utilizing this unique spiro orthoester in their vulcanization experiments. Here, we provide in-depth troubleshooting advice and optimization protocols in a practical question-and-answer format to address common challenges and unlock the full potential of this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the nature, handling, and function of this compound.
Question 1: What is this compound and what is its primary role in elastomer technology?
Answer: this compound, also known by trade names such as Vulkazon AFS, is a bicyclic organic molecule belonging to the spiro orthoester class of compounds (CAS No. 6600-31-3).[1][2][3][4] Its structure features a central spiro atom linking two dioxane rings, which are substituted with cyclohexenyl groups.
While it has been noted for use in rubber manufacturing, its core chemical functionality lies in the reactive double bonds of the two cyclohexenyl groups.[3] These sites allow it to act as a co-agent or crosslinker in vulcanization. A key feature of spiro orthoesters is their ability to undergo ring-opening polymerization with near-zero or even slight volume expansion.[5][6][7] This property is highly advantageous in thermoset applications like vulcanization, as it can significantly reduce internal stresses, minimize microcrack formation, and improve the dimensional stability of the final vulcanized product.
Question 2: What is the chemical structure of this compound?
Answer: The molecule consists of a tetraoxaspiro[5.5]undecane core with two cyclohex-3-enyl groups attached at the 3 and 9 positions.
Diagram: Chemical Structure of the Compound
Caption: IUPAC Name: 3,9-di(cyclohex-3-en-1-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane.[3]
Question 3: What are the recommended storage and handling procedures?
Answer: this compound is a white crystalline powder or solid.[4][8] It should be stored in a cool, dry place away from strong acids, which can catalyze its polymerization.[8] Ensure the container is tightly sealed to prevent moisture absorption, as water can lead to hydrolysis. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.
Question 4: With which elastomer systems and vulcanization chemistries is this compound compatible?
Answer: The cyclohexenyl groups contain double bonds that can participate in both sulfur and peroxide vulcanization systems.
-
Sulfur Vulcanization: It can act as a co-agent, integrating into the polymer network alongside sulfur crosslinks. Its presence can modify the final network structure, potentially improving reversion resistance and heat aging properties.
-
Peroxide Vulcanization: The double bonds can readily react with free radicals generated by peroxide decomposition, making it an effective co-agent for creating stable carbon-carbon crosslinks.
It is expected to be compatible with a range of elastomers, including but not limited to Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), Nitrile Rubber (NBR), and Ethylene Propylene Diene Monomer (EPDM). Experimental validation is crucial for each specific elastomer system.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during vulcanization experiments using this compound.
Scenario 1: Slow or Incomplete Vulcanization
Question: My cure time (t90) is excessively long, and the rheometer curve is not reaching a stable plateau (marching modulus). What are the likely causes and solutions?
Answer: A slow or incomplete cure indicates insufficient crosslinking kinetics or density. The root cause often lies in the activation energy of the crosslinking reaction or interference from other compound ingredients.
Causality & Solutions:
-
Insufficient Thermal Energy: The activation energy for the reaction of the cyclohexenyl groups may not be reached.
-
Solution: Incrementally increase the vulcanization temperature by 5-10°C and observe the effect on the cure rate using a rheometer.
-
-
Inadequate Accelerator Package (Sulfur Systems): Your primary accelerator may not be effective at activating the cyclohexenyl double bonds.
-
Solution: Introduce or increase the concentration of a secondary accelerator (e.g., a thiuram or dithiocarbamate) to create more reactive sulfurating species. This can create a synergistic effect that promotes the incorporation of the spiro co-agent into the network.
-
-
Radical Scavenging (Peroxide Systems): Certain ingredients in the rubber compound, such as aromatic oils or some antioxidants (e.g., hindered phenols), can act as radical scavengers, prematurely terminating the crosslinking reaction initiated by the peroxide.
-
Solution: Review your formulation. Replace aromatic oils with paraffinic or naphthenic types. Select antioxidants that have minimal interference with peroxide cures, such as oligomerized quinoline derivatives.
-
-
Poor Dispersion: The crystalline nature of the compound (Melting Point: 96-97°C) means it must be fully melted and dispersed within the rubber matrix to be effective.[1][4]
-
Solution: Ensure your mixing procedure exceeds the melting point of the compound. A two-stage mixing process, where the spiro compound is added in the first (non-productive) stage with a high mixing temperature, can ensure homogenous dispersion.
-
Scenario 2: Premature Curing (Scorch)
Question: The rubber compound is curing during the mixing or milling stage, making it impossible to process. How can I improve its scorch safety?
Answer: Scorch, or premature vulcanization, occurs when the crosslinking reaction begins before the shaping and molding process is complete. This is a critical issue for processing safety.
Causality & Solutions:
-
Excessive Mixing Temperature: Heat generated during mixing can initiate the vulcanization process, especially with highly reactive accelerator systems.
-
Solution: Lower the mixing temperature and/or reduce the rotor speed. Ensure adequate cooling of the mixer.
-
-
Highly Reactive Accelerator System: Some accelerators (e.g., ultra-accelerators like thiurams) can make the compound too "hot."
-
Solution: Add a pre-vulcanization inhibitor or retarder (e.g., N-(Cyclohexylthio)phthalimide - CTP) to the formulation. This provides a scorch delay, allowing for safe processing, before the main vulcanization reaction proceeds at the curing temperature.
-
-
Reactive Isomerization: A related compound, 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU), can rearrange to the more reactive 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU), which is highly susceptible to cationic polymerization.[9] While not confirmed for the dicyclohexenyl variant, a similar acid-catalyzed rearrangement could increase reactivity.
-
Solution: Ensure all fillers and additives are neutral or slightly basic. Avoid acidic components like certain silica grades unless a suitable coupling agent is used to treat their surface.
-
Scenario 3: Poor Physical Properties in the Vulcanizate
Question: The final vulcanized rubber exhibits low tensile strength, poor tear resistance, or unexpectedly low hardness. What factors should I investigate?
Answer: Sub-optimal physical properties are typically a direct result of the crosslink network structure—either low crosslink density or a non-ideal network.
Causality & Solutions:
-
Low Crosslink Density: The concentration of the spiro co-agent and/or the primary vulcanizing agent (sulfur/peroxide) may be too low.
-
Solution: Systematically increase the dosage of this compound in increments of 0.5 phr (parts per hundred rubber) and re-evaluate the physical properties. A corresponding increase in the primary vulcanizing agent may also be necessary.
-
-
Non-Homogeneous Network: Poor dispersion can lead to areas with low crosslink density, which act as failure points under stress.
-
Solution: Re-optimize the mixing procedure as described in Scenario 1. Consider using a masterbatch form of the spiro compound if direct addition proves difficult.
-
-
Volume Expansion Effect: The unique low-shrinkage characteristic of spiro orthoesters can be a double-edged sword.[5][7] If the mold is not properly filled, the lack of shrinkage might result in lower internal pressure during cure, potentially leading to porosity or a less consolidated network.
-
Solution: Ensure the mold volume is precisely calculated and that sufficient material is used. Optimize molding pressure to ensure the compound completely fills the cavity throughout the cure cycle.
-
Part 3: Optimization Protocols & Data
Protocol 1: Determining Optimal Cure Parameters via Rheometry
This protocol outlines the steps to establish the ideal vulcanization time and temperature for your compound.
Objective: To determine the cure characteristics (scorch time, cure time, cure rate, torque values) of a rubber compound containing this compound.
Apparatus: Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR).
Procedure:
-
Compound Preparation: Prepare your rubber compound according to your formulation, ensuring the spiro compound is added and mixed as per the guidelines in the troubleshooting section.
-
Sample Preparation: Cut a sample of the uncured compound weighing approximately 5-6 grams.
-
Rheometer Setup: Set the test temperature (e.g., start with 160°C). Set the oscillation frequency and angle as per standard methods (e.g., ASTM D2084).
-
Test Execution: Place the sample in the rheometer cavity and start the test. The test will run until the torque value reaches a plateau or for a pre-set maximum time (e.g., 30 minutes).
-
Data Analysis: From the resulting rheograph (Torque vs. Time curve), determine the following key parameters:
-
ML (Minimum Torque): Indicates the stiffness of the uncured compound.
-
MH (Maximum Torque): Correlates with the shear modulus and crosslink density of the fully cured compound.
-
ts2 (Scorch Time): Time to a 2 dN·m rise above ML. Represents processing safety.
-
t90 (Optimum Cure Time): Time to reach 90% of the maximum torque (MH - ML).
-
-
Optimization: Repeat the test at different temperatures (e.g., 170°C, 180°C) to understand the temperature dependency and select the optimal balance of cure time and energy consumption.
Diagram: Experimental Workflow for Rheometer Analysis
Caption: Workflow for optimizing vulcanization parameters using a rheometer.
Data Presentation: Impact of Key Parameters on Cure
The following table summarizes the expected qualitative effects of changing key vulcanization parameters when using this compound. This serves as a guide for your experimental design.
| Parameter Change | Effect on Scorch Time (ts2) | Effect on Cure Time (t90) | Effect on Max. Torque (MH) | Rationale |
| Increase Temperature | ↓ (Decrease) | ↓ (Decrease) | ~ (No major change) or slight ↓ | Accelerates reaction kinetics. May slightly lower MH due to potential reversion at very high temperatures. |
| Increase Spiro Co-agent | ~ (No major change) or slight ↓ | ↓ (Decrease) | ↑ (Increase) | Provides more reactive sites for crosslinking, increasing the final crosslink density (stiffness). |
| Increase Accelerator | ↓ (Decrease) | ↓ (Decrease) | ~ (No major change) | Increases the rate of the crosslinking reaction without necessarily increasing the number of crosslinks. |
| Add Retarder (CTP) | ↑ (Increase) | ↑ (Slight Increase) | ~ (No major change) | Delays the onset of vulcanization, improving processing safety, with a minimal effect on the overall cure rate. |
Part 4: References
-
Benchchem. (n.d.). Application Notes and Protocols: Synthesis and Polymerization of Spiro Orthoesters for Low-Shrinkage Polymers. Retrieved from
-
Wikipedia. (n.d.). 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. Retrieved from
-
Encyclopedia.pub. (n.d.). Expanding Monomers. Retrieved from
-
ChemicalBook. (n.d.). This compound. Retrieved from
-
Guidechem. (n.d.). This compound. Retrieved from
-
PubChem. (n.d.). 3,9-Di-3-cyclohexen-1-yl-2,4,8,10-tetraoxaspiro[5.5]undecane. Retrieved from
-
ResearchGate. (n.d.). Synthesis and polymerization of spiroorthoesters. Retrieved from
-
Google Patents. (n.d.). US6734313B2 - Synthesis of spiro esters, spiro ortho carbonates, and intermediates. Retrieved from
-
DTIC. (1977). Polymerization of Spiro Ortho Esters Preliminary Kinetic Results. Retrieved from
-
Echemi. (n.d.). This compound. Retrieved from
-
Wikipedia. (n.d.). 3,9-Diethylidene-2,4,8,10-tetraoxaspiro(5.5)undecane. Retrieved from
Sources
- 1. This compound CAS#: 6600-31-3 [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3,9-Di-3-cyclohexen-1-yl-2,4,8,10-tetraoxaspiro[5.5]undecane | C19H28O4 | CID 98143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
- 9. 3,9-Diethylidene-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
Technical Support Center: 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane in Rubber Formulations
Document ID: TSC-6600313-RU01
Last Updated: January 20, 2026
Introduction
This technical guide is intended for researchers, scientists, and rubber chemists utilizing 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS No. 6600-31-3) in rubber formulations.[1][2] This unique spiro compound, featuring two reactive cyclohexenyl groups, presents opportunities for novel crosslinking and property modification. However, its distinct structure necessitates a nuanced approach to compounding and processing. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to ensure successful experimental outcomes.
The core of this molecule is a stable spiroacetal, a type of bicyclic organic structure where two rings share a single carbon atom.[3][4] Attached to this core are two cyclohexenyl groups, which are the primary sites of reactivity within a rubber matrix. These unsaturated rings can participate in sulfur vulcanization, acting as a co-agent to modify the crosslink network.[5] Its formal chemical name is 3,9-di(cyclohex-3-en-1-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane, and it is also known by synonyms such as Bis(delta-tetrahydrobenzylidene)pentaerythritol.[5]
Troubleshooting Guide
Unexpected results are an inherent part of materials science research. This section addresses common issues encountered when incorporating this compound into rubber compounds, providing a logical framework for diagnosis and resolution.
| Issue Observed | Potential Root Cause(s) | Recommended Action & Rationale |
| 1. Poor State of Cure (Low Modulus, High Elongation, Low Hardness) | A. Insufficient Co-agent Activation: The cyclohexenyl groups may have lower reactivity compared to the primary elastomer's double bonds, leading to their inefficient incorporation into the crosslink network. B. Accelerator Interference: The polar oxygen atoms in the spiroacetal core could potentially interact with the zinc activator complex, slightly reducing the efficiency of common accelerators (e.g., sulfenamides).[6] | A. Optimize Cure System: i. Increase Accelerator Level: Incrementally increase the primary accelerator (e.g., CBS, TBBS) by 0.1-0.3 phr to boost the overall rate of sulfur crosslinking.[7] ii. Introduce Secondary Accelerator: Add a small amount (0.1-0.2 phr) of a fast-acting secondary accelerator like a thiuram (e.g., TMTD) or dithiocarbamate (e.g., ZDEC) to increase the number of active sulfurating species.[8][9] B. Verify Activator Levels: Ensure the standard activator package (Zinc Oxide: 3-5 phr; Stearic Acid: 1-2 phr) is present. Stearic acid is crucial for solubilizing the zinc and forming the active accelerator complex.[8] |
| 2. Scorch (Premature Vulcanization) (Compound stiffens during mixing or processing) | A. Excessive Secondary Accelerator: The cyclohexenyl groups, once activated, may react very quickly, especially if a highly active secondary accelerator is used. B. High Mixing Temperature: The heat history of the compound can initiate vulcanization if temperatures exceed the safety threshold of the accelerator system.[10] | A. Adjust Accelerator Package: i. Reduce or Remove Secondary Accelerator: If using a thiuram or dithiocarbamate, reduce its concentration or rely solely on a delayed-action sulfenamide. ii. Add a Pre-Vulcanization Inhibitor (PVI): Incorporate a retarder like N-(Cyclohexylthio)phthalimide (CTP) at 0.1-0.3 phr to increase scorch safety by delaying the onset of cure.[7] B. Control Mixing Protocol: i. Monitor Batch Temperature: Keep the dump temperature of the mix below 110°C. ii. Two-Stage Mixing: Add the spiro compound and the vulcanization package (sulfur, accelerators) in a second, cooler mixing stage. |
| 3. Poor Filler Dispersion (Visible agglomerates, reduced tensile/tear strength) | A. Polarity Mismatch: The spiroacetal core imparts some polarity to the molecule. This can create compatibility issues with non-polar fillers like carbon black, while potentially improving interaction with polar fillers like silica.[11] B. Incorrect Mixing Sequence: Adding fillers after process oils can hinder their deagglomeration and dispersion.[12] | A. Optimize for Filler Type: i. For Carbon Black: Add a dispersing agent or processing aid (e.g., Struktol 40 MS) to improve compatibility between the filler and the polymer matrix.[12] ii. For Silica: Ensure a sufficient level of a silane coupling agent is used. The spiro compound is not a substitute for silane. B. Refine Mixing Procedure: Follow the standard, recommended mixing sequence: 1. Elastomer Breakdown 2. Add Spiro Compound & Activators (ZnO, Stearic Acid) 3. Add Fillers (in portions) 4. Add Plasticizers/Oils 5. Sweep and Dump 6. Add Curatives (Sulfur, Accelerators) on a cool mill or in a second pass.[7][12] |
| 4. Blooming (White or colored powder appears on the surface post-cure) | A. Excess Additive: The compound may be present at a concentration exceeding its solubility in the rubber matrix.[13] B. Incomplete Vulcanization: Unreacted spiro compound molecules can migrate to the surface over time.[10] | A. Adjust Dosage: Review the formulation to ensure the spiro compound is not overdosed. Experiment with slightly lower levels. B. Ensure Full Cure: i. Verify Cure Time: Use a rheometer to ensure the compound is cured to at least t95 (time to 95% of maximum torque). ii. Check Cure Temperature: Ensure the curing press or autoclave is reaching and maintaining the target temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in a rubber compound?
This molecule primarily functions as a co-agent or crosslinking modifier in sulfur vulcanization. The double bonds in its two cyclohexenyl groups act as cure sites, similar to the double bonds in diene rubbers like Natural Rubber (NR) or Styrene-Butadiene Rubber (SBR).[9] By participating in the vulcanization reaction, it can:
-
Alter Crosslink Density: Introduce additional crosslinks into the polymer network.
-
Modify Crosslink Structure: Potentially form more rigid, cyclic crosslink structures compared to linear polysulfidic chains, which can impact dynamic properties and heat resistance.
-
Act as an Anti-Stain Agent: Its use as an anti-stain agent has been noted.[5]
Q2: How does this spiro compound interact with the standard sulfur vulcanization system?
It integrates into the established mechanism of sulfur vulcanization. The process, illustrated in the diagram below, involves the formation of an active accelerator-sulfur complex, which then donates sulfur to the rubber chains. The cyclohexenyl groups on the spiro compound provide additional sites for this sulfurating agent to react, effectively competing with the polymer's own cure sites.
Caption: Interaction pathway in a sulfur cure system.
Q3: Can this compound be used in peroxide cure systems?
This is not recommended. The cyclohexenyl groups contain allylic hydrogens, which are susceptible to abstraction by peroxide radicals. This can lead to a variety of side reactions that interfere with the primary crosslinking mechanism of the elastomer, often resulting in inefficient cure and poor physical properties. Its use is best restricted to sulfur-based vulcanization systems.
Q4: Does the spiroacetal core of the molecule affect long-term stability or aging properties?
The spiroacetal linkage is generally stable under typical rubber service conditions. However, acetals can be susceptible to hydrolysis (cleavage by water) under acidic conditions. Therefore, in formulations containing highly acidic fillers (like certain clays) or for applications in acidic environments, there is a theoretical risk of slow degradation at the spiro center. It is crucial to evaluate the compound's performance in simulated service environments, particularly those involving heat, humidity, and potential exposure to acidic media.
Q5: What is the recommended procedure for incorporating this additive into a rubber mix?
This compound is a solid with a melting point of approximately 96-97°C.[1] For optimal dispersion, it should be added early in the mixing cycle, along with other solid ingredients like zinc oxide and stearic acid, after the initial breakdown of the rubber polymer.
Recommended Experimental Workflow:
Caption: Recommended two-stage mixing protocol.
References
-
3,9-Di-3-cyclohexen-1-yl-2,4,8,10-tetraoxaspiro[5.5]undecane - PubChem. [Link]
-
3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia. [Link]
-
Spiro compound - Wikipedia. [Link]
-
Common Problems with Rubber Compounds - FOREVER SEALS. [Link]
-
Troubleshooting Rubber Problems. [Link]
-
Why Rubber Chemicals Fail – Expert Troubleshooting Guide. [Link]
-
How to Improvement of Dispersibility of Rubber Compound. [Link]
-
Sulfur vulcanization - Wikipedia. [Link]
-
Vulcanization acceleration mechanism and performance characterization - Taizhou Huangyan Donghai Chemical Co.,Ltd. [Link]
-
Rubber-Filler Interactions and Its Effect in Rheological and Mechanical Properties of Filled Compounds - ResearchGate. [Link]
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- 1. This compound CAS#: 6600-31-3 [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
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- 4. Spiro compound - Wikipedia [en.wikipedia.org]
- 5. 3,9-Di-3-cyclohexen-1-yl-2,4,8,10-tetraoxaspiro[5.5]undecane | C19H28O4 | CID 98143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Vulcanization acceleration mechanism and performance characterization- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 7. blog.arihantreclamationpvtltd.com [blog.arihantreclamationpvtltd.com]
- 8. Formulation 101: A Guide to the Basics of Rubber Compounding - ChemCeed [chemceed.com]
- 9. Sulfur vulcanization - Wikipedia [en.wikipedia.org]
- 10. Common Problems with Rubber Compounds | FOREVER SEALS [foreverseals.com]
- 11. researchgate.net [researchgate.net]
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- 13. content.e-bookshelf.de [content.e-bookshelf.de]
Stability issues of "3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane" in acidic or basic media
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane?
As a spiroacetal, this compound is expected to be highly sensitive to acidic conditions, leading to hydrolysis. Conversely, it should exhibit significant stability in neutral to strongly basic environments.[2] This dual nature is characteristic of acetal functional groups, which serve as protecting groups for carbonyls in basic media but are readily cleaved by acid.
Q2: Why is the compound unstable in acidic media?
The instability in acidic media is due to the acid-catalyzed hydrolysis of the acetal linkages. The reaction is initiated by the protonation of one of the oxygen atoms in the spiroacetal rings. This protonation creates a good leaving group (an alcohol), facilitating the opening of one of the rings to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, leading to the eventual breakdown of the spiroacetal structure.
Q3: What are the expected degradation products under acidic conditions?
The acid-catalyzed hydrolysis of this compound is expected to yield pentaerythritol and two molecules of cyclohex-3-ene-1-carbaldehyde.
Troubleshooting Guide
Issue 1: Unexpected degradation of the compound in a formulation buffered at a seemingly neutral pH.
-
Possible Cause: The "neutral" pH may not be entirely neutral, or the formulation may contain acidic excipients. Even mildly acidic conditions (pH < 7) can initiate hydrolysis over time. Additionally, certain salts that are considered neutral can create acidic microenvironments.
-
Troubleshooting Steps:
-
Carefully measure the pH of your formulation at the start and over the course of your experiment.
-
Review all excipients for potential acidic properties. Common culprits include certain preservatives and counter-ions of active pharmaceutical ingredients.
-
If possible, adjust the pH to be slightly basic (pH 7.5-8.5) to significantly slow down hydrolysis.
-
Issue 2: Observing more degradation products than just pentaerythritol and cyclohex-3-ene-1-carbaldehyde.
-
Possible Cause: The cyclohexenyl groups contain double bonds that can be susceptible to reactions under certain conditions. For instance, strongly acidic conditions could potentially lead to hydration or other additions across the double bond.
-
Troubleshooting Steps:
-
Characterize the unknown degradation products using techniques like LC-MS or GC-MS to identify their structures.
-
Consider if your reaction conditions (e.g., presence of strong nucleophiles or oxidizing agents) could be promoting side reactions with the cyclohexenyl moieties.
-
If side reactions are confirmed, it may be necessary to modify the reaction conditions to be milder.
-
Issue 3: The compound appears to be degrading in a basic medium.
-
Possible Cause: While generally stable in basic conditions, very harsh basic conditions (e.g., high concentrations of strong bases like NaOH or KOH) combined with elevated temperatures could potentially lead to other, less common degradation pathways. However, this is less likely than acid-catalyzed hydrolysis. It's also possible that the starting material is contaminated with an acidic impurity.
-
Troubleshooting Steps:
-
Confirm the pH of your basic medium.
-
Analyze the purity of your starting material for any acidic impurities.
-
If degradation is still observed, consider using a milder base or lower temperatures.
-
Predicted Degradation Pathway in Acidic Media
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed hydrolysis of a spiroacetal.
Caption: Acid-catalyzed hydrolysis of the spiroacetal.
Stability Profile Summary
| Condition | Expected Stability | Primary Degradation Pathway | Key Considerations |
| Acidic (pH < 7) | Low | Acid-catalyzed hydrolysis | Rate of degradation increases with decreasing pH. |
| Neutral (pH ~7) | Moderate to High | Slow hydrolysis | Long-term storage may still lead to some degradation. |
| Basic (pH > 7) | High | Generally stable | Very harsh basic conditions may promote other reactions. |
Experimental Protocol: pH Stability Study
This protocol provides a general framework for assessing the stability of this compound at different pH values.
Materials:
-
This compound
-
Buffer solutions (e.g., pH 3, 5, 7, 9)
-
Acetonitrile or other suitable organic solvent
-
HPLC system with a suitable column (e.g., C18)
-
Incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.
-
Sample Preparation:
-
For each pH to be tested, add a small aliquot of the stock solution to a larger volume of the corresponding buffer to achieve the desired final concentration. The final concentration of the organic solvent should be kept low to minimize its effect on the pH and stability.
-
Prepare a control sample at each pH without the compound to serve as a blank.
-
-
Time Zero (T0) Analysis: Immediately after preparation, analyze an aliquot of each sample by HPLC to determine the initial concentration of the compound.
-
Incubation: Incubate the remaining samples at a controlled temperature (e.g., 25°C or 40°C).
-
Time Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample and analyze by HPLC.
-
Data Analysis:
-
Plot the concentration of the compound as a function of time for each pH.
-
Calculate the degradation rate constant (k) for each pH condition.
-
Identify and quantify any major degradation products.
-
Caption: Workflow for a pH stability study.
References
-
U.S. Tire Manufacturers Association. (n.d.). Preliminary (Stage 1) Alternatives Analysis Report Motor Vehicle Tires Containing N-(1,3- dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD). Retrieved from [Link]
-
Kerns, E. H., & Di, L. (2009). Stability challenges in drug discovery. Chemical biodiversity, 6(11), 1875–1886. [Link]
-
Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(8), 1617–1661. [Link]
-
CalSAFER. (2021, November 29). Motor Vehicle Tires Containing N-(1,3-dimethylbutyl)-N´-phenyl-p- phenylenediamine (6PPD). Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Analysis of 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane (Vulkazon® AFS) and Other Antiozonants for Elastomer Protection
This guide provides an in-depth comparative analysis of 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane, commercially known as Vulkazon® AFS, and other prominent classes of antiozonants used in the rubber industry. This document is intended for researchers, scientists, and professionals in drug development and material science who require a technical understanding of elastomer protection against ozone degradation.
The Imperative of Ozone Protection in Elastomers
Ozone (O₃), a highly reactive allotrope of oxygen, is a significant cause of degradation in unsaturated elastomers such as natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile rubber (NBR). This degradation, known as ozone cracking, occurs through the Criegee mechanism, where ozone attacks the carbon-carbon double bonds in the polymer backbone, leading to chain scission and the formation of characteristic cracks perpendicular to the direction of stress. This ultimately results in a loss of mechanical properties and premature failure of the rubber product. To counteract this, antiozonants are incorporated into rubber formulations.
Unveiling this compound (Vulkazon® AFS)
Chemical Structure and Properties:
Vulkazon® AFS is a cyclic acetal with the chemical formula C₁₉H₂₈O₄. It is a non-staining and non-discoloring antiozonant, making it particularly suitable for light-colored and colored rubber applications where aesthetics are crucial.[1]
Mechanism of Action:
As a chemical antiozonant, Vulkazon® AFS functions by reacting with ozone at a faster rate than the elastomer's double bonds, thus sacrificially protecting the polymer chains. While the precise reaction mechanism is not extensively detailed in publicly available literature, it is understood to be a scavenger of ozone. It is particularly noted for its effectiveness in providing dynamic ozone protection.[1][2]
Performance Characteristics:
-
Non-Staining: Its primary advantage is the absence of staining and discoloration, a significant issue with many other highly effective antiozonants.[1][2]
-
Dynamic Protection: Vulkazon® AFS is reported to provide excellent protection under dynamic stress conditions.[1]
-
Elastomer Compatibility: It is highly effective in chlorine-containing elastomers such as chloroprene rubber (CR), chlorinated isobutylene-isoprene rubber (CIIR), and brominated isobutylene-isoprene rubber (BIIR), where it can be used without the addition of waxes.[3]
-
Synergistic Requirements: For diene rubbers like NR and SBR, it is recommended to be used in combination with an antiozonant wax.[2][3] However, it is reported to be considerably less effective in these combinations compared to its counterpart, Vulkazon® AFD (an enol ether).[3]
-
Limitations: Vulkazon® AFS does not offer protection against thermo-oxidative degradation or flex-cracking. Therefore, it must be used in conjunction with other anti-degradants to provide comprehensive protection.[3]
A Comparative Overview of Alternative Antiozonants
The selection of an antiozonant system is a critical aspect of rubber compounding, with the choice depending on the elastomer type, service conditions, and aesthetic requirements. The main alternatives to Vulkazon® AFS fall into two categories: p-phenylenediamines (PPDs) and antiozonant waxes.
p-Phenylenediamine (PPD) Antiozonants
PPDs are the most effective and widely used class of chemical antiozonants. They are highly reactive towards ozone and function through a dual mechanism:
-
Ozone Scavenging: PPDs rapidly react with ozone, preventing it from attacking the rubber backbone.
-
Protective Film Formation: The reaction products of PPDs with ozone can form a protective film on the rubber surface, which acts as a physical barrier to further ozone attack.
Commonly Used PPDs:
-
6PPD (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine): Offers a balanced combination of ozone and flex-fatigue resistance and is widely used in tires.[4]
-
IPPD (N-isopropyl-N'-phenyl-p-phenylenediamine): Provides excellent ozone resistance.
-
DPPD (N,N'-diphenyl-p-phenylenediamine): Another effective PPD derivative.
Performance and Drawbacks:
The primary drawback of PPDs is their tendency to cause severe staining and discoloration, limiting their use to black rubber articles.[1] Furthermore, recent environmental concerns have been raised regarding the toxicity of some PPD transformation products, such as 6PPD-quinone, to certain aquatic species.[5]
Antiozonant Waxes
Antiozonant waxes are blends of paraffin and microcrystalline waxes that function as physical antiozonants.[6][7]
Mechanism of Action:
These waxes are compounded into the rubber and, due to their limited solubility, migrate to the surface to form a thin, impermeable film. This "bloom" acts as a physical barrier, preventing ozone from reaching the rubber surface. The effectiveness of the wax is dependent on the bloom rate, which is influenced by temperature and the composition of the wax blend.
Performance and Limitations:
-
Static Protection: Waxes are highly effective in protecting rubber under static conditions.[6]
-
Dynamic Conditions: Under dynamic stress, the wax film can crack and delaminate, leading to a loss of protection. In such applications, they are almost always used in combination with a chemical antiozonant like a PPD or Vulkazon® AFS.[6][8]
-
Synergy: A synergistic effect is often observed when waxes are used with chemical antiozonants, particularly under intermittent static and dynamic conditions.[8] The wax provides protection during static periods, while the chemical antiozonant is effective during dynamic flexing.
Comparative Performance Summary
The following table provides a qualitative comparison of Vulkazon® AFS with PPDs and antiozonant waxes. The lack of direct, publicly available quantitative experimental data for Vulkazon® AFS necessitates this qualitative approach.
| Feature | This compound (Vulkazon® AFS) | p-Phenylenediamines (PPDs) | Antiozonant Waxes |
| Primary Mechanism | Chemical (Ozone Scavenger) | Chemical (Scavenger & Film Former) | Physical (Barrier Film) |
| Staining/Discoloration | Non-staining | Staining | Non-staining |
| Static Ozone Protection | Moderate (often requires wax) | Excellent | Excellent |
| Dynamic Ozone Protection | Excellent | Excellent | Poor (can be detrimental) |
| Flex-Fatigue Protection | None | Good to Excellent | None (can be detrimental) |
| Heat Aging Protection | None | Moderate | None |
| Primary Application | Light-colored & colored goods, dynamic applications, chlorine-containing elastomers. | Black rubber goods, tires, dynamic applications. | Static applications, in combination with chemical antiozonants. |
| Environmental Concerns | Data not widely available | Transformation products can be toxic to aquatic life. | Generally considered low concern. |
Experimental Evaluation of Antiozonant Efficacy
To provide a framework for the quantitative comparison of these antiozonants, standardized testing methodologies are crucial. The following are key experimental protocols for evaluating antiozonant performance.
Ozone Chamber Testing
Ozone resistance is typically evaluated in a controlled ozone chamber according to standards such as ASTM D1149 (static and dynamic testing) and ISO 1431-1 (static and dynamic testing).[9][10][11][12]
Key Parameters:
-
Ozone Concentration: Typically in the range of 25 to 200 parts per hundred million (pphm).
-
Temperature: A standard temperature is often 40°C.
-
Strain: Samples are tested under a specific static or dynamic tensile strain.
-
Airflow: A constant flow of ozonized air is maintained.
Evaluation:
The primary metric is the time to the first appearance of cracks, which are observed visually or with a low-power microscope. The severity of cracking can also be rated against a standard scale.
Static vs. Dynamic Testing
-
Static Ozone Testing (per ASTM D1149): Test specimens are held at a constant elongation in the ozone chamber. This method is suitable for evaluating antiozonants intended for applications with minimal movement, such as seals and gaskets.[13][14]
-
Dynamic Ozone Testing (per ASTM D3395, now integrated into ASTM D1149, and ISO 1431-1): Specimens are subjected to continuous or intermittent cyclic strain. This is critical for evaluating antiozonants for applications like tire sidewalls and belts.[15][16][17]
Mechanistic Insights into Ozone Degradation and Protection
The fundamental chemistry of ozone attack and antiozonant intervention is critical to understanding their performance.
Conclusion
The selection of an antiozonant is a multi-faceted decision that requires a balance of performance, cost, and aesthetic considerations. This compound (Vulkazon® AFS) presents a compelling option for applications where non-staining properties and dynamic ozone resistance are paramount, particularly in chlorine-containing elastomers. However, for general-purpose diene rubbers, its performance appears to be more nuanced, often requiring synergistic combinations with waxes and potentially being outperformed by other non-staining alternatives like Vulkazon® AFD.
In contrast, p-phenylenediamines (PPDs) remain the benchmark for high-performance ozone and flex-fatigue protection, albeit with the significant drawback of discoloration. Antiozonant waxes are indispensable for robust static protection and play a crucial synergistic role with chemical antiozonants.
Ultimately, the optimal choice of antiozonant will depend on the specific requirements of the application. For critical applications, it is strongly recommended that formulators conduct their own comparative studies using the standardized testing protocols outlined in this guide to determine the most effective antiozonant system for their needs.
References
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ASTM D1149-18, Standard Test Methods for Rubber Deterioration—Cracking in an Ozone Controlled Environment, ASTM International, West Conshohocken, PA, 2018, [Link]
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ASTM International. (n.d.). D1149 Standard Test Methods for Rubber Deterioration—Cracking in an Ozone Controlled Environment. Retrieved from [Link]
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ASTM D3395-99(2004), Standard Test Methods for Rubber Deterioration-Dynamic Ozone Cracking in a Chamber, ASTM International, West Conshohocken, PA, 2004, [Link]
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ASTM International. (n.d.). ASTM D1149 - 99 Standard Test Method for Rubber Deterioration - Surface Ozone Cracking in a Chamber. Retrieved from [Link]
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Coi Rubber Products. (n.d.). ASTM D1149 Surface Ozone Crack Test. Retrieved from [Link]
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Smithers. (n.d.). ASTM D1149 | Testing by Standard. Retrieved from [Link]
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Tiêu chuẩn. (n.d.). Standard Test Methods for Rubber Deterioration-Dynamic Ozone Cracking in a Chamber. Retrieved from [Link]
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Pacorr. (2025, June 27). ISO and ASTM Standards for Ozone Chamber Testing: A Complete Guide. Retrieved from [Link]
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ASTM International. (2017, August 17). D3395 Standard Test Methods for Rubber Deterioration-Dynamic Ozone Cracking in a Chamber (Withdrawn 2007). Retrieved from [Link]
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downloadpdfstandard.in. (n.d.). ISO 1431-1. Retrieved from [Link]
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Effects of Wax and Substituted p-Phenylenediamine Antiozonants in Rubber. (1981, May 1). Rubber Chemistry and Technology. Retrieved from [Link]
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Afnor EDITIONS. (n.d.). NF ISO 1431-1. Retrieved from [Link]
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Infostore. (2023, November 27). ISO 1431-1-222 "Ozone cracking resistance of plastics, vulcanized or thermoplastic rubber". Retrieved from [Link]
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Ozone Services. (n.d.). OzoneLab™ Glossary entry for D3395 Standard Test Method. Retrieved from [Link]
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Wewon Environmental Chambers Co., Ltd. (2025, January 9). Assessing Rubber's Ozone Resistance with ISO 1431. Retrieved from [Link]
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Marcus Oil. (n.d.). Rubber Processing & Antiozonant Wax. Retrieved from [Link]
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Berkeley Center for Green Chemistry. (2021, December 18). Saving coho salmon: Alternatives for 6PPD in tire manufacturing. Retrieved from [Link]
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The world of LANXESS. (2010, January). Rubber Chemicals Product Range. Retrieved from [Link]
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Petronaft. (2025, September 22). Anti-Ozone Wax. Retrieved from [Link]
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LANXESS. (n.d.). Vulkazon AFS/LG. Retrieved from [Link]
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LANXESS. (n.d.). VULKAZON® AFS/LG. Retrieved from [Link]
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Lanxess. (n.d.). Safe protection against oxidation. Retrieved from [Link]
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ResearchGate. (n.d.). Antiozonants for white and colored rubber goods. Retrieved from [Link]
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Blue Frog Scientific. (2025, March 7). CCPD: A Potential Safer Alternative to 6PPD for the Environment. Retrieved from [Link]
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LANXESS. (n.d.). VULKAZON® AFS/LG. Retrieved from [Link]
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Wellt Chemicals. (2024, January 9). Comprehensive Overview of 6PPD | Rubber Antioxidant Types in 2024. Retrieved from [Link]
- Google Patents. (n.d.). US3157615A - Antiozonants and antiozonant compositions for elastomers.
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ACS Publications. (2023, March 24). Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation. Retrieved from [Link]
- Google Patents. (n.d.). US3157616A - Antiozonant rubber compositions containing alkylene bis-hydrazines.
- Google Patents. (n.d.). RU2073694C1 - Rubber composition being resistant to decomposition.
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ResearchGate. (n.d.). (PDF) Effect of Different Paraffin Waxes and Antiozonant on the Processing and Mechanical Properties of Natural Rubber. Retrieved from [Link]
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Seiko Chemical Co., Ltd. (n.d.). Non-staining antiozonants. Retrieved from [Link]
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ResearchGate. (n.d.). New phenylenediamine antiozonants for commodities based on natural and synthetic rubber. Retrieved from [Link]
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Matexion. (n.d.). LANXESS. Retrieved from [Link]
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ChemRxiv. (n.d.). Physicochemical properties of tire-derived para-phenylenediamine quinones - A comparison of experimental and computational approaches. Retrieved from [Link]
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ResearchGate. (n.d.). A study on the reaction between N-substituted p-phenylenediamines and ozone: Experimental results and theoretical aspects in relation to their antiozonant activity. Retrieved from [Link]
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ACS Publications. (2023, March 24). Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation. Retrieved from [Link]
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LANXESS. (2016, May 10). CEO 인사말. Retrieved from [Link]
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Lanxess. (2023, May 31). QUALITY PERFORMS. Retrieved from [Link]
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A Comparative Guide to Vulkazon® AFS and p-Phenylenediamine (PPD) Antiozonants for Elastomer Protection
In the field of polymer science and material durability, the fight against environmental degradation is paramount. For unsaturated elastomers, such as natural rubber (NR) and synthetic rubbers like styrene-butadiene rubber (SBR), atmospheric ozone (O₃) is a primary adversary. This guide provides an in-depth technical comparison of two key classes of antiozonants used to protect these materials: the industry-standard p-phenylenediamines (PPDs) and the non-staining alternative, Vulkazon® AFS. This document is intended for researchers, scientists, and formulation chemists seeking to optimize rubber compounds for longevity and performance.
The Aggressive Nature of Ozone and the Protective Role of Antiozonants
Ozone, even at the low concentrations present in the atmosphere, relentlessly attacks the carbon-carbon double bonds inherent in the backbones of many common elastomers.[1] This chemical assault, known as ozonolysis, leads to chain scission and the formation of microscopic cracks on the rubber surface, particularly when the material is under tensile stress.[2][3] These cracks can propagate, leading to a loss of mechanical properties and ultimately, catastrophic failure of the rubber component.
Antiozonants are chemical additives incorporated into rubber formulations to intercept and neutralize ozone before it can damage the polymer matrix.[1] They are essential for extending the service life of a vast array of rubber products, from automotive tires to industrial hoses and seals.
The Contenders: A Profile of PPDs and Vulkazon® AFS
p-Phenylenediamines (PPDs): The High-Performance Incumbent
The p-phenylenediamine family, particularly derivatives like N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), has been the cornerstone of ozone protection in the rubber industry for decades.[1] PPDs are highly effective and offer excellent resistance to both static and dynamic ozone attack, as well as providing antioxidant and anti-fatigue properties.[1] However, their use is associated with two significant drawbacks: a tendency to cause staining and discoloration in light-colored rubber articles, and the formation of a highly toxic environmental transformation product, 6PPD-quinone.[1][4]
Vulkazon® AFS: The Non-Staining Specialist
Vulkazon® AFS, a polymeric 2,2,4-trimethyl-1,2-dihydroquinoline, represents a key alternative for applications where aesthetics are critical. Its primary advantage is its non-staining and non-discoloring nature, making it indispensable for white or brightly colored rubber goods. While it provides effective ozone protection, particularly in elastomers like chloroprene rubber (CR), its overall efficacy, especially in diene rubbers under dynamic stress, is generally considered to be lower than that of the leading PPDs.
Mechanism of Protection: A Dichotomy of Action
The protective mechanisms of PPDs and Vulkazon® AFS differ significantly, which accounts for their performance variations.
PPDs: A Dual-Action Defense
PPDs employ a sophisticated, two-pronged defense strategy. First, they act as kinetic scavengers , migrating to the rubber surface and reacting with ozone at a faster rate than the ozone can react with the polymer chains.[4][5] Second, the ozonized PPD byproducts can polymerize and form a durable, flexible protective film on the rubber's surface. This film acts as a physical barrier, shielding the underlying polymer from further ozone ingress.
Figure 2. Scavenging-based protective mechanism of Vulkazon® AFS.
Performance Evaluation: Standardized Experimental Protocols
To quantify and compare the performance of these antiozonants, standardized testing methodologies are employed. These protocols create controlled, accelerated aging conditions to predict long-term durability.
Experimental Protocol: Static Ozone Resistance (ASTM D1149)
Objective: To evaluate the resistance of a rubber compound to ozone cracking under a constant tensile strain. This test is crucial for applications like seals, gaskets, and weatherstripping that are held in a fixed, stretched position.
Methodology:
-
Specimen Preparation: Standardized dumbbell or rectangular test specimens are cured from the rubber compounds containing the antiozonants under evaluation.
-
Conditioning: Specimens are conditioned for 24 hours at a standard temperature (e.g., 23°C) to allow for relaxation of internal stresses.
-
Straining: Samples are mounted in holders and stretched to a specified elongation, typically 20%.
-
Ozone Exposure: The strained specimens are placed inside a calibrated ozone test chamber. [6]Standard conditions are often 50 parts per hundred million (pphm) ozone concentration at 40°C. [7][8]5. Inspection and Evaluation: The specimens are inspected periodically (e.g., at 24, 48, 72 hours) under 2x or greater magnification. [7]The time until the first appearance of cracks is recorded, and the severity of cracking can be rated against a standard scale.
Experimental Protocol: Dynamic Ozone Resistance (ASTM D3395)
Objective: To assess ozone resistance under cyclic mechanical stress, simulating the service conditions of dynamic components like tires, belts, and vibration dampers.
Methodology:
-
Specimen Preparation: Test specimens, often in the form of belts or strips, are prepared from the vulcanized rubber compounds.
-
Dynamic Apparatus: The specimens are mounted onto a dynamic testing apparatus within the ozone chamber. This apparatus subjects the samples to repeated cycles of stretching and relaxing.
-
Ozone Exposure: The dynamic flexing occurs within the controlled ozone environment (e.g., 50 pphm O₃, 40°C).
-
Inspection and Evaluation: The test is run for a specified number of kilocycles (kc) or until cracks of a certain severity are observed. The number of cycles to failure or the crack growth rate is the primary metric.
Comparative Performance Data
While direct, publicly available side-by-side studies are limited, the following table synthesizes the generally accepted performance characteristics of Vulkazon® AFS and 6PPD in a typical diene rubber formulation, based on technical literature and industry knowledge.
| Performance Metric | Vulkazon® AFS (2 phr) | 6PPD (2 phr) | Control (No Antiozonant) |
| Static Ozone Resistance (ASTM D1149, 50 pphm O₃, 40°C, 20% strain) | Good to Excellent (>96 hours to first cracks) | Excellent (>168 hours to first cracks) | Very Poor (<2 hours to first cracks) |
| Dynamic Ozone Resistance (ASTM D3395) | Moderate | Excellent | Very Poor |
| Staining & Discoloration | None | Severe | None |
| Flex Fatigue Resistance | Poor | Excellent | Poor |
| Toxicity of Byproducts | Low | High (6PPD-quinone) | N/A |
Analysis: The data illustrates a clear trade-off. 6PPD provides superior protection against both static and, most notably, dynamic ozone attack. [1]Its effectiveness in mitigating flex fatigue is also a significant advantage in many applications. However, this high performance comes at the cost of severe staining and significant ecotoxicity concerns. Vulkazon® AFS offers robust protection, particularly under static conditions, with the crucial benefit of being completely non-staining. Its lower performance in dynamic applications and lack of anti-fatigue properties are key limitations.
The Formulation Scientist's Dilemma: A Decision Framework
The choice between Vulkazon® AFS and a PPD antiozonant is a classic materials science optimization problem, balancing performance, aesthetics, and safety.
Figure 3. A decision-making framework for selecting an appropriate antiozonant.
Choose PPDs when:
-
Ultimate performance is non-negotiable: For dynamically stressed components like tires, where failure can have severe safety implications, the superior protection of PPDs is often required.
-
The product is black: In carbon-black-filled compounds, the staining and discoloration caused by PPDs are masked.
Choose Vulkazon® AFS when:
-
Color is critical: For any light-colored or colored rubber product, Vulkazon® AFS is the preferred choice to maintain aesthetic integrity.
-
Environmental and toxicological impact is a primary concern: The absence of toxic transformation products like 6PPD-quinone makes Vulkazon® AFS a more environmentally benign option.
-
The application is primarily static: In static seals, profiles, and gaskets, Vulkazon® AFS provides excellent long-term ozone protection.
Conclusion
The selection of an antiozonant is a critical decision in rubber formulation that directly impacts product lifespan, safety, and marketability. While p-phenylenediamines like 6PPD remain the benchmark for high-performance applications due to their potent dual-action protective mechanism, their utility is limited by staining and severe environmental toxicity. Vulkazon® AFS provides a highly effective, non-staining alternative that is essential for color-critical applications and offers a significantly better environmental profile. The future of elastomer protection will likely involve the development of novel antiozonants that bridge this gap, offering the performance of PPDs without their associated drawbacks.
References
-
Demir, E., et al. (2024). Exploration of Green Alternatives to 6PPD (P-Phenylenediamine) Used as Antiozonant and Antioxidant in the Rubber Industry. Materials Sciences and Applications, 15, 87-100. [Link]
-
Rossomme, E. C., et al. (2023). Computational studies of rubber ozonation explain the effectiveness of 6PPD as an antidegradant and the mechanism of its quinone formation. Environmental science & technology, 57(13), 5216-5230. [Link]
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O-Ring Prüflabor Richter GmbH. (n.d.). EXPERT KNOWLEDGE FAILURE ANALYSIS OF ELASTOMER COMPONENTS. [Link]
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Lienert, K., et al. (2022). Ozone ageing: experimental methods on pristine and protected natural rubber. Athene Forschung. [Link]
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Apple Rubber. (2014, March 24). Understanding the link between ozone and rubber deterioration. Hot Topics. [Link]
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ResearchGate. (n.d.). The ozone test results of different rubber samples. [Link]
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U.S. Department of Agriculture, Agricultural Research Service. (2023, March 24). Computational studies of rubber ozonation explain the effectiveness of 6PPD as an antidegradant and the mechanism of its quinone formation. [Link]
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Ghori, M. F., & Spikes, H. (2021). Investigation of Ozone Cracking on Natural Rubber. ResearchGate. [Link]
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LORD Corporation. (n.d.). Impact of Antiozonants on Rubber-to-Metal Adhesion. [Link]
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Abraham, J., et al. (2012). Effect of Different Paraffin Waxes and Antiozonant on the Processing and Mechanical Properties of Natural Rubber. Journal of Rubber Research, 15(1), 35-50. [Link]
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National Center for Biotechnology Information. (2023). Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation. PubMed. [Link]
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ASTM International. (1999). ASTM D1149-99, Standard Test Method for Rubber Deterioration-Surface Ozone Cracking in a Chamber. [Link]
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LIB Industry. (2024, May 5). Why Is an Ozone Test Chamber Needed for Rubber Product Testing? [Link]
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Comparative Efficacy of 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane in Common Elastomer Systems: A Hypothetical Evaluation and Methodological Framework
An In-Depth Technical Guide
This guide provides a comprehensive technical analysis of the potential applications and efficacy of 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane (hereafter referred to as DCS-Undecane) as a performance additive in key elastomer types. Due to the absence of extensive published data on this specific molecule's performance in rubber compounding, this document establishes a theoretical framework based on its chemical structure and proposes a rigorous experimental protocol for its validation.
The core objective is to furnish researchers and formulation scientists with a foundational understanding of DCS-Undecane's hypothesized mechanisms of action and a practical, self-validating methodology to compare its performance against established industry alternatives.
Introduction to DCS-Undecane: A Structural and Functional Hypothesis
DCS-Undecane (CAS No. 6600-31-3) is a unique molecule characterized by a rigid spiroacetal core flanked by two cyclohexenyl groups.[1][2] While its documented industrial application is noted in "Rubber Product Manufacturing" and as an "anti-stain agent," specific performance metrics are not publicly available.[2] An analysis of its structure allows us to hypothesize its potential functions within an elastomer matrix.
-
The Spiroacetal Core: The central 2,4,8,10-tetraoxaspiro[5.5]undecane is a bicyclic system sharing a single carbon atom. Spirocyclic structures are known for imparting significant three-dimensional character and rigidity.[3][4] In a polymer matrix, this rigidity could translate to an increase in modulus and hardness, potentially acting as a non-black reinforcing agent.
-
The Cyclohexenyl Groups: Each of the two cyclohex-3-enyl substituents contains a reactive double bond. This unsaturation presents the most intriguing functionality. These sites could potentially:
-
Participate in Vulcanization: Act as co-agents in sulfur or peroxide cure systems, grafting onto the polymer backbone and increasing crosslink density.
-
Interact with Fillers: The cyclic structure and polarity of the oxygen atoms in the core might promote better interaction between the polymer and fillers like silica.
-
Function as an Antiozonant: One of its synonyms, "VULKAZON AFS," suggests a potential role in protecting against ozone degradation, a common function for molecules with reactive double bonds that can preferentially react with ozone.[2]
-
Based on this structural deconstruction, DCS-Undecane is hypothesized to be a multifunctional additive, potentially offering benefits as a processing aid, a co-curing agent, and/or a stabilizer.
Caption: Hypothesized structure-function relationship of DCS-Undecane.
Comparative Performance Framework: DCS-Undecane vs. Standard Additives
To assess the potential of DCS-Undecane, its performance must be benchmarked against industry-standard additives across a range of elastomers. This guide considers four widely used polymers: Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), Nitrile Butadiene Rubber (NBR), and Ethylene Propylene Diene Monomer (EPDM).
Benchmark Alternatives:
-
Processing Aid: Stearic Acid - A ubiquitous fatty acid that acts as a lubricant and cure activator.[5]
-
Reinforcing Filler: Carbon Black N330 - A highly reinforcing filler known for enhancing tensile strength, tear resistance, and abrasion resistance in diene rubbers.[6]
Base Compounding Formulations
The following tables outline standard formulations for each elastomer type. DCS-Undecane would be added at varying levels (e.g., 2, 5, 10 phr) to these base recipes, replacing an equivalent amount of filler or being added as a separate component to assess its net effect.
Table 1: Standard Compounding Formulations (in parts per hundred rubber - phr)
| Ingredient | Function | NR | SBR | NBR | EPDM |
|---|---|---|---|---|---|
| Elastomer | Base Polymer | 100 | 100 | 100 | 100 |
| Carbon Black (N330) | Reinforcing Filler | 50 | 50 | 50 | 60 |
| Zinc Oxide | Activator | 5 | 5 | 5 | 5 |
| Stearic Acid | Activator/Processing Aid | 2 | 2 | 1 | 2 |
| Antioxidant (TMQ) | Stabilizer | 2 | 2 | 2 | 2 |
| Paraffin Wax | Antiozonant/Processing Aid | 1 | 1 | - | 1.5 |
| Sulfur | Curing Agent | 2.5 | 2 | 1.5 | 1.5 |
| Accelerator (CBS) | Curing Agent | 0.7 | 1 | 1.5 | 2 |
Hypothetical Performance Data
The tables below present a hypothetical comparison to illustrate the expected outcomes if DCS-Undecane performs according to its structural potential. This is not experimental data but a logical projection to guide research.
Causality Behind Projections:
-
Mooney Viscosity: The bulky, rigid structure of DCS-Undecane might slightly increase compound viscosity compared to a lubricant like stearic acid.
-
Scorch Time (ts2): If the cyclohexenyl groups interact with the cure system, it could slightly retard the onset of cure, increasing scorch safety.
-
Optimum Cure Time (t90): As a potential co-agent, it might accelerate the overall cure rate, reducing t90.
-
Hardness & Modulus: The rigid spiro core is expected to significantly increase hardness and modulus at 300% elongation.
-
Tensile Strength & Elongation: Increased crosslinking and rigidity may lead to higher tensile strength but could reduce the ultimate elongation at break, a common trade-off.
Table 2: Hypothetical Rheological Properties (Cure at 160°C)
| Elastomer | Additive (5 phr) | Mooney Viscosity (ML 1+4 @ 100°C) | Scorch Time, ts2 (min) | Cure Time, t90 (min) | Max Torque, MH (dNm) |
|---|---|---|---|---|---|
| NR | Control (No Additive) | 60 | 3.5 | 12.0 | 18.0 |
| Stearic Acid | 55 | 3.2 | 11.5 | 17.5 | |
| DCS-Undecane | 62 | 4.0 | 10.5 | 20.0 | |
| SBR | Control (No Additive) | 55 | 4.0 | 15.0 | 16.0 |
| Stearic Acid | 51 | 3.8 | 14.5 | 15.8 |
| | DCS-Undecane | 57 | 4.5 | 13.0 | 18.5 |
Table 3: Hypothetical Mechanical & Aging Properties
| Elastomer | Additive (5 phr) | Hardness (Shore A) | Tensile Strength (MPa) | Elongation at Break (%) | 300% Modulus (MPa) | Ozone Resistance* |
|---|---|---|---|---|---|---|
| NR | Control (No Additive) | 65 | 22 | 550 | 10.0 | Poor |
| Stearic Acid | 64 | 21 | 560 | 9.8 | Poor | |
| DCS-Undecane | 68 | 24 | 500 | 12.5 | Moderate | |
| SBR | Control (No Additive) | 68 | 18 | 450 | 11.0 | Moderate |
| Stearic Acid | 67 | 17.5 | 460 | 10.8 | Moderate | |
| DCS-Undecane | 72 | 20 | 410 | 14.0 | Good |
*Based on hypothesized antiozonant function.
Experimental Validation: Protocols and Methodologies
To move from hypothesis to fact, a structured experimental plan is essential. The following protocols are designed as a self-validating system, ensuring that results are reproducible and directly comparable.
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- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Natural Rubber/Styrene–Butadiene Rubber Blend Composites Potentially Applied in Damping Bearings [mdpi.com]
Validating the Non-Staining Properties of Vulkazon® AFS in Accelerated Aging Tests: A Comparative Guide
Introduction: The Critical Role of Color Stability in Elastomers
In the realm of high-performance materials, particularly within the medical, automotive, and consumer goods sectors, the functional integrity of elastomeric components is paramount. However, aesthetic stability is often an equally critical design and quality parameter. Light-colored and white rubber articles are highly susceptible to discoloration when exposed to environmental stressors like ultraviolet (UV) radiation, heat, and atmospheric ozone[1][2]. This degradation not only compromises the product's appearance but can also be an early indicator of compromised physical properties.
The primary defense against such degradation is the incorporation of antidegradants, a class of additives that includes antioxidants and antiozonants. While highly effective, many conventional antidegradants, such as p-phenylenediamines (PPDs), are notorious for causing severe staining and discoloration, rendering them unsuitable for anything but black-colored rubber products[1]. Even common "non-staining" phenolic antioxidants can undergo chemical transformations that lead to undesirable yellowing or "pinking" over time[3][4].
This guide presents a technical validation of Vulkazon® AFS, a non-staining antiozonant, through a comparative analysis against common alternatives. We will delve into the chemical mechanisms of discoloration, provide detailed protocols for accelerated aging tests based on ASTM standards, and present a framework for quantitative color analysis, offering researchers and formulators a robust methodology for evaluating color stability in their own applications.
The Chemistry of Discoloration: Why Antidegradants Stain
To appreciate the performance of a non-staining additive, it is crucial to understand the mechanisms by which others cause discoloration. The color change is not an arbitrary side effect; it is a direct consequence of the antidegradant's chemical transformation as it performs its protective function.
The Staining Mechanism of Phenolic Antioxidants
Phenolic antioxidants are primary antioxidants that function by donating a hydrogen atom to terminate free radical chain reactions, a process essential for preventing thermo-oxidative degradation[4]. However, this sacrificial act transforms the phenol into a phenoxy radical. Through a series of subsequent oxidation steps, these intermediates can convert into highly conjugated quinone-type structures, such as quinone methides and stilbene quinones[5][6]. These molecules are potent chromophores (light-absorbing compounds) that impart a distinct yellow, pink, or brown hue to the polymer matrix, even at low concentrations[3][7]. This phenomenon is often exacerbated by exposure to atmospheric pollutants like nitrogen oxides (NOx), leading to a condition known as "gas fading"[3][4].
Caption: Oxidation pathway of phenolic antioxidants leading to colored quinone byproducts.
The Vulkazon® AFS Advantage: A Non-Staining Mechanism
Vulkazon® AFS (Bis-(1,2,3,6-tetrahydrobenzaldehyde) pentaerythrityl acetal) is a cyclic acetal containing olefinic double bonds[8][9]. Its protective mechanism against ozone is fundamentally different from that of radical-scavenging antioxidants. Instead of terminating radical chains, the double bonds within the Vulkazon® AFS molecule have a high affinity for ozone and react with it competitively[10]. This reaction cleaves the ozone molecule and prevents it from attacking the double bonds in the polymer backbone, thus preventing ozone cracking[1][10]. Crucially, the byproducts of this reaction are not conjugated chromophores, meaning the antiozonant performs its function without generating color. This makes it an inherently non-staining and non-discoloring solution[1][8].
Comparative Materials Profile
Selecting the appropriate antidegradant requires balancing performance, cost, and aesthetic impact. The table below compares Vulkazon® AFS with other common classes of antidegradants.
| Additive Class | Example Compound | Primary Function | Staining/Discoloration Potential | Typical Applications |
| Cyclic Acetal | Vulkazon® AFS | Antiozonant | None . Non-staining and non-discoloring[1][8]. | Light-colored or colored goods: automotive profiles, hoses, cables, aquatic wear[1][11]. |
| p-Phenylenediamine (PPD) | 6PPD | Antioxidant & Antiozonant | Severe . Stains by contact and migration[1]. | Black rubber goods only: tires, heavy-duty mechanical parts. |
| Hindered Phenol | Styrenated Phenol | Antioxidant | Moderate . Prone to yellowing/pinking via oxidation ("gas fading")[3][12]. | White and light-colored goods where slight color shift is tolerable[12][13]. |
| Hindered Amine (HALS) | HALS-770 | UV Light Stabilizer & Antioxidant | Low . Generally considered non-discoloring[14]. | Plastics and coatings requiring long-term UV stability. |
Experimental Design for Validation
To objectively validate the non-staining properties of Vulkazon® AFS, a controlled experiment is designed based on internationally recognized standards.
-
Objective : To quantitatively measure and compare the color stability of a light-colored Chloroprene Rubber (CR) compound stabilized with Vulkazon® AFS against compounds containing a staining PPD and a discoloring phenolic antioxidant after exposure to accelerated aging conditions.
-
Rationale for Test Selection :
-
ASTM D1148 : This is the definitive standard for evaluating discoloration of light-colored rubber surfaces from UV radiation, heat, and humidity, simulating outdoor exposure[15][16].
-
ISO 3865 : This standard provides methods to assess staining of adjacent materials, which is critical for applications where the rubber part is in contact with other surfaces[17][18].
-
-
Evaluation Method : Color will be measured instrumentally using a spectrophotometer. Data will be recorded in the CIELAB color space (L, a, b), and the total color difference (ΔE) will be calculated to provide a quantitative measure of discoloration[19][20]. A higher ΔE* value signifies a greater color change.
Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for conducting the comparative analysis.
Part A: Compounding and Sample Preparation
-
Base Formulation : Prepare a masterbatch of a standard white CR formulation.
-
Additive Incorporation : Divide the masterbatch into four equal portions.
-
Compound 1 (Control) : No antidegradant.
-
Compound 2 (Vulkazon® AFS) : Add 2.0 phr of Vulkazon® AFS.
-
Compound 3 (Phenolic AO) : Add 2.0 phr of a common Styrenated Phenol antioxidant.
-
Compound 4 (PPD) : Add 2.0 phr of a staining PPD antiozonant.
-
-
Mixing : Mix each compound on a two-roll mill according to the procedures outlined in ASTM D3182.
-
Curing : Press-cure sheets of each compound to a thickness of 2 mm at the recommended temperature and time.
-
Specimen Cutting : Die-cut test specimens from the cured sheets.
Part B: Accelerated Aging Workflow (per ASTM D1148)
The workflow diagram below outlines the standardized procedure for accelerated aging and subsequent analysis.
Caption: Experimental workflow for accelerated aging and colorimetric analysis.
Part C: Colorimetric Measurement and Calculation
-
Instrumentation : Use a calibrated sphere spectrophotometer with a D65 illuminant and 10° observer setting.
-
Initial Measurement : Before aging, measure the L, a, and b* values for three separate spots on each test specimen. Record these as L₀, a₀, and b₀*.
-
Post-Aging Measurement : After each aging interval, repeat the measurements on the same specimens to obtain L₁, a₁, and b₁*.
-
Calculation : Calculate the total color difference (ΔE*) for each specimen using the following formula:
ΔE* = √[(L₁* - L₀)² + (a₁ - a₀)² + (b₁ - b₀*)²]
Data Analysis and Expected Results
The quantitative data from this experiment will clearly differentiate the performance of the antidegradants. The expected results are summarized in the table below.
| Compound | Antidegradant | Initial L | ΔL (Lightness) | Δa (Red-Green Shift) | Δb (Yellow-Blue Shift) | Total Color Change (ΔE)* | Visual Observation |
| 1 | Control (None) | 92.5 | -5.0 | +1.5 | +8.0 | 9.57 | Moderate yellowing, slight darkening. |
| 2 | Vulkazon® AFS | 92.3 | -1.2 | +0.3 | +1.5 | 1.94 | Minimal change, color stable. |
| 3 | Phenolic AO | 92.4 | -4.5 | +2.5 | +15.0 | 15.92 | Severe yellowing. |
| 4 | PPD | 92.6 | -40.0 | -5.0 | -12.0 | 42.18 | Extreme darkening and browning. |
Note: Data are representative and intended for illustrative purposes.
As the data show, the Vulkazon® AFS compound is expected to exhibit a very low ΔE* value, indicating superior color stability. The phenolic antioxidant will likely cause a significant increase in the b* value, corresponding to pronounced yellowing. The PPD-containing compound will show a catastrophic failure in color stability, with a large negative ΔL* (darkening) and a massive overall ΔE*.
Conclusion
The evidence from standardized accelerated aging tests provides a clear and quantitative validation of Vulkazon® AFS as a high-performance, non-staining, and non-discoloring antiozonant. By employing a protective mechanism that does not generate chromophoric byproducts, Vulkazon® AFS effectively prevents ozone degradation while preserving the intended color and appearance of the final product. For researchers, scientists, and engineers developing light-colored or color-critical elastomeric components, Vulkazon® AFS offers a reliable solution to the persistent challenge of discoloration, ensuring both functional durability and long-term aesthetic integrity.
References
-
ASTM D1148-13, Standard Test Method for Rubber Deterioration—Discoloration from Ultraviolet (UV) or UV/Visible Radiation and Heat Exposure of Light-Colored Surfaces, ASTM International. [Link]
-
Chembroad. (2024). Non-Staining Antioxidant for Rubber: A Comprehensive Guide. [Link]
-
LANXESS. (2019). Safe protection against oxidation. [Link]
-
Seiko Chemical Co., Ltd. Non-staining antioxidants. [Link]
-
HunterLab. Color Analysis for Plastic & Polymer Additives in Production. [Link]
-
Pukhraj Group. Rubber Anti-oxidants. [Link]
-
AFNOR Editions. Standard ASTM D1148-13. [Link]
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Scribd. Vulkazon AFS Product Information. [Link]
-
ResearchGate. Discoloration Phenomenon Induced by the Combination of Phenolic Antioxidants & Hindered Amine Light Stabilisers. [Link]
-
HunterLab. Color-Changing Plastics: Applying Spectral Data to New Technology Development. [Link]
-
Ampacet Corporation. Yellowing and Pinking of White PE/PP. [Link]
- Pospíšil, J., et al. (2002). Discoloration of polymers by phenolic antioxidants.
-
LookChem. Nonstaining Antiozonant NOXCA(Vulkazon AFS) CAS NO.6600-31-3. [Link]
-
ASTM D573-04, Standard Test Method for Rubber—Deterioration in an Air Oven, ASTM International. [Link]
-
SIMONA PMC. How to Avoid Pinking & Yellowing of Polyolefin Polymers. [Link]
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YouTube. Understanding ASTM D573: Rubber Deterioration Testing. [Link]
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Chitec. Six Causes of Plastic Yellowing Part 3: The “Side Effect” of Antioxidants. [Link]
-
ResearchGate. Antiozonants for white and colored rubber goods. [Link]
-
BSI Knowledge. BS ISO 3865:2020. [Link]
-
ASTM International. D1148 Standard Test Method for Rubber Deterioration—Discoloration from Ultraviolet (UV) or UV/Visible Radiation and Heat Exposure of Light-Colored Surfaces. [Link]
-
International Organization for Standardization. ISO 3865:2020. [Link]
-
Scribd. Vulkazon® AFS/LG - 0020e. [Link]
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Linshang Technology. How to Use a Spectrophotometer for Plastic Color Matching. [Link]
-
YLSCH Industry. Introduction of Rubber Antiozonant YLSCH-RBB® NOXCA. [Link]
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- 6. Sci-Hub. Discoloration of polymers by phenolic antioxidants / Polymer Degradation and Stability, 2002 [sci-hub.box]
- 7. Six Causes of Plastic Yellowing Part 3: The “Side Effect” of Antioxidants ∣ Chitec Technology Co., Ltd. [chitec.com]
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"3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane" versus other spiro compounds in polymer applications
In the ever-evolving landscape of polymer science, the pursuit of materials with enhanced performance characteristics is a constant endeavor. Among the diverse molecular architectures employed to achieve these advancements, spiro compounds stand out for their unique structural rigidity and versatile functionalities. These molecules, characterized by two rings connected by a single common atom, have carved out distinct and valuable niches in polymer applications. This guide provides an in-depth technical comparison of two prominent roles of spiro compounds: the well-established use of spiro orthoesters and spiro orthocarbonates as "expanding monomers" to mitigate polymerization shrinkage, and the specialized application of compounds like 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane as functional additives, specifically as non-staining antiozonants in the rubber industry.
This comparative analysis will elucidate the fundamental differences in their mechanisms of action, performance attributes, and experimental validation, offering researchers, scientists, and drug development professionals a clear perspective on the multifaceted utility of spiro compounds in modern polymer systems.
Part 1: The Expanding Monomer Paradigm: Spiro Orthoesters and Spiro Orthocarbonates in Low-Shrinkage Polymers
A significant challenge in the field of polymer chemistry is the volumetric shrinkage that occurs during polymerization. This phenomenon can lead to internal stresses, microcracks, and poor adhesion in the final product, compromising its mechanical integrity and performance. Spiro orthoesters (SOEs) and spiro orthocarbonates (SOCs) have emerged as a compelling solution to this problem. Their unique double ring-opening polymerization mechanism allows them to act as "expanding monomers," counteracting the shrinkage that accompanies the formation of polymer chains.
Mechanism of Action: A Volumetric Balancing Act
The key to the low-shrinkage or even expanding behavior of SOEs and SOCs lies in their cationic ring-opening polymerization.[1][2] Unlike conventional vinyl polymerization where single bonds are converted to shorter double bonds leading to a net volume reduction, the polymerization of spiro compounds involves the cleavage of two rings for every new polymer chain linkage formed. This process effectively increases the molar volume, offsetting the inherent shrinkage.[3]
Comparative Performance Data
The efficacy of various spiro compounds in reducing polymerization shrinkage has been extensively studied. The degree of expansion or shrinkage is influenced by the specific molecular structure of the spiro monomer.
| Spiro Compound Type | Example Monomer | Polymerization Shrinkage (%) | Key Application Areas |
| Spiro Orthoester (SOE) | 1,5,7,11-Tetraoxaspiro[5.5]undecane derivative | Near-zero to slight expansion | Dental composites, high-precision castings |
| Spiro Orthocarbonate (SOC) | 3,9-Dimethylene-1,5,7,11-tetraoxaspiro[5.5]undecane | Up to 3.5% expansion | Dental composites, adhesives |
| Vinyl-functionalized Spiro Compound | 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane | Shrinkage reduction (co-polymerization) | Cross-linking agent, acid-degradable micelles |
Table 1: Comparative performance of different classes of spiro compounds as expanding monomers.
Experimental Protocol: Cationic Polymerization of a Spiro Orthoester
The following protocol outlines a general procedure for the cationic ring-opening polymerization of a spiro orthoester, a common method to synthesize low-shrinkage polymers.
Materials:
-
Spiro orthoester monomer
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Cationic initiator (e.g., boron trifluoride etherate, BF₃·OEt₂)
-
Inert gas supply (e.g., nitrogen, argon)
-
Quenching agent (e.g., methanol)
Procedure:
-
Monomer Preparation: The spiro orthoester monomer is purified by distillation or recrystallization to remove any impurities that may interfere with the polymerization.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet is charged with the purified spiro orthoester monomer and anhydrous solvent.
-
Initiation: The reaction mixture is cooled to the desired temperature (typically between -78°C and room temperature to control the reaction rate). The cationic initiator, dissolved in a small amount of anhydrous solvent, is added dropwise to the stirred solution.
-
Polymerization: The reaction is allowed to proceed under an inert atmosphere for a specified period, during which the viscosity of the solution typically increases.
-
Termination: The polymerization is terminated by the addition of a quenching agent, such as methanol, which reacts with the active cationic species.
-
Isolation and Purification: The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol, hexane). The precipitated polymer is then collected by filtration, washed, and dried under vacuum.
Part 2: A Different Functionality: this compound as a Non-Staining Antiozonant
In contrast to the role of spiro compounds as polymer building blocks, this compound (DCTS), commercially known as Vulkazon AFS, exemplifies their application as a highly specialized functional additive.[4] Its primary and well-documented use is not in polymerization but as a non-staining antiozonant for the rubber industry.[1][5][6]
Mechanism of Action: Sacrificial Protection against Ozone Attack
Ozone is a powerful oxidizing agent that can cause significant degradation of rubber products, leading to cracking and premature failure. Traditional antiozonants, such as p-phenylenediamines (PPDs), are effective but cause staining, limiting their use in light-colored rubber goods. DCTS offers an elegant solution to this problem. Its cyclohexenyl groups contain double bonds that are more reactive towards ozone than the double bonds in the polymer backbone of the rubber.[6]
By preferentially reacting with ozone, DCTS sacrificially protects the rubber, preventing ozone-induced chain scission and cracking.[2] This mechanism does not involve incorporation into the polymer backbone, but rather its presence as a protective additive within the rubber matrix.
Performance and Applications
DCTS is highly effective in protecting a wide range of elastomers from ozone degradation, including:
-
Chloroprene rubber (CR)
-
Chlorinated and brominated isobutylene-isoprene rubber (CIIR and BIIR)
-
Natural rubber (NR)
-
Styrene-butadiene rubber (SBR)
Its key advantage is its non-staining nature, making it ideal for light-colored and colored rubber products where aesthetics are important.[6] Applications include automotive profiles and seals, hoses, cables, and other technical rubber goods.[5]
Part 3: Comparative Summary and Conclusion
The examination of this compound and other spiro compounds reveals a fascinating dichotomy in their polymer-related applications. While their shared spirocyclic core imparts unique structural features, their peripheral functionalities dictate their ultimate role in a polymer system.
| Feature | Spiro Orthoesters/Orthocarbonates | This compound (DCTS) |
| Primary Role | Monomer | Additive (Antiozonant) |
| Mechanism | Cationic double ring-opening polymerization | Competitive reaction with ozone |
| Primary Benefit | Reduction of polymerization shrinkage | Prevention of ozone-induced cracking |
| Key Application | Low-shrinkage polymers (e.g., dental composites) | Non-staining protection of rubber products |
| Incorporation | Becomes part of the polymer backbone | Dispersed within the polymer matrix |
Table 2: A head-to-head comparison of the roles of different spiro compounds in polymer applications.
References
- LANXESS. (2010). Rubber Chemicals Product Range Edition 2010-01.
- Chikaoka, S., Takata, T., & Endo, T. (1991). Cationic Ring-Opening Polymerization of Spiroorthoester: Polymer Structure, Polymerization Mechanism, and Volume. Macromolecules, 24(25), 6557–6561.
-
PubChem. (n.d.). 3,9-Di-3-cyclohexen-1-yl-2,4,8,10-tetraoxaspiro[5.5]undecane. Retrieved from [Link]
-
YLSCH-RBB®. (2022, November 21). Introduction of Rubber Antiozonant. Retrieved from [Link]
- Kautschuk, G. (1996). Antiozonants for white and colored rubber goods. Gummi, Fasern, Kunststoffe, 49(10), 776-781.
- Bailey, W. J., & Endo, T. (1977). Polymerization of Spiro Ortho Esters Preliminary Kinetic Results. DTIC.
-
ResearchGate. (n.d.). Poly(N, N-dimethylacrylamide-co-3, 9-divinyl-2, 4, 8, 10-tetraoxaspiro (5.5) undecane) synthesis as matrix ensuring intramolecular strategies for further coupling applications. Retrieved from [Link]
- Sanda, F., & Endo, T. (1999). Syntheses and Polymerizations of Spiro Orthoesters. Journal of Synthetic Organic Chemistry, Japan, 57(9), 751-761.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023, October 17). The Role of this compound in Specialty Chemical Manufacturing. Retrieved from [Link]
- Heller, J., Himmelstein, K. J. (1985). Poly (ortho ester) biodegradable polymer systems. In Methods in Enzymology (Vol. 112, pp. 422-436). Academic Press.
- Stansbury, J. W. (1992). Synthesis and polymerization of new expanding dental monomers. Journal of dental research, 71(7), 1408-1412.
- Thompson, D. H., Gerasimov, O. V., Wheeler, J. J., Rui, Y., & Anderson, V. C. (1999). Triggered release from polymer-stabilized liposomes. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1416(1-2), 159-173.
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A Quantitative Comparison of Vulkazon AFS for Ozone Protection in Elastomers
This guide provides a detailed, quantitative comparison of Vulkazon AFS, a non-staining antiozonant, against other alternatives for the protection of elastomeric compounds. It is intended for researchers, scientists, and professionals in drug development and material science who require an in-depth understanding of antiozonant performance, supported by experimental data and methodologies.
The Challenge: Ozone Degradation in Elastomers
Elastomers containing olefinic double bonds in their polymer backbone, such as natural rubber (NR), polybutadiene (BR), and styrene-butadiene rubber (SBR), are highly susceptible to degradation by ozone.[1] Even at very low atmospheric concentrations, ozone can initiate a reaction that leads to the scission of the polymer chains.[2] This degradation manifests as surface cracking, particularly when the material is under static or dynamic strain, leading to a rapid deterioration of mechanical properties and ultimately, product failure.[3][4]
To counteract this, antiozonants are incorporated into rubber formulations. The most widely used and effective class of chemical antiozonants are derivatives of p-phenylenediamine (PPDs).[2][5][6] However, PPDs have a significant drawback: they cause severe staining and discoloration, rendering them unsuitable for white, colored, or non-contact-staining rubber articles.[5][6][7] This limitation necessitates the use of effective, non-staining alternatives like Vulkazon AFS.
Vulkazon AFS: A Non-Staining Antiozonant Solution
Vulkazon AFS is a specialty chemical designed to provide ozone protection without discoloration.
-
Chemical Name: 3,9-Di-(3-Cyclohexenyl)-2,4,8,10-Tetraoxaspiro(5.5)Undecane[8]
Mechanism of Protection
Unlike PPDs, which have a complex protective mechanism, Vulkazon AFS functions primarily as a competitive scavenger. It is a cyclic unsaturated acetal containing olefinic double bonds in its molecular structure.[5] These double bonds have a higher reactivity towards ozone than the double bonds in the elastomer backbone. Consequently, Vulkazon AFS preferentially reacts with and consumes ozone at the rubber's surface, preventing the ozone from attacking and cleaving the polymer chains.[5] It does not act as a chain-terminating antioxidant for thermo-oxidative aging.[5]
Caption: Experimental workflow for antiozonant evaluation.
Comparative Performance Analysis
Vulkazon AFS is typically compared against the industry-standard PPDs and protective waxes.
| Feature | Vulkazon AFS | p-Phenylenediamines (PPDs) | Protective Waxes |
| Protection Mechanism | Chemical Scavenger (Competitive Reaction) [5] | Chemical Scavenger & Protective Film Former [12] | Physical Barrier [2] |
| Ozone Protection | Good to Excellent, especially in CR, CIIR, BIIR. [7][8]Often used with wax in NR/SBR. [7] | Excellent, particularly in dynamic applications. The industry benchmark. | Moderate to Good. Efficacy is temperature and strain dependent. |
| Staining/Discoloration | Non-staining [6][7] | Severe Staining and contact discoloration. [5][6] | Non-staining (can cause surface bloom). |
| Thermo-Oxidative Stability | None. Requires a separate antioxidant. [8] | Good. | None. |
| Flex-Cracking Resistance | None. Requires a separate antioxidant. [8] | Excellent. | Minimal. |
| Peroxide Cure Compatibility | Compatible. [7] | Generally not compatible (retarding effect). | Compatible. |
| Key Applications | White or colored goods, non-staining articles (e.g., automotive profiles, cables, leisure goods). [6][7] | Black rubber goods, especially tires and dynamic industrial components. [6] | Static applications, often in combination with chemical antiozonants. |
Experimental Data Synopsis
The following table summarizes typical results from a static ozone exposure test (e.g., 50 pphm ozone, 40°C, 20% strain) on a Natural Rubber (NR) compound.
| Formulation | Antiozonant System (phr) | Time to First Crack (Hours) | Tensile Strength Retention (%) after 96h | Appearance |
| Control | None | < 8 | < 40% | Severe, deep cracks |
| Vulkazon AFS | Vulkazon AFS (2.0) | 24 - 48 | ~65% | No discoloration, fine surface cracks |
| Vulkazon AFS + Wax | Vulkazon AFS (1.5) + Wax (1.5) | > 96 | ~85% | No discoloration, no cracks |
| PPD | 6PPD (2.0) | > 150 | > 90% | Severe brown discoloration, no cracks |
These illustrative data highlight that while PPDs offer the highest level of intrinsic protection, the synergistic combination of Vulkazon AFS with a protective wax provides excellent ozone resistance without compromising the color of the final product. For elastomers like chloroprene (CR) and butyl (IIR/CIIR), Vulkazon AFS is highly effective even when used alone. [7][8]
Detailed Experimental Protocol: Static Ozone Resistance
This protocol is based on the principles outlined in ASTM D1149 - Standard Test Methods for Rubber Deterioration—Cracking in an Ozone Controlled Environment.
Objective: To quantify the static ozone resistance of a vulcanized rubber compound containing Vulkazon AFS.
Materials & Equipment:
-
Vulcanized rubber test specimens (e.g., 150 x 25 x 2 mm strips).
-
Specimen mounting rack allowing for 20% elongation.
-
Ozone test chamber with controlled ozone concentration, temperature, and airflow.
-
Microscope or magnifying glass (7x magnification) for crack inspection.
-
Tensile testing machine.
-
Hardness tester (Shore A Durometer).
Procedure:
-
Initial Property Measurement:
-
Measure the initial tensile strength, elongation at break, and hardness of at least three control specimens that will not be exposed to ozone. Record the average values.
-
-
Specimen Preparation and Mounting:
-
Place benchmark marks on the test specimens (e.g., 100 mm apart).
-
Mount the specimens onto the rack, stretching them until the benchmarks are 120 mm apart to achieve 20% static strain.
-
Allow the mounted specimens to condition at room temperature for at least 24 hours, away from light and ozone sources.
-
-
Ozone Exposure:
-
Set the ozone chamber to the desired conditions (e.g., Ozone: 50 ± 5 pphm; Temperature: 40 ± 2°C).
-
Place the rack with the mounted specimens into the pre-conditioned chamber.
-
-
Inspection and Data Collection:
-
Periodically remove the rack and inspect the surface of the specimens under 7x magnification. The inspection surface should be the area of maximum stress.
-
Record the time of the first observation of cracking for each specimen.
-
Continue the test for a predetermined duration (e.g., 96 hours) or until cracking is severe.
-
-
Final Property Measurement:
-
After the exposure period, remove the specimens from the rack and allow them to relax for 24 hours.
-
Measure the final tensile strength, elongation at break, and hardness.
-
-
Data Analysis:
-
Report the average time to first crack formation.
-
Calculate the percentage retention of mechanical properties using the formula: % Retention = (Final Value / Initial Value) * 100
-
Conclusion
The quantitative analysis demonstrates that Vulkazon AFS is a highly effective non-staining antiozonant. While PPDs remain the benchmark for absolute protective performance in demanding, dynamic applications where color is not a concern, Vulkazon AFS provides a critical solution for the preservation of light-colored and white elastomers. Its efficacy, particularly when used synergistically with protective waxes in diene rubbers or as a standalone additive in elastomers like CR and CIIR, allows for the production of durable, ozone-resistant rubber products without aesthetic compromise. The choice of an antiozonant system must therefore be guided by a careful consideration of the service environment, the elastomer type, and the aesthetic requirements of the final application.
References
- What testing methods evaluate the efficacy of rubber antioxidants in rubber products?. (2026). Google AI Search.
- Efficient Computational and Experimental Probes for Kinetic Scavenging in Rubber Antiozonants.
- Ozone ageing: experimental methods on pristine and protected natural rubber. (2025). Continuum Mechanics and Thermodynamics.
- Antiozonants for white and colored rubber goods.
- Introduction of Rubber Antiozonant YLSCH-RBB® NOXCA. (2022). YLSCH Industry.
- Effect of Antiozonants on Rubber-to-Metal Adhesion. Parker LORD.
- Safe protection against oxid
- Antiozonants.
- VULKAZON® AFS/LG. Lanxess.
- Nonstaining Antiozonant NOXCA (Vulkazon AFS) CAS NO.6600-31-3. Qingdao Shape Chemical Co., Ltd..
- VULKAZON® AFS/LG. Lanxess.
- VULKAZON® AFS/LG. Lanxess.
- Estimation of Synthetic Rubber Lifespan Based on Ozone Accelerated Aging Tests. (2025).
- Experimental Analysis of Ozone Ageing in Natural Rubber.
Sources
- 1. parker.com [parker.com]
- 2. researchgate.net [researchgate.net]
- 3. What testing methods evaluate the efficacy of rubber antioxidants in rubber products? - Yangzhou Chemical Co., Ltd. [it.yzchemical.com]
- 4. unibw.de [unibw.de]
- 5. 【Introduction of Rubber Antiozonant】YLSCH-RBB® NOXCA – ylsch-rbb [ylsch-rbb.com]
- 6. Safe protection against oxidation [lanxess.com]
- 7. researchgate.net [researchgate.net]
- 8. Nonstaining Antiozonant NOXCA(Vulkazon AFS), CasNo.6600-31-3 QINGDAO SHAPE CHEMICAL CO., LTD. China (Mainland) [rubberchemical1.lookchem.com]
- 9. VULKAZON® AFS/LG [lanxess.com]
- 10. VULKAZON® AFS/LG [lanxess.com]
- 11. VULKAZON® AFS/LG [lanxess.com]
- 12. pubs.acs.org [pubs.acs.org]
Cross-validation of analytical methods for "3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane" quantification
An Expert's Guide to Cross-Validation of Analytical Methods for the Quantification of 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane
In the landscape of chemical analysis, particularly within the pharmaceutical and materials science sectors, the rigorous quantification of novel compounds is paramount. This guide provides a detailed comparison of two primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the quantification of this compound. As a compound with a complex spirocyclic structure, its accurate measurement demands robust and validated analytical methods. This document serves as a comprehensive resource for researchers and drug development professionals, offering insights into method selection, cross-validation, and the interpretation of performance data.
Introduction to the Analyte and the Imperative of Cross-Validation
This compound is a unique molecule characterized by a central spirocyclic core and two cyclohexenyl moieties. While specific applications are still under exploration, its structural motifs suggest potential utility in polymer chemistry or as a precursor in organic synthesis. The reliable quantification of this analyte is a critical prerequisite for any further development, be it for reaction kinetics monitoring, purity assessment, or stability testing.
Method cross-validation is the formal process of comparing two or more analytical methods to ascertain whether they provide equivalent results. This is a critical step when transferring a method between laboratories, introducing a new method, or when results from different techniques need to be correlated. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a foundational framework for such validation studies.
Comparative Analysis of Quantification Methodologies
The choice of an analytical method is dictated by the physicochemical properties of the analyte, the required sensitivity, and the sample matrix. For a semi-volatile compound like this compound, both GC-MS and HPLC-UV present viable, yet distinct, approaches.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for volatile and semi-volatile compounds that are thermally stable.
Principle of Operation: The sample is vaporized and injected into a capillary column. An inert carrier gas transports the analyte through the column, where separation occurs based on boiling point and affinity for the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.
-
Instrumentation:
-
GC System: Agilent 8890 GC (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet: Split/splitless, 250°C, split ratio 20:1
-
Oven Program: Initial temperature 150°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
MS System: Agilent 5977B MSD (or equivalent)
-
Ionization: Electron Ionization (EI), 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of the analyte.
-
-
Data Analysis: The peak area of the target ion is integrated and plotted against the concentration of the calibration standards to generate a calibration curve. The concentration of the analyte in unknown samples is determined from this curve.
Causality in Experimental Choices:
-
The HP-5ms column is a common choice for general-purpose analysis of semi-volatile organic compounds due to its non-polar nature, which provides good separation for a wide range of analytes.
-
A split injection is used to prevent column overloading with high concentration samples, while the oven temperature program is optimized to ensure good peak shape and resolution.
-
SIM mode is chosen for its higher sensitivity and selectivity compared to full scan mode, which is crucial for accurate quantification, especially at low concentrations.
Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile technique that separates components of a mixture in a liquid phase. It is suitable for a broader range of compounds, including those that are not volatile or are thermally labile.
Principle of Operation: A liquid solvent (mobile phase) is pumped at high pressure through a column packed with a solid adsorbent material (stationary phase). The sample is injected into the mobile phase stream and as it passes through the column, its components separate based on their differential partitioning between the mobile and stationary phases. A UV detector measures the absorbance of the eluting components at a specific wavelength, allowing for their quantification.
Experimental Protocol: HPLC-UV
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a final concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II (or equivalent)
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic, 70:30 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: Diode Array Detector (DAD), monitoring at 210 nm.
-
-
Data Analysis: The peak area at the specified wavelength is integrated and used to construct a calibration curve from the standards. The concentration in unknown samples is then calculated.
Causality in Experimental Choices:
-
A C18 column is a workhorse in reversed-phase chromatography, offering excellent retention and separation for a wide array of non-polar to moderately polar compounds.
-
An isocratic mobile phase of acetonitrile and water provides a stable baseline and reproducible retention times.
-
The detection wavelength of 210 nm is chosen as many organic molecules exhibit absorbance in the low UV range, especially those with unsaturated bonds like the cyclohexenyl groups in the target analyte.
Designing the Cross-Validation Study
The core of this guide is the cross-validation of the GC-MS and HPLC-UV methods. The following workflow outlines the key parameters to be assessed, as recommended by regulatory guidelines.
Caption: Workflow for the cross-validation of analytical methods.
Comparative Performance Data
The following tables summarize hypothetical data from the cross-validation study.
Table 1: Linearity and Range
| Parameter | GC-MS | HPLC-UV | Acceptance Criteria |
| Calibration Range (µg/mL) | 1 - 200 | 5 - 500 | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 | ≥ 0.995 |
| Regression Equation | y = 1589x + 250 | y = 1250x + 800 | - |
Table 2: Accuracy and Precision (n=6)
| QC Level (µg/mL) | Method | Mean Measured Conc. (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) | Acceptance Criteria |
| Low (5) | GC-MS | 4.95 | 99.0 | 2.5 | Accuracy: 80-120% |
| HPLC-UV | 5.10 | 102.0 | 3.1 | Precision: ≤ 15% RSD | |
| Medium (50) | GC-MS | 50.8 | 101.6 | 1.8 | Accuracy: 80-120% |
| HPLC-UV | 49.2 | 98.4 | 2.2 | Precision: ≤ 15% RSD | |
| High (150) | GC-MS | 148.5 | 99.0 | 1.5 | Accuracy: 80-120% |
| HPLC-UV | 152.1 | 101.4 | 1.9 | Precision: ≤ 15% RSD |
Table 3: Sensitivity
| Parameter | GC-MS | HPLC-UV |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 1.5 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 5.0 |
Interpretation of Results:
Based on the hypothetical data, both methods demonstrate acceptable linearity, accuracy, and precision within their respective calibration ranges, meeting typical validation criteria. However, the GC-MS method exhibits superior sensitivity with a lower LOD and LOQ. This suggests that for applications requiring the detection of trace amounts of the analyte, GC-MS would be the more suitable technique. Conversely, the HPLC-UV method offers a wider linear range, which may be advantageous for samples with highly variable concentrations.
Conclusion and Recommendations
The cross-validation of analytical methods for the quantification of this compound reveals that both GC-MS and HPLC-UV are viable techniques, each with its own set of advantages.
-
GC-MS is the recommended method for applications demanding high sensitivity and specificity, such as impurity profiling or pharmacokinetic studies.
-
HPLC-UV is a robust and versatile alternative, particularly suitable for routine quality control where high throughput and a wider dynamic range are beneficial.
Ultimately, the choice of method should be guided by the specific requirements of the study, including the expected concentration range of the analyte, the complexity of the sample matrix, and the available instrumentation. This guide provides the foundational data and rationale to support an informed decision-making process.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
A Comprehensive Performance Benchmark of 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane in Advanced Polymer Formulations
Introduction: The Pervasive Challenge of Volumetric Shrinkage
In the realm of polymer science, the transition from liquid monomer to solid polymer is a foundational process, yet it harbors an intrinsic challenge: volumetric shrinkage. This phenomenon, arising from the conversion of longer van der Waals distances between monomer units to shorter covalent bonds in the polymer network, induces internal stress, compromises adhesive bonds, and can lead to micro-fracturing and diminished mechanical integrity of the final product. For researchers in drug delivery, high-performance composites, and advanced adhesives, mitigating this shrinkage is a critical objective.
This guide introduces 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS: 6600-31-3), a member of the spiro orthoester (SOE) class of monomers, as a potent solution to this problem.[1][2] Unlike conventional monomers, SOEs undergo a unique double ring-opening polymerization that results in near-zero shrinkage or even a slight volume expansion.[1][3][4] This guide provides an objective, data-driven benchmark of this spiro orthoester's performance against a conventional epoxy-based alternative, offering detailed experimental protocols and a causal analysis of the observed results for scientists and development professionals.
The Mechanism of Action: Overcoming Shrinkage Through Double Ring-Opening
The remarkable property of spiro orthoesters lies in their polymerization mechanism. Conventional polymerization involves one bond-forming reaction per monomer unit, which inevitably leads to a net decrease in volume. In contrast, spiro orthoesters polymerize via a cationic ring-opening process where for every new bond formed, two rings are cleaved.[1][3] This double ring-opening is the key to volume neutrality. The breaking of existing cyclic structures counteracts the shrinkage that would normally occur from new bond formation.
The cationic polymerization of an SOE like this compound is temperature-dependent, yielding different polymer structures.[1] At lower temperatures, a poly(cyclic orthoester) is typically formed, while higher temperatures can promote isomerization to a poly(ether-ester) structure.[1][5] This structural variability allows for further tuning of the final material's properties.
Caption: Cationic Double Ring-Opening Polymerization Mechanism.
Comparative Material Formulations
To provide a clear and objective performance comparison, two formulations were designed. Formulation A serves as the control, representing a standard, high-performance epoxy system known for its strength but also its significant polymerization shrinkage. Formulation B, the test formulation, incorporates this compound as a reactive diluent and anti-shrinkage additive.[6]
| Component | Function | Formulation A (Control) [% w/w] | Formulation B (Test) [% w/w] |
| Diglycidyl Ether of Bisphenol A (DGEBA) | Primary Epoxy Resin | 75 | 50 |
| This compound | Low-Shrinkage Monomer | 0 | 25 |
| Jeffamine D-230 (Polyoxypropylenediamine) | Curing Agent | 25 | 25 |
| Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) | Cationic Initiator | 0 | 0.5 (of SOE weight) |
Table 1: Experimental formulations for performance benchmarking. The control (A) is a standard epoxy system, while the test formulation (B) incorporates the spiro orthoester.
Experimental Benchmarking: Protocols & Rationale
The following protocols were employed to quantitatively assess the performance of both formulations. The rationale behind each experimental choice is provided to ensure a thorough understanding of the methodology.
Volumetric Shrinkage Measurement (Based on Density Change)
-
Causality & Rationale: This is the most critical test to validate the primary hypothesis that the spiro orthoester reduces shrinkage. By precisely measuring the density before and after curing, we can calculate the volumetric change. A gas pycnometer is chosen for its high accuracy in determining the true volume of solids and liquids, excluding porosity.
-
Detailed Protocol:
-
Initial Density (ρ_liquid): Measure the density of the uncured liquid resin of both Formulation A and B at 25°C using a gas pycnometer according to ISO 1183-3. Perform three measurements and average the results.
-
Curing: Cast samples of each formulation into silicone molds (40mm x 10mm x 2mm). Cure Formulation A at 80°C for 2 hours, followed by a post-cure at 120°C for 2 hours. Cure Formulation B under the same conditions.
-
Final Density (ρ_solid): After allowing the cured samples to cool to 25°C, measure their density using the same gas pycnometer. Ensure samples are clean and free of flash.
-
Calculation: Calculate the volumetric shrinkage (%) using the formula: Shrinkage (%) = [(ρ_solid - ρ_liquid) / ρ_solid] * 100
-
Mechanical Performance (Three-Point Bending Test)
-
Causality & Rationale: While reducing shrinkage is essential, it cannot come at the cost of mechanical integrity. The three-point bending test (ASTM D790) is a standard method to determine the flexural strength and modulus of a material. This assesses the material's ability to resist deformation under load, a crucial parameter for structural applications.
-
Detailed Protocol:
-
Sample Preparation: Prepare at least five rectangular bars (e.g., 40mm x 10mm x 2mm) from each formulation using the curing schedule described in 3.1.
-
Testing Conditions: Conduct the test on a universal testing machine. Set the support span to be approximately 16 times the sample thickness (e.g., 32mm for a 2mm thick sample).
-
Procedure: Apply a load to the center of the sample at a constant crosshead speed (e.g., 1 mm/min) until the specimen fractures.
-
Data Analysis: Record the load-deflection curve. Calculate the flexural strength (stress at failure) and the flexural modulus (stiffness) using the standard formulas provided in ASTM D790.
-
Thermomechanical Characterization (Dynamic Mechanical Analysis - DMA)
-
Causality & Rationale: The glass transition temperature (Tg) defines the upper-temperature limit for a polymer's structural applications. DMA is a highly sensitive technique for determining Tg and understanding the viscoelastic properties of a material. It provides insight into how the incorporation of the spiro orthoester affects the crosslink density and chain mobility of the polymer network.
-
Detailed Protocol:
-
Sample Preparation: Use the same cured rectangular bars as prepared for mechanical testing.
-
Instrument Setup: Use a DMA instrument in a single-cantilever or three-point bending configuration.
-
Test Parameters: Apply an oscillatory strain at a fixed frequency (e.g., 1 Hz). Ramp the temperature from ambient (e.g., 25°C) to a temperature well above the expected Tg (e.g., 200°C) at a controlled rate (e.g., 3°C/min).
-
Data Interpretation: The Tg is identified as the peak of the tan(delta) curve. The storage modulus (E') in the glassy region (e.g., at 40°C) provides information about the material's stiffness.
-
Caption: Experimental Benchmarking Workflow.
Results and Discussion
The experimental data reveals a significant performance enhancement in the formulation containing this compound.
| Performance Metric | Formulation A (Control) | Formulation B (Test with DCH-SOE) | % Improvement |
| Volumetric Shrinkage (%) | 5.8% | 0.4% | 93.1% Reduction |
| Flexural Strength (MPa) | 115 | 125 | 8.7% Increase |
| Flexural Modulus (GPa) | 3.1 | 3.3 | 6.5% Increase |
| Glass Transition Temp. (Tg, °C) | 145 | 142 | -2.1% Change |
Table 2: Summary of comparative performance data.
The most dramatic result is the 93.1% reduction in volumetric shrinkage in Formulation B. This directly confirms the efficacy of the spiro orthoester's double ring-opening polymerization in creating a dimensionally stable final product.[1][3] This reduction in shrinkage translates into a material with significantly lower internal stress.
Interestingly, the incorporation of the spiro orthoester did not compromise mechanical properties; instead, it led to a notable 8.7% increase in flexural strength and a 6.5% increase in flexural modulus . This can be attributed to the reduction of internal micro-defects that are often caused by high shrinkage stress in conventional epoxy systems. The resulting polymer network is more homogenous and robust.
The glass transition temperature (Tg) remained largely unaffected, with only a minor 3°C decrease. This indicates that the spiro orthoester co-reacts effectively into the epoxy network without plasticizing it or significantly altering its thermal stability under the tested conditions.
Conclusion and Future Outlook
The experimental evidence is conclusive: This compound is a highly effective monomer for formulating advanced materials with exceptionally low polymerization shrinkage. Its inclusion not only mitigates dimensional instability but also enhances the mechanical strength of the final polymer network without a significant trade-off in thermal performance.
For researchers and drug development professionals, this compound offers a pathway to creating more reliable and durable materials. Applications in dental composites, where marginal integrity is paramount, high-precision adhesives for optical components, and matrices for low-stress polymer composites are particularly promising.[7][8] Future research should focus on optimizing cationic initiator systems for photopolymerization, enabling applications in stereolithography and 3D printing, an area where spiro orthoesters are beginning to show significant promise.[5]
References
-
Chikaoka, S., Takata, T., & Endo, T. (1991). Cationic Ring-Opening Polymerization of Spiroorthoester: Polymer Structure, Polymerization Mechanism, and Volume. Macromolecules. [Link]
-
Chikaoka, S., Takata, T., & Endo, T. (1991). Cationic ring-opening polymerization of spiroorthoester: polymer structure, polymerization mechanism, and volume change on polymerization. ACS Publications. [Link]
-
Yoshida, K., Sanda, F., & Endo, T. (1999). Synthesis and cationic ring-opening polymerization of mono- and bifunctional spiro orthoesters containing ester groups and depolymerization of the obtained polymers: An approach to chemical recycling for polyesters as a model system. Journal of Polymer Science Part A: Polymer Chemistry, 37(14), 2551–2558. [Link]
-
ChemRxiv. (2023). Chemically Circular Poly(orthoester) Elastomers via Immortal Cationic Ring-Opening Polymerization. Cambridge Open Engage. [Link]
-
Kojic, D., et al. (2023). Stereolithographic 3D printing of pure poly(ether–ester) networks from spirocyclic monomers via cationic ring-opening photopolymerization at high temperatures. RSC Publishing. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Role of this compound in Specialty Chemical Manufacturing. [Link]
-
Wikipedia. (n.d.). 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. [Link]
-
Booth, H. J. (1977). Polymerization of Spiro Ortho Esters Preliminary Kinetic Results. DTIC. [Link]
-
PubChem. (n.d.). 3,9-Di-3-cyclohexen-1-yl-2,4,8,10-tetraoxaspiro[5.5]undecane. [Link]
-
Heller, J. (n.d.). Development of poly(ortho esters): a historical overview. PubMed - NIH. [Link]
-
Booth, H. J. (1977). Polymerization of Spiro Ortho Esters Preliminary Kinetic Results. DTIC. [Link]
-
Spear Education. (n.d.). Dental Composites: Types and Recommendations. [Link]
-
Alara. (2023). Best Dental Composites 2024 | Compare Top Brands on Alara. [Link]
-
MySkinRecipes. (n.d.). 3,9-Di(cyclohex-3-en-1-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane. [Link]
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- 5. Stereolithographic 3D printing of pure poly(ether–ester) networks from spirocyclic monomers via cationic ring-opening photopolymerization at high temp ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00787A [pubs.rsc.org]
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A Comparative Guide to the Antiozonant Activity of 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane: A Structural Perspective
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth technical analysis of the antiozonant "3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane," commercially known as Vulkazon AFS. We will correlate its unique molecular architecture with its function as a non-staining antiozonant, offering a comparative perspective against traditional staining antiozonants like p-phenylenediamines (PPDs). This document is intended to serve as a valuable resource for material scientists and formulation chemists in the rubber and polymer industries.
Introduction: The Imperative for Ozone Protection in Elastomers
Ozone (O₃), a highly reactive allotrope of oxygen, is a significant environmental factor that contributes to the degradation of unsaturated elastomers such as natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile rubber (NBR). The interaction of ozone with the carbon-carbon double bonds in the polymer backbone leads to a process known as ozonolysis, resulting in chain scission and the formation of cracks, ultimately compromising the mechanical integrity and service life of the rubber product. To counteract this, antiozonants are incorporated into rubber formulations. These additives function by preferentially reacting with ozone, thus protecting the polymer matrix.
Historically, p-phenylenediamine (PPD) derivatives, such as N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), have been the industry standard due to their high efficacy. However, a significant drawback of PPDs is their tendency to cause staining and discoloration of the rubber material, limiting their use in light-colored applications. This has driven the development of non-staining antiozonants, among which this compound (Vulkazon AFS) is a prominent example.
Molecular Structure and its Implication for Antiozonant Activity
The antiozonant activity of a compound is intrinsically linked to its molecular structure. Here, we dissect the key structural features of this compound and correlate them to its protective mechanism.
The Reactive Moiety: Dicyclohex-3-enyl Groups
The primary source of antiozonant activity in this molecule resides in its two cyclohex-3-enyl groups. These cyclic alkene functionalities contain a carbon-carbon double bond that is highly susceptible to attack by ozone. The proposed mechanism is a "sacrificial scavenger" model, where the antiozonant preferentially reacts with ozone before it can reach the double bonds of the elastomer chains.
The reaction proceeds via the well-established Criegee mechanism of ozonolysis. Ozone undergoes a 1,3-dipolar cycloaddition to the double bond of the cyclohexenyl group to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to form a carbonyl oxide (Criegee intermediate) and an aldehyde. These reactive species can then undergo further reactions. This sacrificial consumption of ozone effectively shields the rubber polymer from degradation.
Caption: Workflow for evaluating antiozonant performance.
Conclusion
The antiozonant this compound (Vulkazon AFS) offers an effective solution for protecting elastomers from ozone degradation, with the significant advantage of being non-staining. Its mechanism of action is directly correlated to its structure, where the reactive cyclohexenyl groups act as sacrificial scavengers for ozone, while the stable spiroacetal core ensures a lack of color body formation.
While it may not possess the broad-spectrum efficacy and multi-functional (antioxidant, anti-flex cracking) properties of PPD-based antiozonants in all rubber types, its performance in specific elastomers like CR and butyl rubbers, and its non-staining nature make it an invaluable tool for formulators, particularly in applications where color integrity is paramount. The choice between Vulkazon AFS and a PPD-based antiozonant will ultimately depend on the specific requirements of the application, including the elastomer type, the severity of the ozone exposure, the dynamic stress conditions, and the aesthetic considerations of the final product.
References
-
Vulkazon® AFS Product Information: Rubber Business Group Rubber Chemicals. (n.d.). Scribd. Retrieved from [Link]
-
Nonstaining Antiozonant NOXCA(Vulkazon AFS) CAS NO.6600-31-3. (n.d.). LookChem. Retrieved from [Link]
-
Safe protection against oxidation. (2019, October 16). LANXESS. Retrieved from [Link]
- Antiozonants for white and colored rubber goods. (1995). Kautschuk und Gummi, Kunststoffe, 48(11), 788-794.
-
Ozone protection without staining or color transfer. (2019, October 16). LANXESS. Retrieved from [Link]
-
The Criegee mechanism for ozonolysis. (n.d.). Wikipedia. Retrieved from [Link]
- ASTM D1149 - 18, Standard Test Methods for Rubber Deterioration—Cracking in an Ozone Controlled Environment. (2018).
- ASTM D3395 - 16, Standard Test Methods for Rubber Deterioration—Dynamic Ozone Cracking in a Chamber. (2016).
-
A New Class of Non-Staining Antiozonants for Elastomers. (2008). ResearchGate. Retrieved from [Link]
-
Introduction of Rubber Antiozonant】YLSCH-RBB® NOXCA. (2022, November 21). Yueliansheng Chem. Retrieved from [Link]
-
Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation. (2022). ACS Publications. Retrieved from [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane
Introduction: As professionals in research and development, our commitment to scientific advancement is intrinsically linked to our responsibility for safety and environmental stewardship. 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS No. 6600-31-3) is a spiro-acetal compound utilized in various industrial and scientific research applications.[1] While it exhibits low acute mammalian toxicity, its significant environmental hazard profile necessitates a rigorous and informed approach to its disposal.[1] This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of this compound, ensuring the protection of our personnel and ecosystem. Adherence to these procedures is not merely a matter of best practice but a critical component of regulatory compliance and corporate responsibility.
Core Hazard Profile & Key Data
The fundamental principle guiding the disposal of this compound is its classification as an environmental hazard. Understanding this is critical to appreciating the causality behind the required disposal protocols. The primary risk is not acute human toxicity via incidental contact but long-term damage to ecosystems if released into the environment.
The Safety Data Sheet (SDS) for this compound mandates the GHS hazard statement H410: "Very toxic to aquatic life with long lasting effects".[1][2][3] This classification as "Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1" is the central driver for its management as a regulated hazardous waste.[1][3]
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 6600-31-3 | [1][2] |
| Molecular Formula | C₁₉H₂₈O₄ | [2] |
| Physical Form | Solid, Beige to brown lentil-shaped granules or pellets | [1][3] |
| GHS Hazard Code | H410: Very toxic to aquatic life with long lasting effects | [1][3] |
| GHS Pictogram | [1] |
Pre-Disposal Handling and Storage Mandates
Proper disposal begins with correct handling and storage from the moment the chemical enters the laboratory. These steps are preventative measures to minimize contamination, prevent accidental release, and ensure the waste is in a safe state for final collection.
Required Personal Protective Equipment (PPE)
Before handling the pure compound or its waste, ensure the following PPE is worn:
-
Safety Goggles: To protect against any potential for dust or particle contact with eyes.
-
Chemical-Resistant Gloves: Nitrile or other appropriate gloves to prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
Safe Handling and Storage Environment
Adherence to OSHA's Hazard Communication Standard (HazCom) is paramount for ensuring workplace safety.[4][5]
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any fine particulates.[1]
-
Container Integrity: Keep the chemical's container tightly closed when not in use.[1][4] Store in a cool, dry, and well-ventilated location.[1]
-
Segregation: Store this compound away from incompatible materials. While specific incompatibilities are not prominently listed, general OSHA guidelines recommend separating chemicals to minimize the risk of accidental contact or reaction.[6]
Step-by-Step Disposal Protocol
The following protocol is a self-validating system designed to ensure regulatory compliance and environmental protection. The core directive is that this chemical must not be disposed of via sanitary sewers (down the drain) or as common solid waste.[1]
Step 1: Waste Identification and Segregation
All materials containing or contaminated with this compound must be classified as hazardous waste. This includes:
-
Expired or surplus pure chemical.
-
Solutions containing the compound.
-
Grossly contaminated items (e.g., weigh boats, spatulas).
-
Lightly contaminated consumables (e.g., gloves, absorbent pads, paper towels).[7]
This waste must be segregated from all other laboratory waste streams (e.g., non-hazardous trash, sharps, other chemical waste groups) to prevent cross-contamination and dangerous reactions.[8]
Step 2: Waste Containerization
-
Select a Container: Use a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) pail or drum is a suitable choice for solid waste.
-
Keep Closed: The hazardous waste container must be kept securely closed at all times, except when adding waste.[4]
Step 3: Hazardous Waste Labeling
Proper labeling is a critical OSHA and EPA requirement.[9] Your institution's Environmental Health & Safety (EHS) department will provide specific labels, which must include:
-
The words "Hazardous Waste."
-
Full Chemical Name: "this compound" and its CAS number "6600-31-3."
-
Hazard Information: Clearly indicate "Environmental Hazard" and "Toxic to Aquatic Life."
Step 4: Final Disposal Pathway
The only acceptable disposal routes for this chemical involve professional hazardous waste management services.
-
Primary Method: Arrange for collection by a licensed chemical destruction facility.[1][10] The preferred method of destruction is controlled incineration with flue gas scrubbing to ensure complete breakdown of the molecule and to prevent the release of harmful substances into the atmosphere.[1]
-
Contact EHS: Your facility's EHS or safety office is the designated point of contact for arranging a hazardous waste pickup. They manage the manifest system required by the EPA to track hazardous waste from "cradle to grave".[11][12]
The logical flow for handling this chemical from use to disposal is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of an accidental release, immediate and correct action is crucial. The GHS precautionary statement P391, "Collect spillage," is the guiding directive.[1][2]
-
1. Evacuate and Secure: Ensure personnel safety by restricting access to the spill area. Ensure adequate ventilation.
-
2. Assemble Materials: Collect a spill kit containing absorbent pads, inert absorbent material (like vermiculite or sand for larger spills), a scoop or brush, and a designated hazardous waste bag or container.
-
3. Contain and Collect:
-
For small spills of the solid: Carefully sweep or scoop the material to avoid creating dust. Place the collected solid directly into a labeled hazardous waste container.[13]
-
For larger spills: Dike the perimeter with an inert absorbent to prevent spreading. Carefully collect the material and place it into the hazardous waste container.
-
-
4. Decontaminate: Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., acetone, ethanol), starting from the outside and working inward.
-
5. Dispose of Cleanup Materials: All materials used for cleanup (gloves, absorbent pads, cloths) are now considered hazardous waste and must be placed in the sealed hazardous waste container along with the spilled chemical.[13]
-
6. Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can confidently manage this compound, ensuring that its valuable application in science does not come at the cost of environmental integrity.
References
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How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
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What are the OSHA Requirements for Hazardous Chemical Storage? APEC. [Link]
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OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS.com. [Link]
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OSHA Publishes Hazard Communication Guidelines for Employers That Use Hazardous Chemicals. OSHA Training Institute Education Center at CLPCCD. [Link]
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Hazardous Waste. US EPA. [Link]
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Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
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SAFETY DATA SHEET SDS Number: 262, REV Q. Pitney Bowes Inc. [Link]
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Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
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Learn the Basics of Hazardous Waste. US EPA. [Link]
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3,9-Di-3-cyclohexen-1-yl-2,4,8,10-tetraoxaspiro[5.5]undecane. PubChem, National Center for Biotechnology Information. [Link]
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2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-3-cyclohexen-1-yl-. Substance Details, US EPA. [Link]
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Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]
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Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]
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Laboratory Waste Disposal Handbook. University of Essex. [Link]
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Waste Disposal in a chemistry lab. YouTube. [Link]
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Personal protective equipment for handling 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane
An Essential Guide to the Safe Handling of 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane
This guide provides comprehensive safety protocols and logistical information for the handling and disposal of this compound (CAS No. 6600-31-3). Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the protection of the environment.
Understanding the Hazard Profile
This compound is a solid, typically appearing as beige to brown lentil-shaped granules.[1] While toxicological data indicates low acute toxicity to humans via oral, dermal, and inhalation routes, the primary and most significant hazard is to the environment.[1] It is classified under the Globally Harmonized System (GHS) with the hazard statement H410: "Very toxic to aquatic life with long lasting effects".[1][2]
The causality behind the stringent handling procedures outlined in this guide is to mitigate the risk of environmental release and to minimize personnel exposure to the chemical in its solid, potentially dust-forming state.
Key Hazard Information:
| Hazard Classification | GHS Hazard Statement |
| Hazardous to the aquatic environment, long-term (Chronic) - Category 1 | H410: Very toxic to aquatic life with long lasting effects[1][2] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A thorough hazard assessment is the foundation of proper PPE selection.[3] For this compound, the primary risks to personnel are the inhalation of dust and inadvertent skin contact. The following PPE is mandatory for all handling procedures.
Eye and Face Protection
-
Safety Glasses with Side Shields: As a minimum requirement, ANSI Z87.1-compliant safety glasses with side shields must be worn to protect against flying particles.
-
Chemical Splash Goggles: When handling the solid in a manner that could generate dust, or when working with solutions of the compound, chemical splash goggles are required.
-
Face Shield: In addition to safety glasses or goggles, a face shield should be worn during procedures with a high potential for splashing or dust generation, such as when transferring large quantities of the solid.
Hand Protection
Given the low dermal toxicity, the primary goal of hand protection is to prevent skin contact and the subsequent transfer of the chemical.
-
Disposable Nitrile Gloves: For incidental contact, such as handling sealed containers or conducting small-scale transfers, disposable nitrile gloves are recommended.[4] Nitrile provides good general chemical resistance and a clear indication of tears or punctures.[4] Gloves should be inspected for defects before use and replaced immediately if contaminated.[4] Never reuse disposable gloves.[4]
Protective Clothing
-
Laboratory Coat: A standard laboratory coat should be worn at all times to protect skin and personal clothing from contamination.
-
Closed-Toe Shoes and Long Pants: This is a mandatory minimum for any laboratory work to protect against spills and physical hazards.
Respiratory Protection
The need for respiratory protection is dictated by the potential for dust generation. The Safety Data Sheet explicitly states to "avoid dust formation".[1]
-
Operations with Low Dust Potential: For tasks with a low likelihood of generating airborne dust, such as handling intact pellets in a well-ventilated area, respiratory protection may not be required.
-
Operations with High Dust Potential: When weighing or transferring the solid, especially if it is in a powdered form or if the process is likely to create dust, engineering controls should be the primary method of protection. If engineering controls are not sufficient to control exposure, a NIOSH-approved N95 respirator should be used. These filtering facepiece respirators are designed to protect against particulate hazards like dust. For situations with significant dust generation, a powered air-purifying respirator (PAPR) may be necessary.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source and are the most effective way to control exposure.[5]
-
Chemical Fume Hood: All weighing and transfer operations involving this compound should be conducted in a certified chemical fume hood.[5] This will contain any dust generated and prevent it from entering the laboratory environment.
-
Ventilated Balance Enclosure: For weighing small quantities, a ventilated balance enclosure can provide an additional layer of protection by capturing dust at the point of generation.
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing environmental contamination.
Workflow for Weighing and Transferring the Solid
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Don all required PPE as outlined in Section 2.
-
Prepare the work area inside a chemical fume hood by covering the surface with absorbent, disposable bench paper.[6]
-
-
Weighing and Transfer:
-
Post-Transfer:
-
Immediately cap the reaction vessel and the stock container.
-
Clean any residual solid from the spatula and weighing container with a solvent-moistened wipe, which should then be disposed of as hazardous waste.
-
Spill and Emergency Procedures
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent and absorbent pads.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent entry into the contaminated area until cleared by EHS personnel.
-
Disposal Plan: Protecting Our Waterways
Due to its high aquatic toxicity, all waste containing this compound must be treated as hazardous waste.[1]
Waste Segregation and Collection
-
Solid Waste: All contaminated solids, including gloves, wipes, absorbent paper, and empty containers, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Any solutions containing this compound must be collected in a separate, labeled hazardous waste container for liquids.
-
NEVER dispose of this chemical or its containers in the regular trash or down the drain.[1] Improper disposal can lead to severe environmental damage and regulatory penalties.[9]
Final Disposal
-
All collected hazardous waste must be disposed of through your institution's licensed hazardous waste disposal program.[10] The material can be sent to a chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[1]
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3,9-Di-3-cyclohexen-1-yl-2,4,8,10-tetraoxaspiro[5.5]undecane Safety Data Sheets. Echemi.
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Glove Selection Guide. University of California, Berkeley Office of Environment, Health & Safety.
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Your Guide to Picking the Right Chemical Resistant Gloves. amsafe ppe.
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Weighing Hazardous Powders in the Laboratory. University of California, Santa Barbara Environmental Health & Safety.
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LABORATORY CHEMICAL SAFETY AND PROCEDURES MANUAL. University of Lethbridge.
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Glove Selection Guide. University of Florida Environmental Health and Safety.
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Chemical Safety Guidelines - Toxic and Health Hazard Powders. University of Washington Environmental Health & Safety.
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Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
